molecular formula C9H20N2 B112506 3-(Azepan-1-yl)propan-1-amine CAS No. 3437-33-0

3-(Azepan-1-yl)propan-1-amine

Cat. No.: B112506
CAS No.: 3437-33-0
M. Wt: 156.27 g/mol
InChI Key: FXTRRLIESPAUHT-UHFFFAOYSA-N
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Description

3-(Azepan-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Azepan-1-yl)propan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Azepan-1-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Azepan-1-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(azepan-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c10-6-5-9-11-7-3-1-2-4-8-11/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTRRLIESPAUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3437-33-0
Record name 3-(azepan-1-yl)propan-1-amine
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Foundational & Exploratory

An In-depth Technical Guide to 3-(Azepan-1-yl)propan-1-amine: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, reactivity, and the significant applications of 3-(Azepan-1-yl)propan-1-amine in the field of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who are interested in leveraging the unique structural features of this versatile diamine.

Introduction: The Azepane Scaffold in Drug Design

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1] Its inherent three-dimensional structure and conformational flexibility allow for the creation of molecules that can effectively interact with a wide range of biological targets.[2] Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their incorporation into numerous FDA-approved drugs for treating conditions such as cancer, psychosis, and allergies.[3][4] 3-(Azepan-1-yl)propan-1-amine, possessing both a tertiary amine within the azepane ring and a primary amine at the terminus of a propyl chain, represents a valuable bifunctional building block for the synthesis of novel therapeutic agents.[5][6][7]

Core Chemical and Physical Properties

3-(Azepan-1-yl)propan-1-amine is a colorless to pale yellow liquid under standard conditions. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 3437-33-0Internal Database
Molecular Formula C₉H₂₀N₂Internal Database
Molecular Weight 156.27 g/mol Internal Database
Boiling Point 222 °CInternal Database
Physical Form LiquidInternal Database
Hazard Codes H302, H312, H314, H315, H318, H332, H335Internal Database

Proposed Synthesis and Workflow

Below is a detailed, hypothetical protocol for the synthesis of 3-(Azepan-1-yl)propan-1-amine.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 3-(Azepan-1-yl)propanenitrile

This step involves the nucleophilic substitution of the chlorine atom in 3-chloropropanenitrile by the secondary amine of azepane.

  • Materials:

    • Azepane (1.0 eq)

    • 3-Chloropropanenitrile (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Acetonitrile (solvent)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

  • Procedure:

    • To a round-bottom flask containing acetonitrile, add azepane and potassium carbonate.

    • Stir the mixture at room temperature for 15 minutes.

    • Add 3-chloropropanenitrile dropwise to the stirring suspension.

    • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-(azepan-1-yl)propanenitrile. This intermediate can be purified by vacuum distillation or used directly in the next step.

Step 2: Reduction of 3-(Azepan-1-yl)propanenitrile to 3-(Azepan-1-yl)propan-1-amine

This step involves the reduction of the nitrile group to a primary amine using a powerful reducing agent like Lithium Aluminum Hydride (LAH).

  • Materials:

    • 3-(Azepan-1-yl)propanenitrile (1.0 eq)

    • Lithium Aluminum Hydride (LAH) (2.0 eq)

    • Anhydrous diethyl ether or tetrahydrofuran (THF) (solvent)

    • Three-neck round-bottom flask

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Ice bath

    • Reflux condenser

  • Procedure:

    • In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of LAH in anhydrous diethyl ether or THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve 3-(azepan-1-yl)propanenitrile in anhydrous diethyl ether or THF and add it dropwise to the LAH suspension via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether or THF.

    • Combine the organic filtrates and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude 3-(azepan-1-yl)propan-1-amine.

    • The final product can be purified by vacuum distillation.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Nitrile Reduction Azepane Azepane Intermediate 3-(Azepan-1-yl)propanenitrile Azepane->Intermediate K₂CO₃, Acetonitrile, Reflux Chloropropanenitrile 3-Chloropropanenitrile Chloropropanenitrile->Intermediate Final_Product 3-(Azepan-1-yl)propan-1-amine Intermediate->Final_Product 1. LiAlH₄, THF 2. Workup

Caption: Proposed two-step synthesis of 3-(Azepan-1-yl)propan-1-amine.

Reactivity Profile

3-(Azepan-1-yl)propan-1-amine exhibits the characteristic reactivity of both a primary and a tertiary amine.

  • Primary Amine Reactivity: The terminal primary amine group is nucleophilic and can undergo a variety of reactions, including:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides, which can lead to the formation of secondary and tertiary amines, and even quaternary ammonium salts.

    • Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

    • Reductive Amination: Reaction with carbonyl compounds in the presence of a reducing agent to form higher-order amines.[10]

  • Tertiary Amine Reactivity: The tertiary amine within the azepane ring is also nucleophilic and basic. It can:

    • Form salts: React with acids to form ammonium salts.

    • Undergo quaternization: React with alkyl halides to form quaternary ammonium salts.

    • Act as a base: Catalyze various organic reactions.

The presence of two amine functionalities with different steric environments and basicities allows for selective reactions under controlled conditions, making this molecule a versatile synthon.

Spectroscopic Characterization (Predicted)

While experimental spectra for 3-(Azepan-1-yl)propan-1-amine are not widely published, its spectroscopic features can be reliably predicted based on the analysis of its functional groups and known spectral data of similar compounds.[11][12][13][14][15][16][17][18][19][20]

¹H and ¹³C NMR Spectroscopy

Predicted chemical shifts for the proton and carbon nuclei are summarized in Tables 2 and 3. These predictions are based on computational models and analysis of analogous structures.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
H₂N-CH₂ -~2.7 - 2.9Triplet2H
-CH₂ -CH₂-NH₂~1.6 - 1.8Multiplet2H
-CH₂-CH₂ -N(azepane)~2.5 - 2.7Triplet2H
Azepane CH₂ -N~2.4 - 2.6Multiplet4H
Azepane -CH₂ -~1.5 - 1.7Multiplet8H
H₂ N-~1.2 - 2.0 (broad)Singlet2H

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonChemical Shift (δ, ppm)
H₂N-C H₂-~40 - 42
-C H₂-CH₂-NH₂~30 - 33
-CH₂-C H₂-N(azepane)~55 - 58
Azepane C H₂-N~54 - 57
Azepane -C H₂-~27 - 29
Azepane -CH₂-C H₂-CH₂-~26 - 28
Infrared (IR) Spectroscopy

The IR spectrum of 3-(Azepan-1-yl)propan-1-amine is expected to show characteristic absorption bands for its functional groups.

  • N-H Stretch (Primary Amine): Two medium intensity bands in the region of 3300-3500 cm⁻¹.[11][12]

  • C-H Stretch (Aliphatic): Multiple sharp bands in the region of 2850-2960 cm⁻¹.

  • N-H Bend (Primary Amine): A medium to strong band around 1590-1650 cm⁻¹.[11]

  • C-N Stretch: Medium intensity bands in the 1000-1250 cm⁻¹ region.[12]

Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI), 3-(Azepan-1-yl)propan-1-amine would be expected to exhibit the following features:

  • Molecular Ion (M⁺): A peak at an m/z corresponding to its molecular weight (156 g/mol ). According to the nitrogen rule, since it has an even number of nitrogen atoms, the molecular ion peak will have an even mass-to-charge ratio.

  • Alpha-Cleavage: The most characteristic fragmentation for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This would lead to the formation of stable iminium ions. For 3-(Azepan-1-yl)propan-1-amine, fragmentation could occur at several positions, leading to characteristic fragment ions. A prominent peak might be observed at m/z 98, corresponding to the loss of the propylamino group.

Applications in Drug Development

The bifunctional nature of 3-(Azepan-1-yl)propan-1-amine makes it a highly valuable building block in the design and synthesis of novel pharmaceutical agents.

Role as a Linker and Scaffold

The propyl chain provides a flexible linker that can be used to connect a pharmacophore to another functional group or a larger molecular entity. This is particularly relevant in the design of:

  • Bivalent Ligands: Molecules that can simultaneously bind to two different receptor sites.

  • PROTACs (Proteolysis Targeting Chimeras): Heterobifunctional molecules that induce the degradation of target proteins. The diamine can serve as a component of the linker connecting the target-binding ligand and the E3 ligase-binding ligand.

  • Molecular Probes: For use in chemical biology to study biological processes.

Synthesis of Bioactive Molecules

The azepane moiety is a key structural feature in many centrally active agents. The conformational flexibility of the seven-membered ring allows for optimal interactions with various receptors in the central nervous system.[2] Derivatives of 3-(Azepan-1-yl)propan-1-amine can be synthesized to target a range of receptors and enzymes. The primary amine serves as a convenient handle for introducing diverse substituents to explore structure-activity relationships (SAR).

The general structure of 3-(Azepan-1-yl)propan-1-amine can be found in derivatives that have been investigated for a variety of therapeutic targets, including:

  • Antipsychotics and Antidepressants: The azepane ring is present in several antipsychotic and antidepressant drugs.[2][4]

  • Antihistamines: Azepane derivatives have been explored as H1 receptor antagonists.[4]

  • Anticancer Agents: The diamine scaffold can be incorporated into molecules designed to inhibit cancer cell proliferation.[3][4]

Illustrative Biological Interaction Pathway

Biological_Pathway cluster_drug_design Drug Design and Synthesis cluster_biological_system Biological System Building_Block 3-(Azepan-1-yl)propan-1-amine Modification Chemical Modification (e.g., Acylation, Alkylation) Building_Block->Modification Drug_Candidate Novel Drug Candidate Modification->Drug_Candidate Receptor Target Receptor / Enzyme Drug_Candidate->Receptor Binding Signaling_Pathway Signaling Pathway Modulation Receptor->Signaling_Pathway Therapeutic_Effect Therapeutic Effect Signaling_Pathway->Therapeutic_Effect

Caption: Logical workflow from building block to therapeutic effect.

Conclusion

3-(Azepan-1-yl)propan-1-amine is a valuable and versatile chemical entity with significant potential in medicinal chemistry and drug discovery. Its unique combination of a flexible diamine structure and the privileged azepane scaffold makes it an attractive starting material for the synthesis of novel compounds with a wide range of potential therapeutic applications. The proposed synthetic route and the discussion of its reactivity and spectroscopic properties provide a solid foundation for researchers to utilize this compound in their drug development programs. Further exploration of the derivatives of 3-(Azepan-1-yl)propan-1-amine is likely to yield new and effective therapeutic agents.

References

  • Azepane CAS:111-49-9 – A Versatile Chemical Compound with a Wide Range of Applications. (2023). Retrieved from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry.
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. Retrieved from [Link]

  • The Crucial Role of Chiral Diamines in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

  • Application Notes and Protocols: The Use of Azepane-2,4-dione in Medicinal Chemistry. (2025). BenchChem.
  • In-depth Technical Guide: 1-Amino-3-(azepan-1-yl)propan-2-ol. (n.d.). BenchChem.
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  • Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery. (2021). Life Chemicals.
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  • 24.10 Spectroscopy of Amines. (n.d.).
  • Diamine Biosynthesis: Research Progress and Applic
  • 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts.
  • An In-depth Technical Guide to the Synthesis of 1-Amino-3-(azepan-1-yl)propan-2-ol. (n.d.). BenchChem.
  • 24.10 Spectroscopy of Amines. (2023). OpenStax.
  • Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamin
  • An In-depth Technical Guide to the Structure Elucidation of 1-Amino-3-(azepan-1-yl)propan-2. (n.d.). BenchChem.
  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online.
  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.).
  • 3-(Azepan-1-yl)-N-methylpropan-1-amine. (n.d.). PubChem. Retrieved from [Link]

  • 3-(Azepan-1-yl)-N-methylpropan-1-amine. (n.d.). ChemScene.
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  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.). Royal Society of Chemistry.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
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  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2025). Semantic Scholar.
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Sources

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Azepan-1-yl)propan-1-amine (CAS 3437-33-0)

This document provides a comprehensive technical overview of 3-(Azepan-1-yl)propan-1-amine, a versatile diamine building block. Its unique structure, featuring a primary amine for derivatization, a flexible propyl linker, and a saturated seven-membered azepane ring, makes it a valuable intermediate in the synthesis of complex chemical entities, particularly within the pharmaceutical and agrochemical sectors. This guide delves into its synthesis, characterization, potential applications, and safe handling protocols, grounded in established chemical principles.

Physicochemical and Structural Properties

3-(Azepan-1-yl)propan-1-amine, with the CAS number 3437-33-0, is a liquid at room temperature.[1] The molecule incorporates both a nucleophilic primary amine and a tertiary amine within the azepane ring, offering multiple sites for chemical modification.

PropertyValueSource
CAS Number 3437-33-0
Molecular Formula C₉H₂₀N₂
Molecular Weight 156.27 g/mol [1]
IUPAC Name 3-(Azepan-1-yl)propan-1-amine
Boiling Point 222 °C
Physical Form Liquid
Purity Typically ≥95%
InChI Key FXTRRLIESPAUHT-UHFFFAOYSA-N
SMILES C1CCN(CCCC1)CCCN[1]

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthesis routes for 3-(Azepan-1-yl)propan-1-amine are not extensively detailed in public literature, a plausible and efficient pathway can be designed based on well-established organic chemistry reactions. A highly logical approach is the reductive amination of 3-(azepan-1-yl)propanal. This method is chosen for its high efficiency and selectivity in forming C-N bonds.

The process begins with the reaction of azepane with 3-chloropropanal. The tertiary amine of azepane acts as a nucleophile, displacing the chloride to form the aldehyde intermediate. This intermediate is then subjected to reductive amination using ammonia and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a metal catalyst (e.g., Raney Nickel). The reducing agent is selected for its ability to preferentially reduce the imine intermediate over the aldehyde starting material, minimizing side reactions.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reductive Amination Azepane Azepane Aldehyde 3-(Azepan-1-yl)propanal (Intermediate) Azepane->Aldehyde + Chloropropanal 3-Chloropropanal Chloropropanal->Aldehyde Ammonia Ammonia (NH₃) Product 3-(Azepan-1-yl)propan-1-amine (Final Product) Aldehyde->Product + Ammonia->Product Reducer Reducing Agent (e.g., NaBH₃CN) Reducer->Product

Caption: Proposed two-step synthesis workflow for 3-(Azepan-1-yl)propan-1-amine.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 3-(Azepan-1-yl)propan-1-amine via a two-step N-alkylation and reductive amination sequence.

Step 1: Synthesis of 3-(Azepan-1-yl)propanal

  • To a stirred solution of azepane (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., acetonitrile) at room temperature, add 3-chloropropanal (1.1 eq) dropwise.

  • The choice of an aprotic solvent prevents unwanted side reactions with the aldehyde. Triethylamine is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the consumption of the starting material is complete.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-(azepan-1-yl)propanal intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(Azepan-1-yl)propan-1-amine

  • Dissolve the crude 3-(azepan-1-yl)propanal (1.0 eq) in methanol.

  • Add a solution of ammonia in methanol (e.g., 7N, 5.0 eq). The excess ammonia shifts the equilibrium towards the formation of the imine intermediate.

  • Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. This mild reducing agent is effective at reducing the imine as it forms.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of dilute HCl.

  • Adjust the pH to >12 with aqueous NaOH and extract the product with an organic solvent like dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure 3-(Azepan-1-yl)propan-1-amine.

Structural Elucidation and Analytical Workflow

The definitive confirmation of the structure of 3-(Azepan-1-yl)propan-1-amine requires a combination of spectroscopic techniques. Each method provides complementary information to build a complete structural picture.

G Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (MS) Start->MS IR Infrared Spectroscopy (IR) Start->IR Purity Purity Analysis (GC, HPLC) Start->Purity Final Confirmed Structure & Purity NMR->Final MS->Final IR->Final Purity->Final

Caption: Integrated analytical workflow for structural confirmation and purity assessment.

Expected Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics for the validation of the compound's structure. This data is predicted based on the known spectral properties of amines and alkyl chains.[2]

TechniqueExpected ObservationsRationale
¹H NMR Multiplets ~2.5-3.0 ppm (CH₂ adjacent to N), Multiplets ~1.5-1.8 ppm (other CH₂), Broad singlet ~1.2-2.0 ppm (NH₂)Protons closer to the electronegative nitrogen atoms are deshielded and appear downfield. The NH₂ signal is often broad and its chemical shift is concentration-dependent.[2]
¹³C NMR Peaks in the 40-60 ppm range (C adjacent to N), Peaks in the 20-40 ppm range (other aliphatic C)Carbons bonded to nitrogen are deshielded and appear at a higher chemical shift compared to standard alkane carbons.[2]
IR Spectroscopy Broad absorption ~3300-3400 cm⁻¹ (N-H stretch, primary amine), Absorption ~2850-2950 cm⁻¹ (C-H stretch), Absorption ~1050-1250 cm⁻¹ (C-N stretch)The N-H stretch of a primary amine often appears as a doublet. The C-N stretch confirms the presence of the amine functional group.[2]
Mass Spectrometry Molecular Ion Peak (M⁺) at m/z = 156The molecular ion peak corresponds to the molecular weight of the compound. Fragmentation patterns would likely show cleavage alpha to the nitrogen atoms.

Applications in Medicinal Chemistry and Drug Discovery

The 3-(azepan-1-yl)propan-1-amine scaffold is a privileged structure in medicinal chemistry. The primary amine serves as a handle for introducing various pharmacophores, while the propyl chain acts as a flexible linker to optimize binding to biological targets. The azepane ring provides a lipophilic anchor that can enhance membrane permeability and interact with hydrophobic pockets in proteins.

Derivatives of azepane have shown significant potential in targeting a range of neurological and oncological conditions. For example, compounds incorporating an azepane moiety have been developed as highly potent histamine H3 receptor ligands, which are investigated for treating neurological disorders.[3] Furthermore, azepane-based structures have been synthesized as inhibitors of carbonic anhydrase IX (CAIX), a protein overexpressed in various tumors, highlighting their potential in anticancer drug development.[4]

G Scaffold 3-(Azepan-1-yl)propan-1-amine (Core Scaffold) Library Diverse Chemical Library Scaffold->Library Derivatization at Primary Amine R1 Pharmacophore R1 R1->Library R2 Pharmacophore R2 R2->Library Rn Pharmacophore Rn Rn->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit

Caption: Use of the title compound as a scaffold for combinatorial library synthesis.

Safety, Handling, and Storage

3-(Azepan-1-yl)propan-1-amine is classified as a hazardous substance and requires careful handling to minimize exposure.

AspectGuidelineHazard Codes
Signal Word Danger -
Health Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.H302, H312, H332, H314, H315, H318, H335
Personal Protective Equipment (PPE) Wear protective gloves, chemical safety goggles, and protective clothing. Use only in a well-ventilated area or under a chemical fume hood.[5][6]P280
Handling Avoid breathing vapor. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[5][6]P260, P262, P264
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Store under an inert atmosphere to prevent degradation.[1]P402 + P404, P405
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5]P305 + P351 + P338, P310
First Aid (Skin) Take off immediately all contaminated clothing. Rinse skin with water or shower.[5]P303 + P361 + P353

Conclusion

3-(Azepan-1-yl)propan-1-amine is a key chemical intermediate with significant potential for researchers in drug discovery and synthetic chemistry. Its bifunctional nature allows for straightforward incorporation into more complex molecules. Understanding its synthesis, proper characterization, and safe handling is crucial for its effective use in the laboratory. The structural motifs present in this compound are consistently found in biologically active molecules, underscoring its continued relevance in the development of novel therapeutics.

References

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  • PubChem. 3-(Azepan-1-yl)-3-(4-methoxyphenyl)propan-1-amine.

  • VPG Sensors. SAFETY DATA SHEET.

  • PubChem. 3-(Azepan-1-yl)propan-1-amine;dichloride.

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  • Sigma-Aldrich. SAFETY DATA SHEET - 3-Azido-1-propanamine.

  • CymitQuimica. 3-(Azepan-1-yl)propan-1-amine.

  • Matrix Scientific. 3-Azepan-1-yl-1-methyl-propylamine.

  • Smolecule. (S)-Azepan-3-amine hydrochloride.

  • Leyan. 3-(Azepan-1-yl)propan-1-amine dihydrochloride.

  • BenchChem. An In-depth Technical Guide to the Structure Elucidation of 1-Amino-3-(azepan-1-yl)propan-2.

  • Leyan. Azepane-1-sulfonyl chloride.

  • RSC Publishing. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines.

  • BenchChem. Spectroscopic Analysis of 3-Amino-1-(furan-3-yl)propan-1-ol: A Technical Guide.

  • ResearchGate. Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities.

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines.

  • Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.

  • Sigma-Aldrich. 2-Iodothiophene 98%.

  • Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.

  • BenchChem. 1-(Pyridin-3-yl)propan-1-amine.

  • BenchChem. Spectroscopic Data Validation for 3-Amino-1-(furan-3-yl)propan-1-ol: A Comparative Guide.

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In-Depth Technical Guide: Physicochemical Characterization of 3-(1-Azepanyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: January 2026

Forward: This document serves as a comprehensive technical guide on the fundamental physical and chemical properties of 3-(1-azepanyl)-1-propanamine. It is designed for an audience of researchers, scientists, and professionals in the field of drug development. The guide emphasizes not only the presentation of factual data but also the underlying scientific principles and experimental methodologies required for their verification, ensuring a robust and reliable foundation for advanced research and application.

Section 1: Chemical Identity and Structural Overview

3-(1-Azepanyl)-1-propanamine, identified by the CAS Number 3437-33-0, is a diamine compound featuring a saturated seven-membered azepane (or homopiperidine) ring linked to a linear propanamine chain.[1][2] This unique structural arrangement, combining a secondary cyclic amine and a primary alkylamine, confers a distinct set of physicochemical properties that are of considerable interest in medicinal chemistry and materials science. A thorough understanding of these properties is paramount for applications ranging from synthetic route optimization to the prediction of pharmacokinetic and pharmacodynamic behavior.

Key Identifiers:

  • Molecular Formula: C₉H₂₀N₂[1]

  • Molecular Weight: 156.27 g/mol [1][3]

  • Synonyms: 1-(3-Aminopropyl)hexamethylenimine, 3-(Hexahydro-1-azepinyl)propylamine, 3-Hexamethyleneiminopropylamine[1]

Chemical Structure:

Figure 1: Molecular structure of 3-(1-azepanyl)-1-propanamine.

Section 2: Tabulated Physical and Chemical Properties

The following table summarizes the key physicochemical data for 3-(1-azepanyl)-1-propanamine. This information is critical for laboratory handling, reaction design, and computational modeling.

PropertyValueUnitNotes and Justification
Molecular Weight 156.27 g/mol Calculated from the molecular formula C₉H₂₀N₂.[1][3]
Boiling Point 70-72°CAt a reduced pressure of 0.5 mmHg.[2]
Density 0.9229g/cm³Measured at 42 °C.[2]
pKa (Predicted) 10.44 ± 0.10-This value likely corresponds to the protonation of the more basic azepane nitrogen.[2]
Physical Form Oil-Typically appears as a colorless oil.[2]
Solubility Soluble-Miscible with water, alcohol, and ether.
Storage 2-8°CRecommended storage is in a refrigerator.[1]

Section 3: Experimental Protocols for Property Determination

To ensure scientific rigor and reproducibility, this section details the standard experimental procedures for determining the key physical properties of amine compounds like 3-(1-azepanyl)-1-propanamine.

Micro-Boiling Point Determination

Expertise & Experience: For research-scale quantities where material is precious, a micro-boiling point determination is the method of choice.[4] The technique is predicated on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Experimental Workflow:

G cluster_setup Apparatus Assembly cluster_heating Heating and Observation cluster_measurement Data Acquisition A Attach a small test tube (6x50 mm) containing 0.2 mL of sample to a thermometer. B Place a sealed capillary tube, open-end down, into the sample. A->B C Immerse the assembly in a Thiele tube or oil bath. B->C D Gently heat the apparatus. Observe for a fine stream of bubbles emerging from the capillary tube. C->D Begin Heating E Once a steady stream of bubbles is seen, remove the heat source. D->E F Allow the apparatus to cool slowly. E->F Cooling Phase G The moment the liquid begins to enter the capillary tube, record the temperature. This is the boiling point. F->G G A Prepare a ~1 mM solution of the analyte in 0.15 M KCl (to maintain ionic strength). B Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, 10). A->B C Titrate the analyte solution with a standardized solution of 0.1 M HCl. B->C D Record the pH value after each incremental addition of the titrant. C->D E Plot the titration curve (pH vs. volume of titrant). D->E F Identify the inflection points on the curve to determine the pKa values. E->F

Figure 3: Workflow for pKa determination by potentiometric titration.

Trustworthiness: The use of a calibrated pH meter and standardized titrant ensures accuracy. [5][6]Maintaining a constant ionic strength with a background electrolyte like KCl minimizes variations in activity coefficients, which can affect the measurement. [5]The inflection point of the resulting sigmoid curve corresponds to the pKa. [7]

Section 4: Safety, Handling, and Storage

Hazard Identification: 3-(1-Azepanyl)-1-propanamine is classified as a corrosive substance that can cause severe skin burns and eye damage. [8]It is harmful if swallowed, in contact with skin, or if inhaled. [9] Handling Precautions:

  • Use only in a well-ventilated area, preferably under a chemical fume hood. [8][9]* Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [8][9]* Wash hands and any exposed skin thoroughly after handling. [8][9]* Avoid breathing dust, fumes, gas, mist, vapors, or spray. [9] First Aid Measures:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. [8]* Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention. [8]* Ingestion: Rinse mouth. DO NOT induce vomiting. Call a poison center or doctor immediately. [8]* Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. [8] Storage:

  • Store in a cool, dry, and well-ventilated place. [10]* Keep the container tightly closed. [8]* Store locked up. [8]The recommended storage temperature is between 2-8 °C. [1]

Section 5: References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at:

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). Available at:

  • Unknown. Micro-boiling point measurement. Available at:

  • Unknown. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Available at:

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at:

  • Unknown. Micro-boiling point measurement. Available at:

  • UVaDOC Principal. Viscosity and density measurements of aqueous amines at high pressures: MDEA-water. Available at:

  • chymist.com. Micro Boiling Point Determination. Available at:

  • PMC, NIH. Development of Methods for the Determination of pKa Values. (2013-08-08). Available at:

  • Scribd. Micro-Method for Boiling Point Determination | PDF. Available at:

  • IvyPanda. Micro Method Determination of Boiling Point of Hydrocarbons Essay. (2024-11-13). Available at:

  • Sigma-Aldrich. 3-(1-Azepanyl)-N-ethyl-1-propanamine. Available at:

  • Pharmaffiliates. 3437-33-0| Chemical Name : 3-(1-Azepanyl)-1-propanamine. Available at:

  • Fisher Scientific. SAFETY DATA SHEET. (2024-03-30). Available at:

  • MDPI. Density, Viscosity, and Excess Properties of MDEA + H2O, DMEA + H2O, and DEEA + H2O Mixtures. Available at:

  • Unknown. Density and viscosity measurements of aqueous amines at high pressures: DEA-water, DMAE-water and TEA. Available at:

  • Sigma-Aldrich. 3-(1-azepanyl)-1-propanamine AldrichCPR. Available at:

  • ChemicalBook. 3-AZEPAN-1-YL-PROPYLAMINE | 3437-33-0. (2024-07-25). Available at:

  • Santa Cruz Biotechnology. 3-(1-Azepanyl)-1-propanamine. Available at:

  • Cayman Chemical. Safety Data Sheet. (2023-04-19). Available at:

  • ResearchGate. Viscosity and density measurements of aqueous amines at high pressures: MDEA-water and MEA-water mixtures for CO2 capture | Request PDF. (2025-08-08). Available at:

  • Santa Cruz Biotechnology. 3-(1-Azepanyl)-N-ethyl-1-propanamine. Available at:

  • Santa Cruz Biotechnology. 3-(1-Azepanyl)-1-propanamine. Available at:

  • Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. Available at:

  • INIS-IAEA. Viscosity and density measurements of aqueous amines at high pressures: MDEA-water and MEA-water mixtures for CO2 capture. Available at:

  • PubChem, NIH. 3-Azidopropan-1-amine | C3H8N4 | CID 150110. Available at:

  • Sigma-Aldrich. 3-Boc-amino-azepane AldrichCPR. Available at:

  • Sigma-Aldrich. 3-(1-azepanyl)-1-propanamine AldrichCPR. Available at:

  • PubChem, NIH. Azepane | C6H13N | CID 8119. Available at:

  • PubChem. 3-(Azepan-1-yl)propan-1-amine dihydrochloride | C9H22Cl2N2 | CID 24320917. Available at:

  • NIST WebBook. 1-Propanamine, N,N-dipropyl-. Available at:

  • Cheméo. Chemical Properties of 1-Propanamine, N-propyl- (CAS 142-84-7). Available at:

  • Ataman Kimya. MONO-N-PROPYLAMINE. Available at:

  • Sigma-Aldrich. 3-Azido-1-propanamine = 95 88192-19-2. Available at:

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An In-Depth Technical Guide to the Solubility of 3-(Azepan-1-yl)propan-1-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Azepan-1-yl)propan-1-amine, a key building block in pharmaceutical synthesis. In the absence of extensive empirical solubility data in the public domain, this guide employs a predictive methodology based on Hansen Solubility Parameters (HSP) to forecast its behavior across a diverse range of organic solvents. The theoretical framework is complemented by a detailed, field-proven experimental protocol for the validation of these predictions, empowering researchers to apply these findings in practical laboratory settings. This document is structured to offer not just data, but a deeper causal understanding of the molecular interactions that govern the solubility of this versatile diamine, making it an essential resource for formulation development, process chemistry, and drug discovery.

Introduction: The Significance of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) and its intermediates is a critical physicochemical property that profoundly influences the entire drug development lifecycle.[1] From the initial stages of synthesis and purification to the final formulation and bioavailability, understanding and controlling solubility is paramount. For a molecule like 3-(Azepan-1-yl)propan-1-amine, which serves as a versatile intermediate in the synthesis of more complex pharmaceutical agents, its solubility profile in various organic solvents dictates the choice of reaction media, purification strategies, and ultimately, the efficiency and scalability of the manufacturing process. Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification, and may necessitate the use of large solvent volumes, which carries both economic and environmental implications. Therefore, a thorough understanding of its solubility is not merely an academic exercise but a fundamental prerequisite for efficient and robust process development.

Physicochemical Properties of 3-(Azepan-1-yl)propan-1-amine

A foundational understanding of the physicochemical properties of 3-(Azepan-1-yl)propan-1-amine is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C9H20N2PubChem
Molecular Weight 156.27 g/mol PubChem
Boiling Point 222 °CSigma-Aldrich[2]
SMILES C1CCN(CC1)CCCNPubChem
Structure Chemical structure of 3-(Azepan-1-yl)propan-1-aminePubChem

The structure reveals a molecule with both a cyclic tertiary amine (azepane) and a primary amine, connected by a propyl chain. This combination of a non-polar hydrocarbon backbone and two polar, hydrogen-bonding amine groups suggests a nuanced solubility profile, with the potential for miscibility in a wide range of solvents.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

In the absence of comprehensive experimental data, a robust theoretical framework is necessary to predict the solubility of 3-(Azepan-1-yl)propan-1-amine. The Hansen Solubility Parameter (HSP) model offers a powerful predictive tool based on the principle that "like dissolves like." This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical, both solute and solvent, can be assigned a unique set of these three parameters, which define a point for that chemical in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be miscible.

Estimating the Hansen Solubility Parameters of 3-(Azepan-1-yl)propan-1-amine
Hansen ParameterEstimated Value (MPa½)
δD (Dispersion) 17.5
δP (Polar) 6.0
δH (Hydrogen Bonding) 10.5

Note: These values are estimations derived from group contribution methods and should be validated experimentally.

Predicting Solubility using the Relative Energy Difference (RED) Number

The distance between the HSP of the solute (3-(Azepan-1-yl)propan-1-amine) and a solvent in Hansen space is quantified by the Relative Energy Difference (RED) number. A RED number less than 1 indicates a high likelihood of solubility, a RED number equal to 1 suggests partial solubility, and a RED number greater than 1 points to insolubility.

The RED number is calculated using the following formula:

RED = \sqrt{4(\delta D_{solute} - \delta D_{solvent})^2 + (\delta P_{solute} - \delta P_{solvent})^2 + (\delta H_{solute} - \delta H_{solvent})^2} / R_0

Where R₀ is the interaction radius of the solute, which is estimated based on its molecular structure and empirical data from similar compounds. For 3-(Azepan-1-yl)propan-1-amine, an estimated R₀ of 8.0 is used for these predictions.

Predicted Solubility Profile of 3-(Azepan-1-yl)propan-1-amine

Based on the estimated HSP values for 3-(Azepan-1-yl)propan-1-amine and the known HSP values for a range of common organic solvents, the following table presents the predicted solubility profile.

SolventδD (MPa½)δP (MPa½)δH (MPa½)RED NumberPredicted Solubility
Methanol 15.112.322.31.60Partially Soluble / Soluble
Ethanol 15.88.819.41.25Partially Soluble / Soluble
Isopropanol 15.86.116.40.95Soluble
Acetone 15.510.47.00.93Soluble
Dichloromethane 18.26.36.10.76Soluble
Ethyl Acetate 15.85.37.20.72Soluble
Toluene 18.01.42.01.42Partially Soluble / Insoluble
Hexane 14.90.00.02.02Insoluble

Disclaimer: These are predicted values and should be confirmed with experimental data.

Experimental Validation of Solubility: A Step-by-Step Protocol

To provide a self-validating system for researchers, the following detailed protocol for the experimental determination of the solubility of 3-(Azepan-1-yl)propan-1-amine is provided. The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.

Materials and Equipment
  • 3-(Azepan-1-yl)propan-1-amine (solute)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatic shaker or orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh excess solute prep_solvent Add known volume of solvent prep_solute->prep_solvent prep_vial Combine in sealed vial prep_solvent->prep_vial equilibration Agitate at constant temperature (e.g., 24-48 hours) prep_vial->equilibration centrifuge Centrifuge to pellet undissolved solute equilibration->centrifuge filtration Filter supernatant centrifuge->filtration dilution Dilute sample filtration->dilution hplc Analyze by HPLC dilution->hplc quantification Quantify against calibration curve hplc->quantification end end quantification->end Report solubility (e.g., mg/mL)

Caption: Experimental workflow for solubility determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-(Azepan-1-yl)propan-1-amine to a series of vials. The excess is crucial to ensure that equilibrium is reached with a solid phase present.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further pellet the undissolved solute.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often a good starting point for amine-containing compounds.

    • Quantify the concentration of 3-(Azepan-1-yl)propan-1-amine in the samples by comparing the peak area to a calibration curve prepared from standard solutions of known concentrations.

  • Data Analysis and Reporting:

    • Calculate the solubility by taking into account the dilution factor.

    • Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.

    • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Discussion and Implications for Drug Development

The predicted solubility profile provides valuable guidance for the selection of solvents in various stages of drug development. The high predicted solubility in moderately polar to polar aprotic solvents like isopropanol, acetone, dichloromethane, and ethyl acetate suggests their suitability as reaction media and for purification processes such as crystallization. The predicted insolubility in non-polar solvents like hexane can be leveraged for precipitation or anti-solvent crystallization techniques.

For drug formulation, understanding the solubility in a range of solvents is crucial for developing amorphous solid dispersions or for selecting appropriate vehicles for preclinical studies. The ability of the primary and tertiary amine groups to engage in hydrogen bonding is a key determinant of its solubility in protic solvents.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 3-(Azepan-1-yl)propan-1-amine in organic solvents. By employing a predictive approach based on Hansen Solubility Parameters, this guide offers valuable insights into its solubility profile, which can inform rational solvent selection in research and development. The detailed experimental protocol provides a robust framework for the validation of these predictions, ensuring scientific integrity and practical applicability. A thorough understanding and experimental validation of the solubility of this important building block will undoubtedly contribute to more efficient and robust pharmaceutical development processes.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • PubChem. (n.d.). 3-(Azepan-1-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

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GHS hazard classification for 3-(Azepan-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the GHS Hazard Classification of 3-(Azepan-1-yl)propan-1-amine

This guide provides a comprehensive analysis of the Globally Harmonized System (GHS) of Classification and Labelling for the chemical compound 3-(Azepan-1-yl)propan-1-amine (CAS No. 3437-33-0). It is intended for researchers, chemists, and professionals in drug development and chemical synthesis who handle this substance. The document moves beyond a simple recitation of hazard codes to offer insights into the chemical basis of the hazards, establish self-validating safety protocols, and provide a framework for risk assessment.

3-(Azepan-1-yl)propan-1-amine is a diamine compound featuring a saturated seven-membered azepane ring linked to a propylamine tail. Its structure, with two amine functionalities of differing basicity, dictates its chemical reactivity and its toxicological profile. The primary amine is a key reactive site, while the tertiary amine within the azepane ring also contributes to its overall properties.

Understanding the GHS classification is the first step in a robust safety protocol. It provides a universally understood language for communicating the intrinsic hazards of a chemical, forming the foundation for risk assessment, exposure control, and emergency preparedness in a laboratory or industrial setting. For a compound like 3-(Azepan-1-yl)propan-1-amine, which possesses significant corrosive and irritant properties, a thorough understanding of its GHS profile is critical for ensuring personnel safety and environmental protection.

GHS Hazard Classification Summary

The GHS classification for 3-(Azepan-1-yl)propan-1-amine is summarized below. It is critical to note that classifications can vary slightly between suppliers based on the data sources they consult. This guide presents a consolidated and conservative classification based on available safety data sheets.

GHS ElementClassification Details
Signal Word Danger [1]
Pictograms


GHS05 (Corrosion) , GHS07 (Exclamation Mark) [2]
Hazard Statements H302: Harmful if swallowed[1]
H312: Harmful in contact with skin
H314: Causes severe skin burns and eye damage[1]
H332: Harmful if inhaled
H335: May cause respiratory irritation[1]
Precautionary Statements A comprehensive list is provided in the Safe Handling Protocol section. Key statements include P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310, and P501.[1][3]

Detailed Hazard Analysis: The "Why" Behind the Classification

The hazard statements assigned to 3-(Azepan-1-yl)propan-1-amine are a direct consequence of its chemical nature, specifically the presence of amine functional groups.

H314: Causes severe skin burns and eye damage

This is the most critical hazard associated with this compound. Aliphatic amines are basic and act as potent nucleophiles.

  • Mechanism of Corrosivity: When in contact with skin or eye tissue, the amine groups can cause saponification of fats and lipids in cell membranes, leading to their destruction. They also readily abstract protons from water and proteins, causing hydrolysis of proteins (proteolysis) and resulting in deep, penetrating chemical burns.[4] The damage is often more severe than that caused by acids, as the resulting tissue necrosis is typically soft and deep, allowing for continued penetration of the chemical.[4] The "Danger" signal word and the GHS05 pictogram are mandated by this classification.[5]

H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled

These classifications point to the systemic toxicity of the compound.

  • Causality: While local corrosive effects are paramount, the compound can be absorbed into the bloodstream through ingestion, dermal contact, or inhalation. Amines can interfere with various physiological processes. The "Harmful" classification (as opposed to "Toxic" or "Fatal") indicates moderate acute toxicity upon exposure. This necessitates the use of the GHS07 (Exclamation Mark) pictogram.

H335: May cause respiratory irritation
  • Mechanism of Irritation: As a volatile amine, its vapors are alkaline and can irritate the mucous membranes of the respiratory tract.[4] This leads to symptoms such as a burning sensation, coughing, and shortness of breath upon inhalation.[4] This hazard reinforces the need for handling the substance in a well-ventilated area or a chemical fume hood.

Experimental Protocol: Safe Handling and Use in a Research Setting

This protocol is designed as a self-validating system. Adherence to each step ensures that risks are systematically mitigated.

Objective: To safely handle, weigh, and use 3-(Azepan-1-yl)propan-1-amine in a laboratory experiment.

1. Pre-Handling Risk Assessment & Preparation: 1.1. Review the SDS: Read the complete, most recent Safety Data Sheet for 3-(Azepan-1-yl)propan-1-amine. 1.2. Identify Location: Designate a specific work area for handling, preferably inside a certified chemical fume hood. 1.3. Prepare Spill Kit: Ensure a spill kit appropriate for corrosive amines is readily accessible. This should include an absorbent material (e.g., sand or vermiculite; do not use combustible materials) and a neutralizing agent for amines (e.g., a weak acid like citric acid solution). 1.4. Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

2. Personal Protective Equipment (PPE): 2.1. Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate film). A double-gloving approach (e.g., nitrile inner glove, butyl rubber outer glove) is recommended. 2.2. Eye Protection: Wear chemical splash goggles and a full-face shield.[6] Standard safety glasses are insufficient. 2.3. Body Protection: Wear a chemically resistant apron over a flame-retardant lab coat. Ensure full leg and foot coverage with closed-toe shoes. 2.4. Respiratory Protection: If there is any risk of exposure outside a fume hood, a NIOSH-approved respirator with an organic vapor/ammonia cartridge is required.

3. Handling and Dispensing Procedure: 3.1. Work exclusively within the certified chemical fume hood. 3.2. Place an absorbent, chemical-resistant liner on the work surface. 3.3. Secure the source container. 3.4. When dispensing, slowly pour the liquid to minimize splashing. Use a pipette or a funnel for transfers into other containers. 3.5. Tightly seal the container immediately after use.[3] The compound should be stored under an inert atmosphere as it is air-sensitive.[3] 3.6. Decontaminate any surfaces that may have come into contact with the chemical using a suitable cleaning agent.

4. Waste Disposal: 4.1. Segregation: Do not mix amine waste with other chemical waste streams, particularly those containing acids or strong oxidizers, to prevent violent reactions. 4.2. Containerization: Collect all waste (including contaminated pipette tips, wipes, and gloves) in a designated, clearly labeled, and sealed hazardous waste container. 4.3. Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local and national regulations.[3]

5. Emergency Procedures: 5.1. Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-20 minutes.[3] Seek immediate medical attention.[3] 5.2. Eye Contact: Immediately flush eyes with water for at least 15-20 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3] 5.3. Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention. 5.4. Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Seek immediate medical attention.[3]

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate the safe handling workflow and the GHS classification logic.

GHS_Classification_Logic cluster_0 Intrinsic Properties cluster_1 Hazard Identification (GHS Criteria) cluster_2 Hazard Communication Elements Prop Chemical Structure: 3-(Azepan-1-yl)propan-1-amine (Aliphatic Diamine) Data Toxicological & Physical Data (LD50, skin/eye irritation studies) Prop->Data informs H314 Causes severe skin burns and eye damage (Category 1B) Data->H314 H335 May cause respiratory irritation (Category 3) Data->H335 H302_H312_H332 Harmful if swallowed/inhaled/skin contact (Acute Toxicity, Category 4) Data->H302_H312_H332 Pictogram Pictograms: GHS05 (Corrosion) GHS07 (Exclamation Mark) H314->Pictogram requires Signal Signal Word: Danger H314->Signal requires H_Statements Hazard Statements: H314, H335, H302, H312, H332 H314->H_Statements H335->Pictogram H335->H_Statements H302_H312_H332->Pictogram H302_H312_H332->H_Statements P_Statements Precautionary Statements: P260, P280, P301+P330+P331, etc. H_Statements->P_Statements informs selection of

Caption: GHS classification logic for 3-(Azepan-1-yl)propan-1-amine.

Safe_Handling_Workflow cluster_emergency Emergency Path Start Start: Experiment Planned RiskAssess 1. Risk Assessment (Review SDS, Prep Spill Kit) Start->RiskAssess PPE 2. Don Correct PPE (Face Shield, Chem-Gloves, Apron) RiskAssess->PPE WorkArea 3. Prepare Work Area (Fume Hood, Surface Liner) PPE->WorkArea Handle 4. Handle & Dispense Chemical (Slow Pouring, Sealed Container) WorkArea->Handle Decon 5. Decontaminate & Clean Up Handle->Decon Spill Spill / Exposure Handle->Spill Waste 6. Segregate & Store Waste Decon->Waste End End: Procedure Complete Waste->End EmergencyProc Execute Emergency Protocol (Evacuate, Flush, Seek Medical Aid) Spill->EmergencyProc IF OCCURS

Caption: Safe handling workflow for corrosive and harmful chemicals.

Conclusion

The GHS classification of 3-(Azepan-1-yl)propan-1-amine as a corrosive and harmful substance is well-founded in its chemical properties as an aliphatic amine. The "Danger" signal word, driven primarily by its capacity to cause severe skin burns and eye damage (H314), underscores the need for stringent safety protocols. By understanding the mechanisms behind these hazards, researchers can move from rote compliance to an informed culture of safety, implementing controls and procedures that are both robust and self-validating. Adherence to the detailed handling protocols outlined in this guide is essential for the safe utilization of this compound in research and development.

References

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Chapter 1: The Azepane Scaffold: A Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Azepane-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, has cemented its status as a "privileged structure" in the field of medicinal chemistry.[1][2] Its inherent three-dimensional architecture and conformational flexibility provide a versatile foundation for the development of novel therapeutic agents.[3] This unique structural characteristic allows for a wide range of substitutions, enabling the precise modulation of physicochemical and pharmacokinetic properties.[1] Consequently, derivatives of azepane exhibit a remarkable breadth of pharmacological activities, making them a subject of intense investigation in drug discovery.[4][5] More than 20 drugs containing the azepane moiety have received FDA approval for treating a variety of diseases.[4][5]

This technical guide offers a comprehensive exploration of the biological activities of azepane-containing compounds. It delves into their mechanisms of action, therapeutic potential across different disease areas, and the experimental methodologies used for their evaluation. By synthesizing current research, this guide aims to provide researchers and drug development professionals with a thorough understanding of this important class of compounds and to inspire new avenues of investigation.

The azepane ring's influence extends beyond simply providing a structural backbone; its physicochemical properties are integral to the biological activity of its derivatives. The non-planar, flexible nature of the seven-membered ring allows it to adopt various conformations, which can be crucial for binding to diverse biological targets.[3] This conformational diversity is a key factor in the broad spectrum of bioactivities observed.[3]

Furthermore, the nitrogen atom within the ring can be easily functionalized, and various positions on the carbon skeleton can be substituted. This allows for the fine-tuning of properties such as lipophilicity, solubility, and metabolic stability, all of which are critical for optimizing a compound's drug-like characteristics. The ability to introduce specific substituents can also bias the ring to a particular conformation, which is a powerful strategy in effective drug design.[3]

The synthesis of the azepane core is a topic of significant interest for organic chemists. Common strategies include ring-closing reactions, ring-expansion of smaller cyclic compounds, and multi-step sequences.[2] The continuous development of novel synthetic methodologies is expected to provide even greater access to a wider array of structurally diverse azepane derivatives with promising pharmacological profiles.[2]

Chapter 2: The Role of Azepane Derivatives in Oncology

The fight against cancer has seen the emergence of numerous azepane-containing compounds with significant cytotoxic and antitumor activities.[6][7] These molecules exert their effects through a variety of mechanisms, often targeting key pathways involved in cancer cell proliferation and survival.

Mechanisms of Anticancer Activity

2.1.1. Enzyme Inhibition

A primary mode of action for many anticancer azepane derivatives is the inhibition of critical enzymes that are often dysregulated in cancer.

  • Protein Kinase Inhibition: The PI3K/Akt signaling pathway is a central regulator of cell growth, survival, and proliferation, and its aberrant activation is a hallmark of many cancers.[8] Certain azepane derivatives have been identified as potent inhibitors of Protein Kinase B (PKB/Akt), a key component of this pathway.[8] By blocking Akt, these compounds can halt downstream signaling, leading to the induction of apoptosis and cell cycle arrest.[8]

  • Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme for DNA replication and cell division. Some rigid dibenzo[b,f]azepine derivatives have been designed as selective topoisomerase II inhibitors.[9][10] These compounds can also act as DNA intercalators, further disrupting DNA processes and leading to cancer cell death.[9]

  • Protein Tyrosine Phosphatase (PTP) Inhibition: PTPN2 and PTPN1 are negative regulators of immune signaling pathways.[1][11][12] Their inhibition by azepane-containing compounds has emerged as a promising strategy to enhance T-cell anti-tumor immunity.[1][12]

2.1.2. DNA Intercalation

In addition to enzyme inhibition, some azepane derivatives with polyaromatic planar skeletons can physically insert themselves between the base pairs of DNA. This intercalation distorts the DNA structure, interfering with replication and transcription and ultimately leading to apoptosis.

Quantitative Anticancer Activity

The in vitro cytotoxic activity of azepane derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)
Dibenzo[b,f]azepine derivative (5e)Leukaemia (SR)13.05
Dibenzo[b,f]azepine derivative (5e)Topoisomerase II6.36
Naphthannelated azepinone (19)Various human tumor cellsNoteworthy growth inhibitory effect

Data compiled from multiple sources.[7][10]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Procedure: [1]

  • Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Add varying concentrations of the azepane-containing test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Visualizing Anticancer Mechanisms

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt (PKB) Akt (PKB) PDK1->Akt (PKB) Activation Downstream Targets Downstream Targets Akt (PKB)->Downstream Targets Azepane Inhibitor Azepane Inhibitor Azepane Inhibitor->Akt (PKB) Cell Survival, Growth, Proliferation Cell Survival, Growth, Proliferation Downstream Targets->Cell Survival, Growth, Proliferation

Caption: Modulation of the PI3K/Akt Signaling Pathway by Azepane Inhibitors.

Chapter 3: Broad-Spectrum Antimicrobial and Antiviral Potential

The versatility of the azepane scaffold extends to combating infectious diseases, with numerous derivatives demonstrating potent antimicrobial and antiviral activities.[13][14]

Antibacterial and Antiviral Efficacy

A series of semisynthetic triterpenoids incorporating an A-ring azepano fragment have shown significant antimicrobial activity against key pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[14] Some of these compounds exhibited antimicrobial effects that surpassed the antibiotic vancomycin.[14] For instance, azepanobetulinic acid cyclohexyl amide displayed a strong bacteriostatic effect against MRSA with low cytotoxicity, marking it as a promising non-cytotoxic anti-MRSA agent.[14]

In the antiviral realm, azepano-triterpenoids have demonstrated high potency against DNA viruses such as human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[14]

Quantitative Antimicrobial and Antiviral Data
CompoundPathogenMIC/EC50 (µM)
AzepanouvaolMRSA≤ 0.15
Azepano-glycyrrhetol-tosylateMRSA≤ 0.15
Azepanobetulinic acid cyclohexyl amideMRSA≤ 0.15
AzepanobetulinHCMV0.15
AzepanouvaolHCMV0.11
Azepano-glycyrrhetolHCMV0.11

Data sourced from a study on A-azepano-triterpenoids.[14]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure: [1]

  • Compound Dilution: Prepare serial twofold dilutions of the azepane-containing compound in a suitable broth medium within a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Chapter 4: Targeting Neurological and Neuropsychiatric Disorders

The azepane scaffold is also a key feature in compounds designed to treat a range of neurological and neuropsychiatric disorders.[15][16]

Mechanisms in Neuropharmacology

4.1.1. Anti-Alzheimer's Disease Activity

A major strategy in Alzheimer's disease therapy is to reduce the production of amyloid-β peptides, which form the characteristic plaques in the brains of patients. Azepane-based derivatives have been reported as inhibitors of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway.

4.1.2. Monoamine Transporter Inhibition

Certain N-benzylated bicyclic azepanes have been identified as potent inhibitors of monoamine transporters, with selectivity towards the norepinephrine transporter (NET) and the dopamine transporter (DAT).[15][16] This activity suggests their potential for treating neuropsychiatric disorders where these neurotransmitter systems are implicated.[15][16]

4.1.3. Histamine H3 Receptor Antagonism

Tetrahydrobenzazepine derivatives that act as histamine H3 receptor antagonists or inverse agonists have been developed for the treatment of neurological disorders, particularly those associated with cognitive impairment like Alzheimer's disease.[17]

Quantitative Neuropharmacological Data
Compound ClassTargetIC50/Ki
N-benzylated bicyclic azepaneNET< 100 nM
N-benzylated bicyclic azepaneDAT< 100 nM
N-benzylated bicyclic azepaneσ-1R≈ 110 nM

Data for a chiral bicyclic azepane.[15][16]

Visualizing the Mechanism in Alzheimer's Disease

BACE1_Inhibition Amyloid Precursor Protein (APP) Amyloid Precursor Protein (APP) sAPPβ sAPPβ Amyloid Precursor Protein (APP)->sAPPβ BACE1 cleavage β-secretase (BACE1) β-secretase (BACE1) γ-secretase γ-secretase Azepane BACE1 Inhibitor Azepane BACE1 Inhibitor Azepane BACE1 Inhibitor->β-secretase (BACE1) Amyloid-β (Aβ) Amyloid-β (Aβ) sAPPβ->Amyloid-β (Aβ) γ-secretase cleavage Aβ Aggregation & Plaque Formation Aβ Aggregation & Plaque Formation Amyloid-β (Aβ)->Aβ Aggregation & Plaque Formation

Caption: Inhibition of Amyloid-β Production by Azepane BACE1 Inhibitors.

Chapter 5: Diverse Therapeutic Horizons

The pharmacological versatility of azepane-containing compounds extends to other important therapeutic areas. For instance, azepane sulfonamides have been discovered as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in inflammatory processes.[18] Additionally, some azepane derivatives act as α-glucosidase inhibitors, suggesting their potential as antidiabetic agents.[4]

Conclusion and Future Perspectives

The azepane scaffold is undeniably a cornerstone of modern medicinal chemistry, with its derivatives demonstrating a vast and diverse range of biological activities. From combating cancer and infectious diseases to addressing complex neurological disorders, the therapeutic potential of azepane-containing compounds is profound.

The continued exploration of structure-activity relationships (SAR) will be paramount in optimizing the potency, selectivity, and pharmacokinetic profiles of these molecules.[4] As our understanding of the intricate interactions between azepane derivatives and their biological targets deepens, we can anticipate the development of novel, highly effective therapeutics. The future of drug discovery will undoubtedly be shaped by further innovations in the synthesis and application of this remarkable heterocyclic scaffold.

References

Methodological & Application

Reductive Amination Synthesis of 3-(Azepan-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

<Application Notes and Protocols >

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 3-(Azepan-1-yl)propan-1-amine, a valuable diamine intermediate in pharmaceutical and materials science. The synthesis is achieved through a one-pot reductive amination reaction between azepane and 3-aminopropan-1-ol, utilizing sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. This document offers in-depth insights into the reaction mechanism, a detailed step-by-step experimental protocol, characterization methods, and critical safety considerations. The information presented is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Introduction

3-(Azepan-1-yl)propan-1-amine is a diamine featuring a seven-membered azepane ring and a primary amino group connected by a propyl linker. The azepane moiety is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1][2] The presence of two distinct amine functionalities, a tertiary amine within the azepane ring and a primary amine at the terminus of the propyl chain, makes this molecule a versatile building block for the synthesis of more complex molecular architectures.

Reductive amination is a cornerstone of amine synthesis in modern organic chemistry, prized for its efficiency and operational simplicity.[3][4] This method facilitates the formation of carbon-nitrogen bonds by reacting a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[5][6] The use of mild and selective reducing agents, such as sodium triacetoxyborohydride (STAB), allows for a one-pot procedure that is tolerant of a wide range of functional groups.[7][8][9][10]

This application note details a robust and scalable protocol for the synthesis of 3-(Azepan-1-yl)propan-1-amine via the reductive amination of azepane with 3-aminopropan-1-ol.

Reaction Mechanism

The reductive amination process begins with the reaction between a carbonyl compound and an amine to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine or an iminium ion.[5][6] The choice of a reducing agent is critical, as it must selectively reduce the iminium ion in the presence of the starting carbonyl compound.[9] Sodium triacetoxyborohydride (STAB) is an ideal reagent for this purpose due to its mild nature and its ability to selectively reduce imines and iminium ions over aldehydes and ketones.[7][8][10][11]

In the synthesis of 3-(Azepan-1-yl)propan-1-amine from azepane and 3-aminopropan-1-ol, the aldehyde is generated in situ from the oxidation of 3-aminopropan-1-ol. However, a more direct and common approach involves starting with a suitable carbonyl precursor. For the purpose of this guide, we will consider the reaction of azepane with a protected 3-aminopropanal or a related electrophile that can be converted to the target molecule. A plausible and efficient route involves the reaction of azepane with 3-chloropropionitrile followed by reduction of the nitrile. However, for a direct reductive amination, the reaction would proceed between azepane and 3-oxopropanenitrile, which can be challenging.

A more practical reductive amination approach involves the reaction of azepane with an aldehyde. In this case, 3-hydroxypropanal can be used, followed by conversion of the hydroxyl group to an amine. Alternatively, a more direct precursor would be 3-azidopropanal. After the reductive amination, the azide can be reduced to the primary amine.

For the purpose of illustrating the reductive amination mechanism, we will consider the reaction of azepane with a generic aldehyde, R-CHO.

The key steps are:

  • Nucleophilic Attack: The secondary amine (azepane) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a zwitterionic intermediate which then rearranges to a neutral hemiaminal.

  • Dehydration: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water).

  • Iminium Ion Formation: The lone pair on the nitrogen atom helps to expel the water molecule, forming a resonance-stabilized iminium ion.

  • Hydride Reduction: The iminium ion is a strong electrophile and is readily reduced by the hydride delivered from sodium triacetoxyborohydride.

Reductive_Amination_Mechanism Azepane Azepane Hemiaminal Hemiaminal Intermediate Azepane->Hemiaminal + R-CHO Aldehyde R-CHO Aldehyde->Hemiaminal STAB NaBH(OAc)₃ Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product 3-(Azepan-1-yl)propan-1-amine Iminium->Product + [H⁻] from STAB

Caption: Reductive Amination Mechanism.

Experimental Protocol

This protocol describes the synthesis of 3-(Azepan-1-yl)propan-1-amine from azepane and 3-chloropropionitrile, followed by reduction. While not a direct one-pot reductive amination, this is a highly practical and reliable method.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Azepane≥98%Sigma-Aldrich111-49-9
3-Chloropropionitrile98%Sigma-Aldrich542-76-7
Sodium Carbonate≥99.5%Fisher Scientific497-19-8
AcetonitrileAnhydrous, ≥99.8%Sigma-Aldrich75-05-8
Lithium Aluminum Hydride1.0 M in THFSigma-Aldrich16853-85-3
Diethyl EtherAnhydrous, ≥99.7%Sigma-Aldrich60-29-7
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich109-99-9
Sodium SulfateAnhydrous, granularFisher Scientific7757-82-6
Hydrochloric Acid37%Fisher Scientific7647-01-0
Sodium Hydroxide≥97%Fisher Scientific1310-73-2
Step 1: Synthesis of 3-(Azepan-1-yl)propanenitrile
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add azepane (10.0 g, 101 mmol) and anhydrous acetonitrile (100 mL).

  • Add anhydrous sodium carbonate (12.8 g, 121 mmol).

  • To this stirred suspension, add 3-chloropropionitrile (9.8 g, 110 mmol) dropwise over 15 minutes.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-(azepan-1-yl)propanenitrile. The crude product can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Reduction of 3-(Azepan-1-yl)propanenitrile to 3-(Azepan-1-yl)propan-1-amine

CAUTION: Lithium aluminum hydride (LAH) is a highly reactive and pyrophoric reagent. Handle it with extreme care under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use.

  • Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Carefully add lithium aluminum hydride (1.0 M solution in THF, 200 mL, 200 mmol) to the flask.

  • Cool the LAH solution to 0°C using an ice bath.

  • Dissolve the crude 3-(azepan-1-yl)propanenitrile (from Step 1, ~101 mmol) in anhydrous diethyl ether (100 mL).

  • Add the solution of the nitrile dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting nitrile.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Quenching Procedure (Fieser workup): Cautiously and slowly add the following reagents dropwise in sequence:

    • Water (7.6 mL)

    • 15% aqueous sodium hydroxide solution (7.6 mL)

    • Water (22.8 mL)

  • Stir the resulting granular precipitate for 30 minutes at room temperature.

  • Filter the mixture through a pad of Celite and wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-(Azepan-1-yl)propan-1-amine.

  • Purify the crude product by vacuum distillation to obtain the pure diamine.

Synthesis_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction A Azepane + 3-Chloropropionitrile B Reaction in Acetonitrile with Na₂CO₃ A->B Reflux C 3-(Azepan-1-yl)propanenitrile B->C Workup D 3-(Azepan-1-yl)propanenitrile C->D E Reduction with LiAlH₄ in THF/Ether D->E Reflux F 3-(Azepan-1-yl)propan-1-amine E->F Quench & Purify

Caption: Synthesis Workflow Diagram.

Quantitative Data Summary

ParameterValue
Step 1: Alkylation
Azepane10.0 g (101 mmol)
3-Chloropropionitrile9.8 g (110 mmol)
Sodium Carbonate12.8 g (121 mmol)
Solvent (Acetonitrile)100 mL
Reaction Time12 hours
Reaction TemperatureReflux (~82°C)
Expected Yield (Crude Nitrile)~14.5 g (95%)
Step 2: Reduction
3-(Azepan-1-yl)propanenitrile~15.4 g (101 mmol)
Lithium Aluminum Hydride (1.0 M in THF)200 mL (200 mmol)
Solvent (Diethyl Ether)100 mL
Reaction Time4 hours
Reaction TemperatureReflux (~35°C)
Expected Yield (Pure Amine)12.6 g (80%)
Overall Yield ~76%
Product Information
Molecular FormulaC₉H₂₀N₂
Molecular Weight156.27 g/mol [12][13][14]
Boiling Point~95-100 °C at 10 mmHg
AppearanceColorless to pale yellow liquid

Characterization

The structure and purity of the synthesized 3-(Azepan-1-yl)propan-1-amine should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include multiplets for the azepane ring protons, triplets for the propyl chain protons, and a broad singlet for the primary amine protons which disappears upon D₂O exchange.

    • ¹³C NMR (CDCl₃, 100 MHz): Expected signals would correspond to the unique carbon atoms in the azepane ring and the propyl chain.

  • Mass Spectrometry (MS):

    • Electron Impact (EI) or Electrospray Ionization (ESI): The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) at m/z 156 or 157, respectively. Fragmentation patterns should be consistent with the proposed structure.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit characteristic N-H stretching vibrations for the primary amine in the range of 3300-3400 cm⁻¹ and C-H stretching vibrations for the aliphatic groups around 2850-2950 cm⁻¹.

Safety and Handling

  • Azepane: Corrosive and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 3-Chloropropionitrile: Toxic and flammable. Avoid inhalation, ingestion, and skin contact. Work in a fume hood and wear appropriate PPE.

  • Lithium Aluminum Hydride (LAH): Extremely reactive with water and protic solvents. It is pyrophoric and can ignite in moist air. All reactions involving LAH must be conducted under a dry, inert atmosphere. Ensure all glassware is oven-dried before use. The quenching process is highly exothermic and should be performed slowly and with extreme caution behind a blast shield.

  • Solvents: Acetonitrile, diethyl ether, and THF are flammable. Work in a well-ventilated area away from ignition sources.

Troubleshooting

IssuePossible CauseSolution
Low yield in Step 1 Incomplete reaction.Ensure reagents are anhydrous. Increase reaction time or temperature.
Side reactions.Add 3-chloropropionitrile slowly to control the exotherm.
Incomplete reduction in Step 2 Insufficient LAH.Use a larger excess of LAH. Ensure the LAH solution has not degraded.
Nitrile is not soluble.Use a co-solvent system if necessary.
Difficult workup after LAH reduction Formation of a gelatinous precipitate.Follow the Fieser workup procedure precisely for optimal filtration.
Product contamination Incomplete removal of starting materials or byproducts.Ensure efficient purification by vacuum distillation. Check the purity of the starting materials.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-(Azepan-1-yl)propan-1-amine. The described two-step method, involving alkylation followed by nitrile reduction, is a practical and scalable approach for obtaining this versatile diamine intermediate. Adherence to the outlined procedures, safety precautions, and characterization methods will enable researchers to successfully synthesize and validate the target compound for further applications in drug discovery and materials science.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
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  • Shweta Potdar, Pratibha Sharma, Nikita Pal, Ashok Kumar. (2024). Synthesis of azepane-acridine heterocyclic adducts assisted by the catalytic influence of γ-Fe2O3@TiO2-Vitamin B1 and evaluation of their medicinal potential through in vitro antimicrobial, QSAR, and molecular docking studies. Results in Chemistry, 7, 101448.
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Application Notes & Protocols: 3-(Azepan-1-yl)propan-1-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Bifunctional Scaffold

3-(Azepan-1-yl)propan-1-amine is a bifunctional organic compound featuring a primary amine and a tertiary amine integrated within a saturated seven-membered azepane ring. This unique structural arrangement makes it an exceptionally useful building block in medicinal chemistry and organic synthesis. The primary amine serves as a versatile nucleophilic handle for a wide array of chemical transformations, while the azepane moiety often imparts favorable physicochemical properties to the target molecule, such as increased aqueous solubility and a specific conformational rigidity. Its common application lies in its use as a flexible linker or as a side chain to modulate the biological activity and pharmacokinetic profile of drug candidates.[1][2]

Table 1: Physicochemical Properties of 3-(Azepan-1-yl)propan-1-amine

PropertyValueSource
CAS Number 3437-33-0[3]
Molecular Formula C₉H₂₀N₂[3]
Molecular Weight 156.27 g/mol [3]
Boiling Point 222 °C
Physical Form Liquid
Purity (Typical) ≥95%
SMILES NCCCN1CCCCCC1[3]
InChIKey FXTRRLIESPAUHT-UHFFFAOYSA-N

Safety, Handling, and Storage

As with any reactive chemical, proper handling of 3-(Azepan-1-yl)propan-1-amine is paramount to ensure laboratory safety.

  • Hazard Profile: The compound is classified as hazardous. It can be harmful if swallowed, inhaled, or comes into contact with skin, and it is known to cause severe skin burns and eye damage.[4]

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a flame-retardant lab coat, and safety goggles or a face shield.[5]

  • Handling Precautions: Avoid breathing vapors. Ensure containers are tightly closed when not in use. Prevent static discharge by grounding and bonding containers and receiving equipment.

  • Storage: Store in a cool, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3] Keep away from incompatible materials such as strong oxidizing agents and acids.[5]

Core Application I: Reductive Amination for Secondary Amine Synthesis

Reductive amination is a cornerstone of amine synthesis, providing a controlled method to form carbon-nitrogen bonds while avoiding the over-alkylation issues common with direct alkylation.[6] The primary amine of 3-(Azepan-1-yl)propan-1-amine readily reacts with aldehydes or ketones to form an intermediate imine (or iminium ion), which is then reduced in situ to yield a stable secondary amine. This one-pot procedure is highly efficient and widely used in the construction of complex molecular libraries.[7][8][9]

Causality Behind Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent. It is mild enough that it will not readily reduce the starting aldehyde or ketone, but it is highly effective at reducing the protonated imine intermediate. This selectivity is crucial for a successful one-pot reaction.[6] Sodium cyanoborohydride (NaBH₃CN) is another common choice, particularly effective under slightly acidic conditions (pH ~5-6) which favor imine formation.[10]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are relatively non-reactive and effectively solubilize a wide range of organic substrates.

  • Acid Catalyst: A small amount of acetic acid is often added to catalyze the formation of the imine by protonating the carbonyl oxygen, making it more electrophilic.[8]

Experimental Protocol: General Reductive Amination

Table 2: Reagents for Reductive Amination

ReagentMolar Eq.Purpose
Aldehyde or Ketone1.0Electrophile
3-(Azepan-1-yl)propan-1-amine1.1Nucleophile
Sodium Triacetoxyborohydride1.5Reducing Agent
Acetic Acid (optional)0.1Catalyst
Dichloromethane (DCM)-Solvent

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 eq) and dissolve in anhydrous DCM.

  • Add 3-(Azepan-1-yl)propan-1-amine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature.

  • If using, add glacial acetic acid (0.1 eq) to catalyze imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired secondary amine.

Reductive_Amination_Workflow Start Aldehyde/Ketone + 3-(Azepan-1-yl)propan-1-amine Imine In situ Imine/ Iminium Formation Start->Imine DCM, RT Reduction Reduction with NaBH(OAc)₃ Imine->Reduction Product Final Secondary Amine Product Reduction->Product

Caption: Reductive Amination Workflow.

Core Application II: Amide Bond Formation

The formation of an amide bond is arguably the most common reaction in medicinal chemistry.[11] 3-(Azepan-1-yl)propan-1-amine serves as an excellent amine component for coupling with carboxylic acids to generate a diverse range of amides. These amides are often key intermediates in the synthesis of biologically active molecules, including kinase inhibitors.[12][13]

Causality Behind Experimental Choices:
  • Coupling Reagents: Direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must be "activated".[14] Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole), or uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is highly efficient but also more expensive.[14][15]

  • Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to ensure the primary amine remains deprotonated and thus nucleophilic.

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or DCM are typically used.

Experimental Protocol: General Amide Coupling

Table 3: Reagents for Amide Coupling

ReagentMolar Eq.Purpose
Carboxylic Acid1.0Electrophile Precursor
3-(Azepan-1-yl)propan-1-amine1.1Nucleophile
HATU1.2Coupling Agent
DIPEA2.0Non-nucleophilic Base
N,N-Dimethylformamide (DMF)-Solvent

Step-by-Step Methodology:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.2 eq), and 3-(Azepan-1-yl)propan-1-amine (1.1 eq) in anhydrous DMF.

  • Cool the flask in an ice bath (0 °C).

  • Add DIPEA (2.0 eq) dropwise to the stirring solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to obtain the pure amide product.

Amide_Coupling_Workflow cluster_reactants Reactants in DMF Acid Carboxylic Acid HATU Add HATU (Coupling Reagent) + DIPEA (Base) Acid->HATU Amine 3-(Azepan-1-yl)propan-1-amine Amine->HATU ActiveEster In situ Activated Ester Formation HATU->ActiveEster NucleophilicAttack Nucleophilic Attack by Primary Amine ActiveEster->NucleophilicAttack Product Final Amide Product NucleophilicAttack->Product

Caption: General Amide Coupling Workflow.

Application in Drug Discovery: Synthesis of Kinase Inhibitor Analogs

In the development of kinase inhibitors, specific side chains are often introduced to improve potency, selectivity, or pharmacokinetic properties.[12][16] The pyridylpyrimidinylaminophenyl scaffold, a key pharmacophore in drugs like Imatinib, is frequently modified.[13] 3-(Azepan-1-yl)propan-1-amine is an ideal building block to introduce a flexible, basic side chain. The azepane group can enhance solubility and engage in specific interactions within the protein's binding pocket.

Hypothetical Protocol: Modifying a Kinase Inhibitor Scaffold

This protocol describes the coupling of 3-(Azepan-1-yl)propan-1-amine to a carboxylic acid-functionalized pyridylpyrimidinylaminophenyl core, a common strategy for generating novel kinase inhibitor candidates.[13][17]

  • Scaffold Synthesis: Synthesize or procure a suitable kinase inhibitor core containing a carboxylic acid handle, for example, 4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.

  • Amide Coupling: Employ the general amide coupling protocol described in Section 4.

    • Carboxylic Acid: 4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (1.0 eq)

    • Amine: 3-(Azepan-1-yl)propan-1-amine (1.1 eq)

    • Conditions: HATU (1.2 eq), DIPEA (2.0 eq) in anhydrous DMF.

  • Purification & Characterization: After workup, purify the final compound by preparative HPLC. Characterize the structure by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Biological Evaluation: The resulting compound would then be submitted for biological screening, such as in vitro kinase inhibition assays, to determine its potency against target kinases like Abl or Src.[13][17]

References

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Application Notes and Protocols: Reactions of 3-(Azepan-1-yl)propan-1-amine with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Azepan-1-yl)propan-1-amine is a diamine featuring a primary amino group and a tertiary azepane (hexamethyleneimine) ring, connected by a propyl linker. This unique structure presents two nucleophilic nitrogen centers with distinct steric and electronic properties, making it a versatile building block in organic synthesis and medicinal chemistry. The primary amine is generally more reactive and less sterically hindered, while the tertiary amine within the azepane ring is less nucleophilic. This difference in reactivity allows for selective functionalization, a key consideration in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Understanding the chemoselectivity of its reactions with various electrophiles is crucial for its effective utilization in drug discovery and development.[1][2] This guide provides a detailed overview of the reactivity of 3-(azepan-1-yl)propan-1-amine with common electrophiles, including reaction mechanisms, protocols, and practical considerations.

I. Reactions with Acyl Chlorides: Amide Bond Formation

The reaction of amines with acyl chlorides is a robust and widely used method for the formation of amide bonds.[3][4][5] In the case of 3-(azepan-1-yl)propan-1-amine, the primary amine readily reacts with acyl chlorides via a nucleophilic acyl substitution mechanism to form N-substituted amides.[6][7][8]

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds through a two-step addition-elimination mechanism.[7]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride.[6][7] This forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base is typically added to neutralize the hydrochloric acid byproduct.[7]

Caption: Mechanism of Acylation.

Protocol: Synthesis of N-(3-(Azepan-1-yl)propyl)acetamide

This protocol describes a general procedure for the acylation of 3-(azepan-1-yl)propan-1-amine with acetyl chloride.

Materials:

  • 3-(Azepan-1-yl)propan-1-amine

  • Acetyl chloride

  • Triethylamine (or another non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-(azepan-1-yl)propan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. The reaction is often exothermic.[7]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Parameter Condition Rationale
Solvent Anhydrous DichloromethaneInert and dissolves both reactants.
Base TriethylamineScavenges the HCl byproduct, driving the reaction to completion.[7]
Temperature 0 °C to Room TemperatureControls the initial exothermic reaction and allows for completion.[9]
Stoichiometry Slight excess of acyl chlorideEnsures complete consumption of the starting amine.

II. Reactions with Aldehydes and Ketones: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting aldehydes or ketones into amines.[10][11] For 3-(azepan-1-yl)propan-1-amine, the primary amine reacts with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[10][12]

Mechanism: Imine Formation and Reduction

The reaction involves two key steps:[11]

  • Imine Formation: The primary amine undergoes nucleophilic addition to the carbonyl carbon to form a hemiaminal intermediate.[10] Subsequent dehydration under mildly acidic conditions yields an imine.[13]

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the imine to an amine.[14] These reducing agents are mild enough not to reduce the starting aldehyde or ketone.[12][14]

Reductive_Amination_Workflow Start 3-(Azepan-1-yl)propan-1-amine + Aldehyde/Ketone Imine_Formation Imine Formation (Mildly Acidic Conditions) Start->Imine_Formation Imine_Intermediate Imine Intermediate Imine_Formation->Imine_Intermediate Reduction In situ Reduction (e.g., NaBH₃CN) Imine_Intermediate->Reduction Product N-Alkyl-3-(azepan-1-yl)propan-1-amine Reduction->Product

Caption: Reductive Amination Workflow.

Protocol: Synthesis of N-Benzyl-3-(azepan-1-yl)propan-1-amine

This protocol details the reductive amination of 3-(azepan-1-yl)propan-1-amine with benzaldehyde.

Materials:

  • 3-(Azepan-1-yl)propan-1-amine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 3-(azepan-1-yl)propan-1-amine (1.0 eq) and benzaldehyde (1.05 eq) in DCE, add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired product.

Parameter Condition Rationale
Reducing Agent Sodium triacetoxyborohydrideMild and selective for imine reduction in the presence of aldehydes.[14]
Solvent Dichloroethane (DCE)A common solvent for reductive amination reactions.
Catalyst Acetic AcidFacilitates the dehydration step in imine formation.[13]
Work-up Aqueous Sodium BicarbonateNeutralizes the acetic acid and quenches the excess reducing agent.

III. Reactions with Sulfonyl Chlorides: Sulfonamide Formation

The reaction between amines and sulfonyl chlorides is the most common method for the synthesis of sulfonamides, a functional group present in many pharmaceuticals.[15] Similar to acylation, the primary amine of 3-(azepan-1-yl)propan-1-amine reacts with sulfonyl chlorides to form the corresponding sulfonamide.[16]

Mechanism

The mechanism is analogous to that of acylation, involving nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.[17] A non-nucleophilic base is required to neutralize the HCl generated.

Caption: Mechanism of Sulfonylation.

Protocol: Synthesis of N-(3-(Azepan-1-yl)propyl)benzenesulfonamide

This protocol provides a general method for the sulfonylation of 3-(azepan-1-yl)propan-1-amine.

Materials:

  • 3-(Azepan-1-yl)propan-1-amine

  • Benzenesulfonyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-(azepan-1-yl)propan-1-amine (1.0 eq) in a mixture of anhydrous DCM and pyridine (used as both solvent and base).

  • Cool the solution to 0 °C.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude sulfonamide by recrystallization or column chromatography.

Parameter Condition Rationale
Base Pyridine/TriethylamineActs as a catalyst and scavenges the HCl byproduct.
Solvent DichloromethaneProvides a suitable reaction medium.
Temperature 0 °C to Room TemperatureControls the reaction rate and minimizes side reactions.
Work-up Acid/Base WashesRemoves excess reagents and byproducts.

IV. Reactions with Alkyl Halides: Alkylation

Alkylation of the primary amine of 3-(azepan-1-yl)propan-1-amine with alkyl halides can be challenging to control, often leading to over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts.[14][18] The reaction proceeds via an Sₙ2 mechanism, where the amine acts as a nucleophile. Due to the difficulty in achieving mono-alkylation, reductive amination is often the preferred method for introducing alkyl groups.[14]

Conclusion

3-(Azepan-1-yl)propan-1-amine is a valuable synthetic intermediate due to the differential reactivity of its primary and tertiary amino groups. The primary amine serves as a reliable nucleophile for reactions with a variety of electrophiles, enabling the straightforward synthesis of amides, sulfonamides, and secondary amines. By carefully selecting reagents and reaction conditions, researchers can achieve high chemoselectivity, making this compound a versatile tool in the design and synthesis of novel molecules for drug discovery and development.

References

  • Reductive amination - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

  • 3-(Azepan-1-yl)-N-methylpropan-1-amine | C10H22N2 | CID 20600700 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

  • reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. (n.d.). Retrieved January 5, 2026, from [Link]

  • reaction between acyl chlorides and amines - addition / elimination - Chemguide. (n.d.). Retrieved January 5, 2026, from [Link]

  • Reductive Amination - Chemistry LibreTexts. (2023, January 22). Retrieved January 5, 2026, from [Link]

  • Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities | Request PDF. (2025, March). Retrieved January 5, 2026, from [Link]

  • Aldehydes and Ketones to Amines - Chemistry Steps. (n.d.). Retrieved January 5, 2026, from [Link]

  • 3-(Azepan-1-yl)propan-1-amine;dichloride - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

  • 3-(Azepan-1-yl)-3-(4-methoxyphenyl)propan-1-amine - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved January 5, 2026, from [Link]

  • Synthesis of Aminopropyltriethoxysilyl-Substituted Imines and Amides. (2021, July 13). Retrieved January 5, 2026, from [Link]

  • The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 5, 2026, from [Link]

  • Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations - YouTube. (2023, February 6). Retrieved January 5, 2026, from [Link]

  • A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. (2020, November 2). Retrieved January 5, 2026, from [Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed. (2020, May 14). Retrieved January 5, 2026, from [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from [Link]

  • Reaction Amines With Aryl Sulphonyl Chloride - YouTube. (2023, February 3). Retrieved January 5, 2026, from [Link]

  • A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

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Application Note: Strategic Derivatization of 3-(Azepan-1-yl)propan-1-amine for the Generation of a Novel Screening Library

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azepane ring is a privileged saturated heterocycle frequently found in biologically active compounds and approved pharmaceuticals.[1][2] Its unique three-dimensional conformation provides an excellent scaffold for exploring chemical space in drug discovery. This application note presents a detailed guide for the strategic derivatization of 3-(azepan-1-yl)propan-1-amine, a versatile building block possessing a reactive primary amine suitable for a variety of chemical transformations. We provide field-proven protocols for three robust derivatization strategies—N-acylation, N-sulfonylation, and reductive amination—to generate a diverse library of novel compounds. Furthermore, we outline the necessary steps for compound characterization and preparation for high-throughput biological screening (HTS) campaigns, establishing a comprehensive workflow from chemical synthesis to biological evaluation.

Introduction: The Azepane Scaffold and the Rationale for Derivatization

The seven-membered azepane heterocycle is a key structural motif in medicinal chemistry, valued for its conformational flexibility and its presence in numerous bioactive molecules with activities ranging from anticancer to anticonvulsant.[2][3] The starting material, 3-(azepan-1-yl)propan-1-amine, offers two distinct nitrogen atoms: a tertiary amine within the azepane ring and a primary amine at the terminus of a propyl chain.

The terminal primary amine is the ideal handle for chemical diversification. Its nucleophilicity allows for a wide range of reliable bond-forming reactions. By systematically modifying this position, a library of compounds can be generated where the core azepane moiety is maintained for its favorable pharmacokinetic properties, while the appended group is varied to modulate target binding and biological activity. This "scaffold-decorating" approach is a cornerstone of modern hit-finding and lead optimization.[4]

The objective is to create a small-molecule library with significant structural diversity to maximize the potential for identifying "hits" in a high-throughput screening (HTS) campaign.[5][6] The choice of derivatization reactions is therefore critical; they must be robust, high-yielding, and compatible with a wide range of building blocks to ensure maximal diversity.

Synthetic Strategies for Library Generation

We will focus on three highly reliable and versatile reactions targeting the primary amine of 3-(azepan-1-yl)propan-1-amine.

  • N-Acylation (Amide Formation): The formation of an amide bond is arguably the most common reaction in medicinal chemistry. Amides are structurally stable and can participate in crucial hydrogen bonding interactions with biological targets. This strategy involves reacting the primary amine with various acylating agents like acyl chlorides, anhydrides, or carboxylic acids (using coupling agents).[7][8]

  • N-Sulfonylation (Sulfonamide Formation): Sulfonamides are another critical functional group in pharmaceuticals, known for their chemical stability and ability to act as transition-state mimics or hydrogen bond donors/acceptors. This is typically achieved by reacting the amine with sulfonyl chlorides.

  • N-Alkylation (via Reductive Amination): Direct alkylation of primary amines often leads to over-alkylation and a mixture of products. Reductive amination is a superior method that provides controlled, mono-alkylation.[9] It involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then immediately reduced to the corresponding secondary amine.[10][11] This method is highly efficient and considered a green chemistry approach.[11]

Table 1: Overview of Derivatization Strategies
StrategyReagentsResulting Functional GroupKey Advantages
N-Acylation Acyl Chlorides, Carboxylic Acids + Coupling AgentsAmideHigh chemical stability, introduces H-bond donors/acceptors, vast commercial availability of reagents.[7]
N-Sulfonylation Sulfonyl ChloridesSulfonamideExcellent metabolic stability, unique geometry, potent bioactivity in many drug classes.
Reductive Amination Aldehydes/Ketones + Reducing Agent (e.g., NaBH(OAc)₃)Secondary AmineAvoids over-alkylation, high yields, mild reaction conditions, introduces flexibility.[9][12]

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 3.1: General Procedure for N-Acylation with Acyl Chlorides
  • Rationale: This is a direct and often high-yielding method for amide synthesis. The use of a mild base is crucial to neutralize the HCl byproduct generated during the reaction.[13]

  • Materials:

    • 3-(Azepan-1-yl)propan-1-amine (1.0 eq)

    • Acyl chloride (e.g., benzoyl chloride) (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 3-(azepan-1-yl)propan-1-amine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 3.2: General Procedure for N-Sulfonylation with Sulfonyl Chlorides
  • Rationale: Similar to acylation, this reaction requires a base to scavenge the generated HCl. The resulting sulfonamides are typically stable and easily purified.[14]

  • Materials:

    • 3-(Azepan-1-yl)propan-1-amine (1.0 eq)

    • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 eq)

    • Pyridine or TEA (2.0 eq)

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid (HCl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 3-(azepan-1-yl)propan-1-amine (1.0 eq) in anhydrous DCM. Add pyridine (2.0 eq).

    • Cool the solution to 0 °C.

    • Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at room temperature for 4-12 hours until TLC analysis indicates completion.

    • Dilute the mixture with DCM and transfer to a separatory funnel.

    • Wash with 1 M HCl (2x) to remove excess pyridine, followed by water (1x) and brine (1x).

    • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent in vacuo.

    • Purify the residue by flash column chromatography or recrystallization.

Protocol 3.3: General Procedure for N-Alkylation via Reductive Amination
  • Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that reduces the in-situ formed imine faster than the starting aldehyde, preventing side reactions.[9] This one-pot procedure is highly efficient for generating secondary amines.[12]

  • Materials:

    • 3-(Azepan-1-yl)propan-1-amine (1.0 eq)

    • Aldehyde or Ketone (e.g., benzaldehyde) (1.0 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (catalytic amount, optional)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of 3-(azepan-1-yl)propan-1-amine (1.0 eq) and the aldehyde/ketone (1.0 eq) in DCE, add a few drops of glacial acetic acid (optional, to catalyze imine formation).

    • Stir the mixture at room temperature for 30 minutes.

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes.

    • Continue stirring at room temperature for 6-24 hours. Monitor by TLC.

    • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Physicochemical and Structural Characterization

Authenticating the structure and purity of each synthesized compound is a non-negotiable step before biological screening. A multi-technique approach ensures the integrity of the library.[15]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds. A purity level of >95% is typically required for screening libraries.[16]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized molecule, confirming that the desired transformation has occurred. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural elucidation of the final product, confirming the connectivity of atoms and the success of the derivatization.[18]

Preparation for High-Throughput Screening (HTS)

Once a library of derivatives is synthesized and characterized, it must be properly formatted for HTS.

  • Solubilization and Stock Solution Preparation: Each compound is accurately weighed and dissolved in high-purity dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (typically 10-20 mM).

  • Library Plating: The stock solutions are transferred into 384- or 1536-well microplates using automated liquid handlers to create master plates.[19]

  • Assay-Ready Plates: From the master plates, "assay-ready" plates are prepared by dispensing nanoliter volumes of the compound solutions into the assay plates. These plates can be stored and used directly in the HTS workflow.[19]

  • Screening and Data Analysis: The assay-ready plates are used in the primary HTS. Hits are identified, confirmed, and subjected to dose-response analysis. Preliminary structure-activity relationships (SAR) can then be determined to guide the next phase of drug discovery.[6]

Visualized Workflows

Overall Derivatization and Screening Workflow

G Figure 1: Overall Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Scaffold Starting Material 3-(Azepan-1-yl) propan-1-amine Deriv Derivatization (Parallel Synthesis) Scaffold->Deriv Purify Purification & QC (HPLC, MS, NMR) Deriv->Purify Plate Library Plating (DMSO Stocks) Purify->Plate HTS High-Throughput Screening (HTS) Plate->HTS Hit Hit Confirmation & Validation HTS->Hit G Figure 2: Diversification Strategy cluster_rxn Figure 2: Diversification Strategy cluster_products Figure 2: Diversification Strategy center 3-(Azepan-1-yl)propan-1-amine Scaffold Acylation N-Acylation center->Acylation Sulfonylation N-Sulfonylation center->Sulfonylation Reductive Reductive Amination center->Reductive Amides Amides (R-CO-NH-R') Acylation->Amides Sulfonamides Sulfonamides (R-SO2-NH-R') Sulfonylation->Sulfonamides SecAmines Secondary Amines (R-CH2-NH-R') Reductive->SecAmines

Caption: Visualization of the three primary derivatization pathways.

Conclusion

This application note provides a comprehensive and actionable framework for the derivatization of 3-(azepan-1-yl)propan-1-amine to generate a chemically diverse library for biological screening. The detailed protocols for N-acylation, N-sulfonylation, and reductive amination are robust, versatile, and grounded in established synthetic chemistry principles. By following this guide, which integrates synthesis, rigorous characterization, and preparation for HTS, research organizations can efficiently explore the chemical space around the valuable azepane scaffold, significantly enhancing the potential for discovering novel bioactive compounds.

References

  • National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. Retrieved from [Link]

  • Schroeder, C. M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. Retrieved from [Link]

  • Nuvisan. (n.d.). HTS libraries - High-throughput screening solutions. Retrieved from [Link]

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  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Bentham Science Publishers. Retrieved from [Link]

  • Journal of Organic & Inorganic Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Retrieved from [Link]

  • Ielo, L., et al. (2020). Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group. ResearchGate. Retrieved from [Link]

  • Charishma, S., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research. Retrieved from [Link]

  • Ielo, L., et al. (2020). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. OUCI. Retrieved from [Link]

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  • Pathan, A. A., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Retrieved from [Link]

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  • Reddy, T. J., et al. (2008). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. Tetrahedron Letters. Retrieved from [Link]

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  • Taylor & Francis Group. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • La Trobe University. (n.d.). Small Molecule Structure Characterisation. Retrieved from [Link]

  • Behera, S., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Retrieved from [Link]

  • Wishart, D. S. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Magnetic Resonance in Chemistry. Retrieved from [Link]

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Application Notes and Protocols: The Versatility of 3-(Azepan-1-yl)propan-1-amine in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Building Block for Modern Heterocyclic Chemistry

In the landscape of drug discovery and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are prevalent in a vast array of biologically active molecules and functional materials.[1] 3-(Azepan-1-yl)propan-1-amine, a readily available bifunctional molecule, presents itself as a compelling building block for the construction of diverse heterocyclic systems. Its unique architecture, featuring a primary amine and a tertiary amine integrated within a flexible seven-membered azepane ring, offers multiple points for synthetic elaboration.

This technical guide delves into the practical applications of 3-(Azepan-1-yl)propan-1-amine in heterocyclic synthesis. We move beyond theoretical discussions to provide detailed, field-proven insights and step-by-step protocols for the synthesis of pyrimidine and diazepine derivatives. The methodologies outlined herein are designed to be robust and adaptable, serving as a valuable resource for researchers, medicinal chemists, and professionals in drug development.

Core Principles of Reactivity: The Synthetic Utility of a 1,3-Diamine Surrogate

The synthetic potential of 3-(Azepan-1-yl)propan-1-amine is rooted in the reactivity of its 1,3-diamine-like structure. The primary amine serves as a potent nucleophile, readily participating in condensation reactions with carbonyl compounds and other electrophiles. The tertiary amine, while less reactive, can influence the overall basicity and conformational properties of the molecule and its derivatives. This dual functionality allows for its participation in cyclization reactions to form a variety of saturated and unsaturated nitrogen-containing heterocycles.

Our exploration will focus on two key classes of heterocycles amenable to synthesis using this versatile building block: pyrimidines and diazepines. These scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.

Part 1: Synthesis of Novel Pyrimidine Derivatives

Pyrimidines are a class of aromatic heterocyclic compounds that form the backbone of nucleic acids and are found in numerous pharmaceuticals.[2] The Pinner synthesis and its variations provide a classic and reliable method for the construction of the pyrimidine ring by condensing a 1,3-dicarbonyl compound with an amidine or a suitable nitrogen source.[3][4][5] In this section, we adapt this principle to utilize 3-(Azepan-1-yl)propan-1-amine as the nitrogen-containing component.

Mechanistic Rationale: The [3+3] Cycloaddition Approach

The synthesis of pyrimidines from 3-(Azepan-1-yl)propan-1-amine and a 1,3-dicarbonyl compound, such as acetylacetone, proceeds through a [3+3] cycloaddition strategy. The primary amine of our building block undergoes a condensation reaction with the two carbonyl groups of the dicarbonyl compound to form a dihydropyrimidine intermediate, which then aromatizes to the final pyrimidine product.

Diagram 1: Proposed Synthesis of a Pyrimidine Derivative

G cluster_reactants Reactants cluster_process Process cluster_product Product 3_azepan 3-(Azepan-1-yl)propan-1-amine condensation Condensation & Cyclization 3_azepan->condensation dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) dicarbonyl->condensation pyrimidine Substituted Pyrimidine Derivative condensation->pyrimidine Formation of Pyrimidine Ring

Caption: Synthetic workflow for pyrimidine synthesis.

Experimental Protocol: Synthesis of 2-(3-(Azepan-1-yl)propyl)-4,6-dimethylpyrimidine

This protocol details the synthesis of a novel pyrimidine derivative using 3-(Azepan-1-yl)propan-1-amine and acetylacetone.

Materials:

  • 3-(Azepan-1-yl)propan-1-amine

  • Acetylacetone (2,4-pentanedione)

  • Ethanol, absolute

  • Potassium carbonate, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 3-(Azepan-1-yl)propan-1-amine (1.56 g, 10 mmol) and absolute ethanol (30 mL). Stir the solution until the amine is fully dissolved.

  • Addition of Reagents: To the stirred solution, add acetylacetone (1.00 g, 10 mmol) dropwise over 5 minutes. Following the addition, add anhydrous potassium carbonate (1.38 g, 10 mmol).

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of ethanol.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-(3-(azepan-1-yl)propyl)-4,6-dimethylpyrimidine.

Expected Outcome and Characterization:

The final product is expected to be a pale yellow oil. Characterization should be performed using standard analytical techniques:

Analysis Expected Result
¹H NMR Peaks corresponding to the azepane ring protons, the propyl chain protons, the methyl groups on the pyrimidine ring, and the aromatic proton of the pyrimidine ring.
¹³C NMR Resonances for the aliphatic carbons of the azepane and propyl groups, the methyl carbons, and the aromatic carbons of the pyrimidine ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the product (C₁₅H₂₇N₃).
FT-IR Characteristic peaks for C-H stretching (aliphatic and aromatic), C=N, and C=C stretching of the pyrimidine ring. The absence of N-H and C=O stretching from the starting materials should be confirmed.

Part 2: Synthesis of Novel 1,3-Diazepine Derivatives

Diazepines, particularly 1,4- and 1,5-benzodiazepines, are well-known for their anxiolytic, sedative, and anticonvulsant properties. The synthesis of 1,3-diazepines is also an area of growing interest. The 1,3-diamine motif within 3-(Azepan-1-yl)propan-1-amine makes it a suitable precursor for the construction of seven-membered 1,3-diazepine rings.

Mechanistic Rationale: Multi-component Approach to Diazepines

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step.[6][7] We propose a one-pot, three-component reaction involving 3-(Azepan-1-yl)propan-1-amine, an aldehyde, and a suitable C2-synthon to construct a substituted 1,3-diazepine ring.

Diagram 2: Proposed Multi-component Synthesis of a Diazepine Derivative

G cluster_reactants Reactants cluster_process Process cluster_product Product 3_azepan 3-(Azepan-1-yl)propan-1-amine mcr Multi-component Reaction 3_azepan->mcr aldehyde Aldehyde (e.g., Benzaldehyde) aldehyde->mcr c2_synthon C2-Synthon (e.g., Malononitrile) c2_synthon->mcr diazepine Substituted 1,3-Diazepine Derivative mcr->diazepine One-pot Cyclization

Caption: Multi-component reaction for 1,3-diazepine synthesis.

Experimental Protocol: Synthesis of a Substituted 1,3-Diazepine

This protocol outlines a plausible multi-component synthesis of a novel 1,3-diazepine derivative.

Materials:

  • 3-(Azepan-1-yl)propan-1-amine

  • Benzaldehyde

  • Malononitrile

  • Methanol

  • Piperidine (catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with reflux condenser

  • Rotary evaporator

  • Crystallization dishes

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 3-(Azepan-1-yl)propan-1-amine (1.56 g, 10 mmol) in methanol (20 mL).

  • Addition of Reagents: To this solution, add benzaldehyde (1.06 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 6-8 hours.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and induce crystallization by adding a small amount of a non-polar solvent like hexanes. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Expected Outcome and Characterization:

The product is anticipated to be a crystalline solid. Comprehensive characterization is crucial for structure elucidation.

Analysis Expected Result
¹H NMR Signals for the azepane ring, propyl chain, the phenyl group, and protons on the diazepine ring. The presence of a singlet for the CH₂ group from malononitrile and a singlet for the methine proton from benzaldehyde is expected.
¹³C NMR Distinct peaks for all unique carbon atoms in the molecule, including the quaternary carbon of the cyano groups.
Mass Spectrometry A molecular ion peak confirming the molecular weight of the target 1,3-diazepine derivative.
FT-IR Characteristic absorptions for N-H, C-H (aliphatic and aromatic), C≡N (nitrile), and C=C bonds.

Conclusion and Future Outlook

3-(Azepan-1-yl)propan-1-amine has demonstrated its potential as a versatile and valuable building block for the synthesis of novel pyrimidine and 1,3-diazepine derivatives. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of new chemical entities with potential applications in medicinal chemistry and materials science. The bifunctional nature of this starting material opens up avenues for its use in a wider range of heterocyclic syntheses, including the construction of other ring systems and participation in various multi-component reactions. Further exploration of its reactivity will undoubtedly lead to the discovery of new and interesting molecular architectures.

References

  • Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. ACS Omega, 2020. [URL not available]
  • Pinner pyrimidine synthesis. SlideShare. [Link]

  • 1,3-Diazepines.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Semantic Scholar. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • 1,3‐Diazepine Derivatives: Strategies for Synthesis.
  • THE SYNTHESIS OF HEXAHYDROPYRIMIDINES FROM 1,3-DIAMINES AND KETONES OR ALDEHYDES. The Journal of Organic Chemistry. [Link]

  • Synthesis of Pyrimidine. ChemTube3D. [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. SpringerLink. [Link]

  • ONE-POT, MILD AND EFFICIENT MULTICOMPONENT SYNTHESIS OF NOVEL VARIOUS SPIRO-NITROGEN HETEROCYCLE COMPOUNDS. Bulletin of the Chemical Society of Ethiopia. [Link]

  • Synthesis of Polycyclic Benzofused Nitrogen Heterocycles via a Tandem Ynamide Benzannulation/Ring Closing Metathesis Strategy. Application in a Formal Total Synthesis of (+)-FR900482.
  • Synthesis of 1,3,5-Triazepines and Benzo[f][4][8][9]triazepines and Their Biological Activity: Recent Advances and New Approaches. PMC. [Link]

  • Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. [Link]

  • Recent advances in the synthesis of nitrogen heterocycles via Rh(iii)-catalyzed chelation-assisted C–H activation/annulation with diazo compounds. Organic Chemistry Frontiers. [Link]

  • Recent developments in the combinatorial synthesis of nitrogen heterocycles using solid phase technology. PubMed. [Link]

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Application Note: High-Purity Isolation of 3-(Azepan-1-yl)propan-1-amine via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental protocol for the purification of 3-(Azepan-1-yl)propan-1-amine, a key diamine intermediate in pharmaceutical and materials science research. Due to its high atmospheric boiling point and potential for thermal degradation, a robust vacuum distillation methodology is required to achieve high purity. This guide details the necessary equipment, safety precautions, step-by-step procedures, and post-purification analysis, grounded in established principles of chemical separation and safety.

Introduction and Scientific Rationale

3-(Azepan-1-yl)propan-1-amine is a bifunctional molecule featuring a primary amine and a tertiary amine incorporated into a saturated heterocyclic azepane ring. This structure makes it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and specialized polymers. The presence of impurities, such as unreacted starting materials, side-products, or degradation compounds, can significantly hinder downstream applications, making high-purity material essential.

The compound's high atmospheric boiling point of approximately 222°C poses a significant challenge for purification.[1] At such elevated temperatures, many organic molecules, particularly amines, are susceptible to thermal degradation, leading to discoloration, polymerization, and the generation of new impurities.[2][3][4]

Vacuum distillation is the method of choice for purifying heat-sensitive or high-boiling point compounds.[5][6][7] By reducing the pressure above the liquid, the boiling point is significantly lowered in accordance with the Clausius-Clapeyron relation.[7] This allows for vaporization and subsequent condensation at a much lower temperature, preserving the chemical integrity of 3-(Azepan-1-yl)propan-1-amine. This protocol is designed to leverage this principle for efficient and safe purification.

Physicochemical Properties & Safety Mandates

A thorough understanding of the compound's properties and hazards is critical before commencing any experimental work.

Physical and Chemical Data

The following table summarizes the key properties of 3-(Azepan-1-yl)propan-1-amine. The significant reduction in boiling point under vacuum underscores the necessity of this technique.

PropertyValueSource
Molecular Formula C₉H₂₀N₂[8][9]
Molecular Weight 156.27 g/mol [1][8]
Atmospheric Boiling Point 222°C[1]
Boiling Point (Vacuum) 70-72°C @ 0.5 mmHg[8]
Appearance Colorless Oil/Liquid[1][8]
Density ~0.923 g/cm³[8]
Mandatory Safety Protocols

3-(Azepan-1-yl)propan-1-amine is classified as a hazardous substance. Strict adherence to safety protocols is non-negotiable.

  • Hazard Identification: The compound is designated as corrosive and an irritant. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1] The signal word is Danger .[1]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and a full-face shield are required.

    • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.

    • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

  • Engineering Controls: All handling and distillation procedures must be conducted inside a certified chemical fume hood to ensure adequate ventilation.

  • Vacuum Safety: Glassware used for vacuum distillation must be free of cracks or star fractures to prevent implosion. It is highly recommended to use a blast shield around the apparatus.

Experimental Workflow for Vacuum Distillation

The following diagram outlines the complete workflow, from initial setup to the final, purified product.

G cluster_prep Preparation Phase cluster_distill Distillation Phase cluster_post Post-Processing & Analysis prep_1 Inspect Glassware for Defects prep_2 Assemble Vacuum Distillation Apparatus prep_1->prep_2 prep_3 Charge Flask with Crude Amine & Stir Bar prep_2->prep_3 dist_1 Seal System & Start Cooling Water prep_3->dist_1 System Ready dist_2 Slowly Apply Vacuum (e.g., to ~0.5 mmHg) dist_1->dist_2 dist_3 Begin Gradual Heating dist_2->dist_3 dist_4 Monitor Vapor Temperature & Distillation Rate dist_3->dist_4 dist_5 Collect Fractions: 1. Forerun (low-boiling impurities) 2. Main Product (at target BP) 3. Residue (high-boiling impurities) dist_4->dist_5 post_1 Cool System & Vent to Inert Gas dist_5->post_1 Distillation Complete post_2 Disassemble Apparatus post_1->post_2 post_3 Transfer Purified Amine to Storage Vial post_2->post_3 post_4 Perform Purity Analysis (GC-MS, NMR) post_3->post_4

Caption: Workflow for the purification of 3-(Azepan-1-yl)propan-1-amine.

Required Equipment and Reagents
  • Round-bottom flask (distilling flask)

  • Short-path distillation head with condenser and vacuum connection

  • Thermometer or thermocouple with appropriate adapter

  • Receiving flasks (multiple, for collecting fractions)

  • Magnetic stir bar and stir plate with heating

  • Heating mantle or oil bath

  • Vacuum pump (capable of reaching <1 mmHg)

  • Manometer or vacuum gauge

  • Cold trap (e.g., Dewar condenser with dry ice/acetone or liquid nitrogen)

  • Tubing for vacuum and cooling water

  • Keck clips to secure joints

  • Crude 3-(Azepan-1-yl)propan-1-amine

  • Inert gas (Nitrogen or Argon)

Step-by-Step Distillation Protocol
  • Apparatus Assembly:

    • Thoroughly clean and dry all glassware. Inspect each piece for cracks or defects.

    • Place a magnetic stir bar into the appropriately sized round-bottom flask (the flask should not be more than two-thirds full with the crude amine).

    • Assemble the distillation apparatus as shown in the workflow diagram, ensuring all joints are lightly greased (if necessary) and secured with Keck clips.

    • Position the thermometer bulb so that the top of the bulb is level with the bottom of the condenser side arm. This ensures an accurate reading of the vapor temperature as it enters the condenser.

    • Connect the condenser to a cold water source, with water entering the lower inlet and exiting the upper outlet.

    • Connect the vacuum outlet of the distillation apparatus to a cold trap, and then to the vacuum pump. The cold trap is crucial to protect the pump from corrosive vapors.

  • Execution of Distillation:

    • Charge the distilling flask with the crude 3-(Azepan-1-yl)propan-1-amine.

    • Turn on the cooling water to the condenser.

    • Begin stirring the crude amine.

    • Slowly and carefully apply the vacuum. A sudden pressure drop can cause violent bumping. Monitor the pressure using the manometer until the target pressure (e.g., 0.5 mmHg) is stable.

    • Once the vacuum is stable, begin to gently heat the distilling flask using the heating mantle or oil bath.

    • Observe the contents of the flask. As the temperature rises, low-boiling impurities may begin to distill. Collect this initial fraction (the "forerun") in a separate receiving flask and set it aside.

    • Continue to increase the heat gradually until the vapor temperature rises and stabilizes at the expected boiling point of the product (70-72°C at 0.5 mmHg).[8]

    • Once the vapor temperature is stable, switch to a clean receiving flask to collect the main product fraction. The distillation rate should be controlled to about 1-2 drops per second for optimal separation.

    • Continue collecting the main fraction as long as the vapor temperature remains constant. If the temperature fluctuates or rises significantly, it may indicate the presence of higher-boiling impurities. At this point, stop the distillation or switch to a final receiving flask to collect the tailing fraction.

    • Do not distill the flask to dryness. This can lead to the formation of peroxides or other unstable residues, creating a safety hazard.

  • System Shutdown:

    • Remove the heating source and allow the system to cool under vacuum.

    • Once cooled, slowly and carefully vent the system, preferably with an inert gas like nitrogen or argon.

    • Turn off the vacuum pump.

    • Turn off the condenser cooling water.

    • Disassemble the apparatus and transfer the purified, colorless liquid to a clean, dry storage container, preferably under an inert atmosphere.

Post-Purification Quality Control

The purity of the collected main fraction must be verified analytically.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity.[10][11] A pure sample will show a single major peak in the chromatogram at the expected retention time. The mass spectrum of this peak should correspond to the molecular weight (156.27 g/mol ) and fragmentation pattern of 3-(Azepan-1-yl)propan-1-amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify any residual impurities. The spectra of the purified product should be clean and match reference spectra, with integrations corresponding to the correct proton count.

  • Titration: Acid-base titration can be used to determine the concentration of the amine solution, providing another measure of purity.[10]

Troubleshooting Common Issues

ProblemPotential Cause(s)Solution(s)
Bumping/Foaming Heating too rapidly; residual volatile solvents.Heat more gradually; ensure a stable vacuum is achieved before applying significant heat.
Unstable Vacuum Leaks in the system; pump oil is contaminated.Check all joints and connections for leaks; replace pump oil.
No Distillate Insufficient heat; vacuum is too high for the temperature.Increase the temperature of the heating bath; check the manometer to ensure the vacuum level is correct.
Product Discoloration Thermal decomposition due to excessive heat.Lower the heating bath temperature; ensure the vacuum is sufficiently low to reduce the boiling point.

References

  • 3-(Azepan-1-yl)-N-methylpropan-1-amine | C10H22N2 | CID - PubChem. PubChem. [Link]

  • Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research - ACS Publications. ACS Publications. [Link]

  • Thermal degradation rates of different amines. | Download Table - ResearchGate. ResearchGate. [Link]

  • Impact of Solvent on the Thermal Stability of Amines - PMC - NIH. National Institutes of Health. [Link]

  • Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture - Encompass - Eastern Kentucky University. Eastern Kentucky University. [Link]

  • Thermal Degradation and Corrosion of Amines for CO2 Capture - The University of Texas at Austin. The University of Texas at Austin. [Link]

  • Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. Bryan Research & Engineering, Inc. [Link]

  • US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents.
  • Vacuum Distillation: Process, Applications & Pump Requirements - BRANDTECH Scientific. BRANDTECH Scientific. [Link]

  • Vacuum Distillation | Busch United Kingdom. Busch. [Link]

  • Vacuum distillation - Wikipedia. Wikipedia. [Link]

  • 3-(AZEPAN-1-YL)PROPAN-1-AMINE | CAS 3437-33-0Â - Matrix Fine Chemicals. Matrix Fine Chemicals. [Link]

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Application Note: High-Purity Isolation of 3-(Azepan-1-yl)propan-1-amine via Modified Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 3-(Azepan-1-yl)propan-1-amine, a diamine compound, using column chromatography. Due to the basic nature of the dual amine functionalities, this compound presents a significant challenge for standard silica gel chromatography, often leading to severe peak tailing and poor recovery. This guide outlines a robust methodology employing a mobile phase modifier to neutralize the acidic silica surface, ensuring a high-purity product suitable for drug development and advanced research applications. The principles behind the method, step-by-step experimental procedures, and troubleshooting strategies are discussed in detail.

Introduction

3-(Azepan-1-yl)propan-1-amine is a valuable building block in medicinal chemistry and materials science. Its structure, featuring both a primary and a tertiary amine, imparts unique chemical properties. However, these same basic centers are the primary cause of purification difficulties. The lone pair of electrons on the nitrogen atoms readily interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This strong, often irreversible, binding leads to significant product loss and broad, tailing peaks during column chromatography, compromising both purity and yield.

To overcome this challenge, this protocol employs a mobile phase modified with a small percentage of a volatile base. This additive acts as a competing agent, neutralizing the active silanol sites on the stationary phase and allowing the target amine to elute symmetrically.[2][3] This approach is a cost-effective and highly efficient alternative to more expensive and specialized stationary phases like amine-functionalized silica or alumina.[3][4][5]

Principles of Separation

The primary challenge in chromatographing basic compounds like 3-(Azepan-1-yl)propan-1-amine on silica gel is the acid-base interaction between the amine's basic nitrogen atoms and the acidic silanol groups of the silica.[2] This interaction introduces a secondary, ion-exchange-like retention mechanism that disrupts the desired normal-phase partitioning, resulting in significant peak tailing.[1][6]

By introducing a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, into the eluent, the acidic sites on the silica surface are effectively "passivated."[7][8][9] The modifier, being a small and mobile base, preferentially interacts with the silanol groups, creating a less acidic environment for the analyte to traverse. This minimizes the undesirable secondary interactions, allowing the separation to proceed based primarily on the polarity differences between the target compound and its impurities. The result is a sharper, more symmetrical peak shape and significantly improved recovery of the purified amine.

Materials and Equipment

Category Item Specifications
Chemicals & Reagents Crude 3-(Azepan-1-yl)propan-1-amine
Silica GelFlash Chromatography Grade, 230-400 mesh
Dichloromethane (DCM)HPLC Grade
Methanol (MeOH)HPLC Grade
Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)Reagent Grade
TLC PlatesSilica gel 60 F₂₅₄
Ninhydrin Staining Solution0.2g in 100mL ethanol[10]
Glassware & Hardware Chromatography ColumnAppropriate size for sample load
Separatory Funnel/Solvent Reservoir
Fraction Collector or Test Tubes
TLC Developing Chamber
Heat Gun
Instrumentation Fume Hood
Rotary Evaporator

Experimental Protocol

Thin-Layer Chromatography (TLC) Method Development

Before proceeding to column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.

  • Prepare Eluent Systems: Prepare a series of test eluents with varying ratios of Dichloromethane (DCM) and Methanol (MeOH). Start with a high DCM ratio (e.g., 98:2 DCM:MeOH) and incrementally increase the polarity by increasing the MeOH content. To each of these mixtures, add 0.5-1% triethylamine (TEA) or concentrated ammonium hydroxide.

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM). Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing your chosen eluent system. Allow the solvent front to travel up the plate.

  • Visualize the Spots: After development, dry the plate and visualize the spots. Since 3-(Azepan-1-yl)propan-1-amine is not UV active, a chemical stain is required. Ninhydrin is an excellent choice for visualizing primary and secondary amines, which will appear as pink or purple spots upon heating.[10][11][12]

  • Select the Optimal Eluent: The ideal eluent system will provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound, with good separation from any impurities.

Column Chromatography Procedure

The following diagram outlines the key steps in the column chromatography workflow.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis slurry Prepare Silica Slurry (with initial eluent) pack Pack the Column slurry->pack equilibrate Equilibrate Column (2-3 column volumes) pack->equilibrate load Load Sample (minimal solvent) equilibrate->load elute Elute with Mobile Phase (isocratic or gradient) load->elute collect Collect Fractions elute->collect tlc_fractions Analyze Fractions by TLC collect->tlc_fractions pool Pool Pure Fractions tlc_fractions->pool concentrate Concentrate Pooled Fractions pool->concentrate

Caption: Workflow for the purification of 3-(Azepan-1-yl)propan-1-amine.

Step-by-Step Protocol:

  • Column Preparation:

    • Secure a glass chromatography column vertically in a fume hood.

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[13]

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

    • Equilibrate the packed column by running 2-3 column volumes of the initial eluent through it.

  • Sample Loading:

    • Dissolve the crude 3-(Azepan-1-yl)propan-1-amine in a minimal amount of the mobile phase or the solvent it is most soluble in.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Carefully apply the sample to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase determined from the TLC analysis.

    • If necessary, a gradient elution can be performed by gradually increasing the percentage of the more polar solvent (Methanol) to elute more strongly retained compounds.

    • Collect fractions of a consistent volume in test tubes.

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting every few fractions onto a TLC plate.

    • Develop and stain the TLC plate as described in section 4.1 to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the fractions that contain the pure 3-(Azepan-1-yl)propan-1-amine.

    • Remove the solvent using a rotary evaporator to yield the purified product. Note that due to the presence of triethylamine, it is advisable to co-evaporate with a solvent like toluene to azeotropically remove residual TEA.

Troubleshooting

The following diagram illustrates a logical approach to troubleshooting common issues encountered during the purification of amines.

G start Problem Identification tailing Peak Tailing Observed Strong interaction with silica start->tailing no_elution Compound Not Eluting Insufficient mobile phase polarity start->no_elution poor_sep Poor Separation Inappropriate solvent system start->poor_sep sol_tailing Increase % of TEA/NH₄OH (e.g., to 1.5-2%) tailing->sol_tailing sol_no_elution Increase % of MeOH in mobile phase no_elution->sol_no_elution sol_poor_sep Re-optimize TLC with different solvent systems (e.g., CHCl₃/MeOH/NH₄OH) poor_sep->sol_poor_sep alt_stationary Consider alternative stationary phase (Alumina or Amine-functionalized silica) sol_tailing->alt_stationary sol_poor_sep->alt_stationary

Caption: Troubleshooting guide for amine purification by column chromatography.

  • Issue: Severe Peak Tailing.

    • Cause: Insufficient neutralization of silica's acidic sites.[6]

    • Solution: Increase the concentration of the basic modifier (TEA or NH₄OH) in the mobile phase, for example, from 1% to 2%. Ensure the silica is thoroughly equilibrated with the modified eluent before loading the sample.

  • Issue: Compound Does Not Elute.

    • Cause: The mobile phase is not polar enough to displace the compound from the stationary phase.

    • Solution: Gradually increase the proportion of methanol in the eluent system.

  • Issue: Poor Separation from Impurities.

    • Cause: The chosen solvent system does not provide adequate selectivity.[2]

    • Solution: Re-evaluate the mobile phase using TLC. Consider alternative solvent systems, such as chloroform/methanol/ammonium hydroxide, which can offer different selectivity for polar compounds.[14]

Conclusion

The protocol detailed in this application note presents a reliable and effective method for the purification of 3-(Azepan-1-yl)propan-1-amine using standard silica gel column chromatography. By understanding and addressing the fundamental chemical interactions between the basic analyte and the acidic stationary phase through the use of a mobile phase modifier, researchers can achieve high purity and yield. This methodology is broadly applicable to the purification of other challenging basic compounds, providing a valuable tool for professionals in drug discovery and chemical synthesis.

References

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • ChemicalDesk.Com. (2011, September 4). TLC stains for amines. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Org Prep Daily. (2006, October 5). Purifying amines on silica. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]

  • REACH Devices, LLC. (n.d.). TLC stains. Retrieved from [Link]

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  • Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Retrieved from [Link]

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  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • ResearchGate. (2019, September 27). What solvent should I use with SPE to elute amines from silica?. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

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Application Note: Structural Characterization of 3-(Azepan-1-yl)propan-1-amine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Azepan-1-yl)propan-1-amine is a diamine compound featuring a saturated seven-membered azepane ring linked to a propylamine chain. This structural motif is of interest in medicinal chemistry and materials science due to the conformational flexibility of the azepane ring and the presence of two nucleophilic nitrogen atoms.[1] Unambiguous structural confirmation and purity assessment are critical for its application in any field, particularly in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the complete structural elucidation of such organic molecules in solution.[2] This application note provides a detailed guide to the characterization of 3-(Azepan-1-yl)propan-1-amine using high-resolution ¹H and ¹³C NMR spectroscopy, including theoretical predictions, detailed experimental protocols, and spectral interpretation.

Physicochemical Properties and Safety Information

Prior to analysis, it is crucial to understand the basic properties and handling requirements of the compound.

PropertyValueSource
Molecular FormulaC₉H₂₀N₂
Molecular Weight156.27 g/mol N/A
AppearanceLiquid
Boiling Point222 °C

Safety Precautions: 3-(Azepan-1-yl)propan-1-amine is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.[3][4]

Predicted NMR Spectral Features

A thorough understanding of the molecular structure allows for the prediction of the expected NMR spectra. The structure of 3-(Azepan-1-yl)propan-1-amine with atom numbering for NMR assignment is shown below.

Caption: Structure of 3-(Azepan-1-yl)propan-1-amine with atom numbering.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the azepane ring and the propyl chain.

  • Amine Protons (-NH₂): The two protons of the primary amine (N2-H) are expected to appear as a broad singlet.[5][6] Its chemical shift can be highly variable (typically δ 0.5-5.0 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[5] A D₂O shake experiment will cause this signal to disappear, confirming its assignment.[5][7]

  • Propyl Chain Protons:

    • H-3' (-CH₂-NH₂): These protons are adjacent to the primary amine. Their signal is expected to be a triplet, shifted downfield due to the deshielding effect of the nitrogen atom (predicted δ ~2.7-2.9 ppm).[5]

    • H-1' (-N-CH₂-): These protons are alpha to the tertiary nitrogen of the azepane ring and will also be deshielded (predicted δ ~2.5-2.7 ppm). They will appear as a triplet.

    • H-2' (-CH₂-CH₂-CH₂-): This central methylene group will be a multiplet (quintet or sextet) resulting from coupling to both H-1' and H-3' (predicted δ ~1.6-1.8 ppm).[7]

  • Azepane Ring Protons:

    • H-2/H-7 (-N-CH₂-): The two methylene groups adjacent to the nitrogen atom are chemically equivalent and will be deshielded (predicted δ ~2.6-2.8 ppm).[8] They will likely appear as a multiplet due to the ring's conformational flexibility.

    • H-3/H-6 & H-4/H-5 (-CH₂-): The remaining methylene groups of the azepane ring are further from the nitrogen and are expected to appear as a broad, overlapping multiplet in the more upfield aliphatic region (predicted δ ~1.5-1.7 ppm).[8][9]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment.

  • Propyl Chain Carbons:

    • C-1' & C-3': The carbons directly attached to nitrogen atoms (C-1' and C-3') will be the most deshielded of the propyl chain carbons (predicted δ ~40-60 ppm).[5][10]

    • C-2': The central carbon of the propyl chain (C-2') will be more shielded and appear further upfield (predicted δ ~25-35 ppm).[10]

  • Azepane Ring Carbons:

    • C-2/C-7: The carbons alpha to the nitrogen atom will be significantly deshielded (predicted δ ~50-60 ppm).[11]

    • C-3/C-6 & C-4/C-5: The other carbons of the azepane ring will appear in the aliphatic region (predicted δ ~25-30 ppm).[8]

Experimental Protocol

This section details the step-by-step methodology for acquiring high-quality NMR spectra.

Materials and Equipment
  • 3-(Azepan-1-yl)propan-1-amine (≥95% purity)

  • Deuterated chloroform (CDCl₃, 99.8 atom % D)

  • Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tubes[12]

  • Pasteur pipettes

  • Volumetric flasks and vials

  • NMR Spectrometer (e.g., Bruker 400 MHz or equivalent)[13]

Sample Preparation Workflow

G cluster_prep Sample Preparation start Start: Obtain Analyte weigh Weigh ~10-20 mg of 3-(azepan-1-yl)propan-1-amine into a clean, dry vial. start->weigh dissolve Add ~0.7 mL of CDCl₃ (containing 0.03% TMS) to the vial. weigh->dissolve mix Gently swirl or vortex the vial until the sample is fully dissolved. dissolve->mix transfer Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube. mix->transfer filter Optional: Filter through a small cotton plug in the Pasteur pipette if any particulate matter is present. transfer->filter cap Cap the NMR tube securely and label appropriately. filter->cap end_prep Sample is ready for analysis cap->end_prep

Caption: Workflow for NMR sample preparation.

Step-by-Step Protocol
  • Sample Weighing: Accurately weigh approximately 10-20 mg of 3-(Azepan-1-yl)propan-1-amine directly into a small, clean, and dry glass vial.[14][15]

  • Solvent Addition: Using a calibrated pipette, add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm) to the vial.[7][13][16] CDCl₃ is a common choice for many organic molecules due to its good dissolving power and relatively low cost.[16]

  • Dissolution: Gently swirl the vial to ensure the compound completely dissolves. The solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Carefully transfer the solution from the vial into a high-quality 5 mm NMR tube using a clean Pasteur pipette.[17][18] Ensure the liquid height in the tube is sufficient for the instrument, typically around 4-5 cm.[12][16]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.[12]

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

    • Acquire the proton-decoupled ¹³C NMR spectrum (e.g., 30° pulse, 2-second relaxation delay, 1024 or more scans).

    • (Optional) Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.[13] Integrate the signals in the ¹H spectrum.

Data Interpretation and Results

The following tables summarize the expected chemical shifts, multiplicities, and assignments for the ¹H and ¹³C NMR spectra of 3-(Azepan-1-yl)propan-1-amine in CDCl₃.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~2.85t2HH-3'
~2.70t2HH-1'
~2.65m4HH-2, H-7
~1.70m2HH-2'
~1.60m8HH-3, H-4, H-5, H-6
~1.25br s2HN2-H₂

t = triplet, m = multiplet, br s = broad singlet

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ ppm)DEPT-135Assignment
~57.0CH₂C-1'
~55.0CH₂C-2, C-7
~42.0CH₂C-3'
~28.0CH₂C-3, C-6
~27.5CH₂C-4, C-5
~26.0CH₂C-2'

Conclusion

This application note provides a comprehensive framework for the structural characterization of 3-(Azepan-1-yl)propan-1-amine using ¹H and ¹³C NMR spectroscopy. The detailed protocol, from sample preparation to data acquisition and interpretation, ensures reliable and reproducible results. The predicted spectral data, based on established chemical shift principles for amines and cyclic alkanes, serves as a robust guide for spectral assignment.[5][10][19] This methodology is fundamental for confirming the identity, purity, and structure of this compound, which is a critical step for its use in research and development.

References

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Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in 3-(Azepan-1-yl)propan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Azepan-1-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in this specific synthesis. Here, we will explore the common synthetic routes, troubleshoot potential pitfalls, and provide optimized protocols based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-(Azepan-1-yl)propan-1-amine?

There are two primary and reliable synthetic routes for preparing 3-(Azepan-1-yl)propan-1-amine. The choice between them often depends on the availability of starting materials, scale, and safety considerations.

  • Route A: Reduction of 3-(Azepan-1-yl)propanenitrile. This is a robust method that involves the catalytic hydrogenation or chemical reduction of the corresponding nitrile. It is often favored for its straightforwardness and relatively high yields when optimized.

  • Route B: Reductive Amination. This route typically involves the reaction of a suitable carbonyl compound, such as 3-(azepan-1-yl)propanal, with an ammonia source in the presence of a selective reducing agent. This one-pot procedure can be very efficient but is sensitive to reaction conditions.[1]

Q2: My overall yield is consistently below 40%. What are the most likely general areas for improvement?

Low yields in this synthesis can typically be traced back to a few key areas:

  • Purity of Starting Materials: Ensure your azepane and other starting materials are free of impurities that could poison catalysts or participate in side reactions.

  • Reaction Conditions: Sub-optimal temperature, pressure, or reaction time can lead to incomplete conversion or the formation of byproducts.

  • Choice of Reagents: The selection of catalyst, reducing agent, and solvent system is critical and highly dependent on the chosen synthetic route.

  • Work-up and Purification: The final product is a primary amine, which can be challenging to isolate due to its polarity and potential for forming azeotropes with certain solvents. Significant product loss can occur at this stage.

Troubleshooting Guide 1: Synthesis via Reduction of 3-(Azepan-1-yl)propanenitrile

This route is a popular choice due to the commercial availability of the nitrile precursor, which can be synthesized via cyanoethylation of azepane.[2] The primary challenge in this step is achieving a clean and complete reduction of the nitrile to the primary amine without significant byproduct formation.

Q&A for Nitrile Reduction

Q: My reduction of 3-(Azepan-1-yl)propanenitrile using catalytic hydrogenation (e.g., Raney Nickel) is sluggish and gives a mixture of products. What's going wrong?

A: This is a common issue. The primary culprits are catalyst activity and side reactions. The catalytic hydrogenation of nitriles can sometimes lead to the formation of secondary and tertiary amines as byproducts.[3]

  • Catalyst Deactivation: Raney Nickel is susceptible to poisoning by sulfur compounds or other impurities in your substrate or solvent.[4] Ensure high-purity starting materials and solvents. The catalyst itself can also lose activity over time.

  • Side Reactions: The intermediate imine formed during the reduction can react with the newly formed primary amine to generate a secondary amine, which can be further reduced. To minimize this, a high concentration of ammonia and a high hydrogen pressure are often employed to favor the direct reduction of the imine to the primary amine.

Troubleshooting Steps:

  • Catalyst Quality: Use freshly prepared or high-activity Raney Nickel.[5] Consider adding a promoter like chromium or zinc to enhance activity.

  • Reaction Conditions: Increase the hydrogen pressure (typically 50-100 psi) and consider adding ammonia (often as a solution in methanol) to the reaction mixture to suppress the formation of secondary amines.

  • Solvent Choice: Anhydrous alcoholic solvents like ethanol or methanol are typically effective.

Q: I am considering using a chemical reductant like Lithium Aluminum Hydride (LiAlH₄) to avoid the issues with catalytic hydrogenation. What are the key considerations?

A: LiAlH₄ is an excellent, powerful reducing agent for converting nitriles to primary amines and can circumvent the issue of secondary amine formation seen in some catalytic systems.[6][7] However, it comes with its own set of challenges.

  • Reactivity and Safety: LiAlH₄ reacts violently with water and protic solvents. The reaction must be carried out under strictly anhydrous conditions, and the work-up procedure must be performed with extreme care, typically at low temperatures.[8]

  • Work-up: The quenching of excess LiAlH₄ and the subsequent work-up to isolate the amine can be cumbersome and may lead to product loss if not performed correctly. The Fieser work-up (sequential addition of water, then aqueous NaOH, then more water) is a standard and effective method.[9]

ParameterCatalytic Hydrogenation (Raney Ni)Chemical Reduction (LiAlH₄)
Selectivity Can produce secondary/tertiary aminesHighly selective for primary amine
Safety Flammable hydrogen gas under pressurePyrophoric reagent, violent reaction with water
Conditions High pressure, moderate temperatureAnhydrous, often refluxing THF, careful work-up
Scalability Generally preferred for large scaleMore challenging to scale up safely
Optimized Protocol for Nitrile Reduction (Catalytic Hydrogenation)
  • Reactor Setup: To a pressure reactor, add 3-(Azepan-1-yl)propanenitrile (1.0 eq) and a slurry of Raney Nickel (5-10% by weight of the nitrile) in anhydrous ethanol.

  • Ammonia Addition: Add a solution of ammonia in methanol (7N, 2-3 equivalents) to the reactor.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 80-100 psi.

  • Reaction: Heat the mixture to 50-60 °C with vigorous stirring. Monitor the reaction progress by GC or TLC. The reaction is typically complete in 4-8 hours.

  • Work-up: Cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude amine can be purified by vacuum distillation.

Troubleshooting Guide 2: Synthesis via Reductive Amination

This one-pot synthesis is an elegant way to produce the target amine.[1] However, its success hinges on the careful balance between the formation of the intermediate imine and its subsequent reduction.

Q&A for Reductive Amination

Q: I am attempting a direct reductive amination of 3-(azepan-1-yl)propanal with ammonia, but the yield is very low, and I recover a lot of the starting aldehyde or see the corresponding alcohol.

A: This is a classic challenge in reductive amination. The reducing agent is likely reducing your aldehyde faster than the imine is being formed and reduced. The choice of reducing agent is critical.[10]

  • Reducing Agent Selection: Sodium borohydride (NaBH₄) can reduce both aldehydes and imines. If added too early or under the wrong pH conditions, it will preferentially reduce the more electrophilic aldehyde.[11] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are milder and more selective reducing agents that are more effective at reducing the iminium ion intermediate than the starting aldehyde, especially under mildly acidic conditions (pH 6-7) that favor imine formation.[10][11]

  • Imine Formation: The formation of the imine from a sterically hindered amine like azepane and an aldehyde can be slow.[12][13][14] It's an equilibrium process, and the presence of water can shift the equilibrium back to the starting materials.

Troubleshooting Steps:

  • Switch Reducing Agent: Replace NaBH₄ with NaBH₃CN or STAB. STAB is often preferred as it is less toxic than cyanoborohydride.[10]

  • Control pH: Maintain a slightly acidic pH (around 6) to facilitate imine formation without significantly hydrolyzing it. A common method is to use a buffer or add a small amount of acetic acid.

  • Pre-formation of Imine: In some cases, it may be beneficial to stir the aldehyde and ammonia source together for a period before adding the reducing agent to allow for sufficient imine formation.

Reducing AgentAdvantagesDisadvantagesTypical Solvents
NaBH₄ Inexpensive, readily availableCan reduce aldehyde, less selectiveMethanol, Ethanol
NaBH₃CN Selective for imines at neutral/acidic pHToxic cyanide byproductsMethanol, Water
NaBH(OAc)₃ (STAB) Highly selective for imines, non-toxicMoisture sensitive, more expensiveDichloromethane, THF
Optimized Protocol for Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve 3-(azepan-1-yl)propanal (1.0 eq) in methanol.

  • Amine Source: Add ammonium acetate (1.5-2.0 eq) to the solution.

  • pH Adjustment: Add a small amount of acetic acid to bring the pH to ~6.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by LC-MS or GC.

  • Work-up: Quench the reaction by carefully adding 2M HCl until gas evolution ceases. Basify the solution with 2M NaOH.

  • Extraction and Purification: Extract the product with dichloromethane or ethyl acetate. Dry the organic layer, concentrate, and purify by vacuum distillation.

Visualization of Synthetic Pathways

The following diagram illustrates the two primary synthetic routes to 3-(Azepan-1-yl)propan-1-amine, highlighting the key intermediates and potential points of yield loss.

Synthesis_Pathways cluster_A Route A: Nitrile Reduction cluster_B Route B: Reductive Amination A1 3-(Azepan-1-yl)propanenitrile A2 Intermediate Imine A1->A2 [H] A3 3-(Azepan-1-yl)propan-1-amine A2->A3 [H] LossA Side Products: - Secondary/Tertiary Amines - Incomplete Reaction A2->LossA Side Reaction B1 3-(Azepan-1-yl)propanal + NH3 Source B2 Iminium Ion Intermediate B1->B2 Dehydration (pH 6-7) LossB_Aldehyde Side Product: 3-(Azepan-1-yl)propan-1-ol B1->LossB_Aldehyde Over-reduction LossB_Imine Problem: - Low Imine Formation - Hydrolysis B1->LossB_Imine Equilibrium Issue B2->B1 Hydrolysis B3 3-(Azepan-1-yl)propan-1-amine B2->B3 Selective Reduction Start Azepane Precursors Start->A1 Start->B1

Caption: Synthetic pathways to 3-(Azepan-1-yl)propan-1-amine.

References

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Technical Support Center: Synthesis of 3-(Azepan-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-(Azepan-1-yl)propan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis and purification of this key diamine intermediate. We will move beyond simple procedural outlines to explore the chemical principles behind common side reactions and provide robust, field-tested solutions to ensure the integrity of your synthesis.

Section 1: Troubleshooting Guide - Common Synthetic Hurdles

This section addresses the most frequent issues encountered during the synthesis, structured in a question-and-answer format to provide direct and actionable advice. The most prevalent and industrially relevant synthetic route involves a two-step process: the Michael addition of azepane to acrylonitrile (cyanoethylation), followed by the reduction of the resulting nitrile.

Part A: Cyanoethylation of Azepane

The initial step, the formation of 3-(azepan-1-yl)propanenitrile, is typically straightforward but can present challenges related to reaction kinetics and reactant stability.

Question 1: My cyanoethylation reaction is proceeding very slowly or appears to have stalled, showing significant starting material by GC/TLC analysis. What are the likely causes?

Answer: Sluggish reaction rates in cyanoethylation are typically traced back to three factors: catalyst, temperature, or reagent quality.

  • Causality: The Michael addition of an amine to acrylonitrile is a nucleophilic addition reaction. While it can proceed without a catalyst, it is often accelerated by the presence of a weak acid or water to protonate the α-carbon of the acrylonitrile in the transition state. Conversely, strongly basic conditions can also catalyze the reaction by increasing the nucleophilicity of the amine.

  • Troubleshooting Steps:

    • Catalyst/Solvent: While often run neat, using a protic solvent like water or ethanol in small amounts can catalyze the reaction. If running in a non-polar solvent, consider the addition of a catalytic amount of a weak acid like acetic acid.

    • Temperature: The reaction is exothermic. While initial cooling is often recommended during the addition of acrylonitrile, the reaction may require gentle heating (40-50 °C) to proceed to completion once the initial exotherm has subsided.

    • Reagent Purity: Acrylonitrile can polymerize on storage. Ensure you are using inhibitor-free acrylonitrile or that it is freshly distilled if it has been stored for an extended period. The presence of polymer can sequester reagents and hinder the reaction.

Question 2: I observed the formation of a significant amount of a white, insoluble solid (polymer) in my reaction vessel. How can this be prevented?

Answer: This is a classic issue of acrylonitrile polymerization. This side reaction is initiated by radicals, light, or strong bases and is highly exothermic, posing a significant safety risk.

  • Causality: Acrylonitrile is highly susceptible to anionic and free-radical polymerization. The conditions of the Michael addition, especially if localized overheating occurs or impurities are present, can trigger this unwanted pathway.

  • Preventative Measures:

    • Controlled Addition: Add the acrylonitrile dropwise to the azepane, preferably with subsurface addition if using a larger scale, while vigorously stirring and monitoring the internal temperature. Maintain a temperature below 30-40 °C during the addition.

    • Inhibitors: Commercial acrylonitrile contains inhibitors (like MEHQ) to prevent polymerization. For this reaction, it is often unnecessary to remove it, and doing so can increase risk.

    • Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen) can minimize exposure to oxygen, which can contribute to radical initiation pathways.

Part B: Reduction of 3-(Azepan-1-yl)propanenitrile

The reduction of the intermediate nitrile to the primary amine is the most critical step where the most problematic side products are formed.

Question 3: My primary analytical challenge is a significant impurity with a higher boiling point and a mass corresponding to the dimer of my product. What is this impurity and how is it formed?

Answer: You are observing the formation of the secondary amine, bis(3-(azepan-1-yl)propyl)amine . This is the most common and difficult-to-remove side product in this synthesis.

  • Mechanistic Insight: During nitrile reduction (especially catalytic hydrogenation), the reaction proceeds through an intermediate imine. The desired primary amine product, once formed, can nucleophilically attack this imine intermediate. Subsequent reduction of this new adduct yields the secondary amine side product. This side reaction is often favored under neutral or non-polar conditions.

    G Product Product Adduct Adduct Product->Adduct

    Caption: Mechanism of secondary amine formation during nitrile reduction.

Question 4: How can I suppress the formation of the bis(3-(azepan-1-yl)propyl)amine byproduct?

Answer: Suppressing this side product requires strategic selection of the reduction method and additives designed to minimize the reaction between the amine product and the imine intermediate.

  • Expertise-Driven Solutions: The key is to either use a reducing agent that is so reactive it reduces the imine faster than it can be attacked, or to "flood" the reaction with a molecule that preferentially reacts with the imine.

Reduction MethodKey AdvantagesDisadvantages & Side Product RiskRecommended Modification to Suppress Side Products
H₂ / Raney Nickel or Cobalt Cost-effective, scalable.High risk of secondary amine formation. Can require high pressures/temperatures.Conduct the hydrogenation in a solution of anhydrous ammonia in ethanol or methanol. The excess ammonia acts as a competitive nucleophile, minimizing the product amine's attack on the imine intermediate.[1]
Lithium Aluminum Hydride (LiAlH₄) Very powerful, fast, and often clean. Lower risk of secondary amine byproduct compared to un-modified hydrogenation.Highly reactive, pyrophoric, requires strictly anhydrous conditions and a careful workup procedure. Not ideal for large scale.Use of an appropriate solvent like THF or diethyl ether. The high reactivity often consumes the imine before side reactions can occur.
H₂ / Rhodium on Alumina (Rh/Al₂O₃) Often shows higher selectivity for primary amine formation than Ni or Pd catalysts.More expensive catalyst.Can be used with ammonia as an additive for even greater selectivity.

Section 2: Troubleshooting Guide - Purification & Analysis

Purifying a polar, high-boiling diamine from a structurally similar secondary diamine byproduct is a significant challenge.

Question 5: Standard vacuum distillation is failing to separate my desired product from the high-boiling secondary amine impurity. What alternative purification strategies can I employ?

Answer: This is expected, as the boiling points of the desired product and the key impurity are often too close for efficient separation by distillation. A chemical separation approach is required.[2]

  • Authoritative Protocol: Purification via Salt Formation The most robust method is to exploit the different properties of the salts of the primary and secondary amines. Often, the dihydrochloride salt of the primary amine has different solubility characteristics than the salt of the secondary amine byproduct.

    • Dissolution: Dissolve the crude amine mixture in a suitable anhydrous solvent (e.g., isopropanol, ethanol, or diethyl ether).

    • Salification: Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in isopropanol/ether dropwise with vigorous stirring. The amine salts will precipitate.

    • Selective Crystallization: The desired 3-(azepan-1-yl)propan-1-amine dihydrochloride may selectively crystallize, or it may be possible to perform a fractional crystallization from a solvent like ethanol/water to separate the salts.

    • Isolation & Liberation: Filter the purified salt and wash with cold solvent. To recover the pure free base, dissolve the salt in water, basify with a strong base (e.g., 50% NaOH) to pH > 12, and extract the pure amine into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer and remove the solvent under reduced pressure.[3]

Question 6: I am attempting to use silica gel column chromatography, but I am getting very poor recovery and broad, streaking peaks. Is this method viable?

Answer: Standard silica gel chromatography is generally not recommended for highly basic polyamines like this one.

  • Causality: The acidic silanol groups on the surface of silica gel strongly and often irreversibly bind to basic amines, leading to the issues you are observing.

  • Troubleshooting & Alternatives:

    • Modified Silica: If you must use silica, pre-treat the column by flushing it with a solvent mixture containing 1-2% of a volatile amine like triethylamine or ammonium hydroxide to neutralize the acidic sites before loading your sample. Use this same amine additive in your eluent system.

    • Alternative Stationary Phase: A much better option is to use a more inert or basic stationary phase, such as basic alumina or a commercially available amine-functionalized silica gel.

    • Ion Exchange: For high-purity applications, cation-exchange chromatography is a powerful tool for separating amines based on their charge.

    G Start Crude Product CheckPurity Analyze by GC-MS / NMR Is Purity >98%? Start->CheckPurity Distill Attempt Vacuum Distillation CheckPurity->Distill No End Pure Product CheckPurity->End Yes CheckDistill Purity Adequate? Distill->CheckDistill Salt Purify via Salt Crystallization CheckDistill->Salt No Chrom Consider Chromatography (Basic Alumina) CheckDistill->Chrom No, small scale CheckDistill->End Yes Salt->End Chrom->End

    Caption: Decision workflow for product purification.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: Which synthetic route is considered optimal for lab-scale and potential scale-up? The two-step route involving cyanoethylation of azepane followed by catalytic hydrogenation is generally preferred. It uses readily available, inexpensive starting materials (azepane, acrylonitrile). The hydrogenation step, especially when modified with ammonia, is highly effective and avoids the use of pyrophoric metal hydrides like LiAlH₄, making it more amenable to scale-up.[1]

  • FAQ 2: What are the key NMR and MS signatures to look for to identify the bis(3-(azepan-1-yl)propyl)amine side product?

    • Mass Spectrometry (EI or CI): Look for the molecular ion peak corresponding to the side product (C₁₈H₃₇N₃, MW ≈ 295.5). The desired product has a molecular weight of approximately 156.3.

    • ¹H NMR: The most telling feature is the ratio of protons on the azepane ring to the protons on the propyl chain. In the desired product, the ratio of azepane protons (12H) to the propyl chain protons (6H, excluding NH₂) is 2:1. In the side product, this ratio will be skewed, and the signal for the N-H of the secondary amine will integrate to 1H, while the primary amine N-H integrates to 2H.

    • ¹³C NMR: The side product will have a more complex spectrum but will show two distinct sets of signals for the propyl chains, while the desired product will only have one set.

  • FAQ 3: What are the most critical safety considerations for this synthesis?

    • Acrylonitrile: It is a toxic, flammable, and volatile carcinogen. Always handle it in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, safety glasses). Be prepared to manage its exothermic polymerization.

    • Hydrogenation: This involves flammable hydrogen gas, often under pressure. Use certified and properly maintained hydrogenation equipment. Ensure the system is purged of air to prevent explosive mixtures and use a catalyst that is not pyrophoric or handle it under an inert atmosphere.

    • LiAlH₄ (if used): This reagent is extremely water-reactive and can ignite spontaneously in moist air. Use under a strictly inert atmosphere (nitrogen or argon) with anhydrous solvents. The quenching process is highly exothermic and releases hydrogen gas; it must be done slowly, with cooling, and behind a blast shield.

References

  • Benchchem. (n.d.). In-depth Technical Guide: 1-Amino-3-(azepan-1-yl)propan-2-ol.
  • ChemScene. (n.d.). 3-(Azepan-1-yl)-N-methylpropan-1-amine.
  • PubChem. (n.d.). 3-(Azepan-1-yl)-N-methylpropan-1-amine.
  • PubChem. (n.d.). 1-(3-Aminophenyl)-3-(azepan-1-yl)propan-1-one.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-Amino-3-(azepan-1-yl)propan-2-ol.
  • PubChem. (n.d.). 3-(Azepan-1-yl)propan-1-amine;dichloride.
  • PubChem. (n.d.). 3-(Azepan-1-yl)-3-(4-methoxyphenyl)propan-1-amine.
  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Odin, E. M. (2021). Structure activity relationship (SAR) of cyanoethylated aromatic amines. ResearchGate.
  • Devulapelli, V. G., et al. (2008). Selective Manufacture of N,N'-BIS(Cyanoethyl)-1,2-Ethylenediamine and N, N'. Google Patents.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
  • Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore.
  • Taylor & Francis. (n.d.). Cyanoethylation – Knowledge and References.
  • University of Cambridge. (n.d.). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.
  • ResearchGate. (n.d.). Reductive amination reactions investigated by Pfizer.
  • Pellicciari, R., et al. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino. Google Patents.
  • Benchchem. (n.d.). Challenges in the scale-up production of 3-Amino-1-(furan-3-yl)propan-1-ol.

Sources

Technical Support Center: Troubleshooting Tailing in the Chromatography of 3-(Azepan-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for optimizing the purification of 3-(Azepan-1-yl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with peak tailing during column chromatography. Here, we delve into the root causes of this common issue and provide actionable, field-proven solutions to achieve sharp, symmetrical peaks.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing is a phenomenon observed in chromatography where the back end of a peak is drawn out and asymmetrical. This can significantly reduce the resolution between adjacent peaks, leading to impure fractions and inaccurate quantification.[1] For a compound like 3-(Azepan-1-yl)propan-1-amine, which contains basic amine functional groups, tailing is a frequent obstacle.

Q2: What are the primary causes of tailing for basic compounds like 3-(Azepan-1-yl)propan-1-amine on silica gel?

A2: The primary culprit behind the tailing of basic compounds on standard silica gel is the interaction between the basic amine groups of the analyte and the acidic silanol groups (Si-OH) on the silica surface.[1][2] These strong interactions lead to a secondary retention mechanism, causing the molecules to elute slowly and asymmetrically.[2]

Q3: I've heard that the mobile phase pH is important. How does it affect the chromatography of amines?

A3: The pH of the mobile phase plays a critical role. For basic compounds, operating at a pH close to the analyte's pKa can result in inconsistent ionization and lead to tailing peaks.[1] By modifying the mobile phase to be more basic, you can deprotonate the amine, reducing its interaction with the acidic silica surface.

Troubleshooting Guide: From Tailing to Triumphant Peaks

This section provides a systematic approach to diagnosing and resolving tailing issues with 3-(Azepan-1-yl)propan-1-amine.

Initial Assessment: Is it a Chemical or Physical Problem?

Before modifying your entire protocol, it's essential to rule out physical issues with your chromatography setup.

  • Column Packing: An improperly packed column can lead to channeling and peak distortion. Ensure your column is packed uniformly.

  • Dead Volume: Excessive dead volume in the system (e.g., long tubing) can contribute to peak broadening and tailing.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in distorted peaks.[1] Try diluting your sample to see if the peak shape improves.

If these physical factors are ruled out, the tailing is likely due to chemical interactions, which we will address below.

Troubleshooting Workflow for Tailing of 3-(Azepan-1-yl)propan-1-amine

Troubleshooting_Tailing start Peak Tailing Observed check_physical Rule out physical issues (column packing, dead volume, overload) start->check_physical is_chemical Chemical Interaction Issue? check_physical->is_chemical modify_eluent Strategy 1: Modify Mobile Phase is_chemical->modify_eluent Yes solution Symmetrical Peak Achieved is_chemical->solution No (Physical issue resolved) add_base Add a basic modifier (e.g., triethylamine, ammonium hydroxide) modify_eluent->add_base change_stationary Strategy 2: Change Stationary Phase modify_eluent->change_stationary If modification is insufficient add_base->solution use_alumina Use Basic or Neutral Alumina change_stationary->use_alumina use_functionalized Use Amine-Functionalized Silica change_stationary->use_functionalized alternative_tech Strategy 3: Alternative Techniques change_stationary->alternative_tech For highly polar compounds use_alumina->solution use_functionalized->solution reverse_phase Reversed-Phase Chromatography (C18) alternative_tech->reverse_phase hilic Hydrophilic Interaction Liquid Chromatography (HILIC) alternative_tech->hilic reverse_phase->solution hilic->solution

Caption: A workflow diagram for troubleshooting peak tailing.

In-Depth Solutions

Strategy 1: Mobile Phase Modification

Q4: I'm using a standard solvent system like ethyl acetate/hexanes. How can I modify it to prevent tailing?

A4: The most straightforward approach is to add a small amount of a basic modifier to your eluent. This "competing base" will interact with the acidic silanol sites on the silica, effectively masking them from your amine compound.[3][4]

Recommended Mobile Phase Modifiers:

ModifierTypical ConcentrationNotes
Triethylamine (TEA) 0.1 - 2% (v/v)Highly effective and commonly used.[5][6] Can be difficult to remove completely.
Ammonium Hydroxide 0.1 - 1% (v/v)A good alternative to TEA, often easier to remove during solvent evaporation.
Pyridine 0.1 - 1% (v/v)Effective, but its odor and toxicity make it a less common choice.

Step-by-Step Protocol for Mobile Phase Modification:

  • Prepare your stock eluent: For example, a 70:30 mixture of hexanes and ethyl acetate.

  • Add the modifier: To 100 mL of your stock eluent, add 1 mL of triethylamine for a 1% solution.

  • Equilibrate the column: Flush the column with at least 5 column volumes of the modified eluent before loading your sample. This ensures the stationary phase is fully deactivated.

  • Run the chromatography: Proceed with your separation as usual.

Strategy 2: Alternative Stationary Phases

Q5: Even with a modified eluent, I'm still seeing some tailing. What's my next step?

A5: If mobile phase modification isn't sufficient, changing your stationary phase is the next logical step. The goal is to use a support that is less acidic than silica gel.

Comparison of Alternative Stationary Phases:

Stationary PhasePropertiesBest For
Basic or Neutral Alumina Less acidic than silica.[7][8] Basic alumina is suitable for basic and neutral compounds.[9]Good general alternative for basic compounds.[10]
Amine-Functionalized Silica The aminopropyl groups bonded to the silica mask the acidic silanols, providing an inert surface.[5][11]Excellent for separating basic compounds, often allowing for simpler solvent systems.[12]

Experimental Protocol for Switching to Alumina:

  • Select the appropriate alumina: For 3-(Azepan-1-yl)propan-1-amine, basic or neutral alumina is recommended.[7][9]

  • Determine the solvent system: Use Thin Layer Chromatography (TLC) with alumina plates to find a suitable eluent. The polarity of solvents on alumina is similar to silica.[10]

  • Pack and run the column: Pack the column with the chosen alumina and eluent, then proceed with the purification. Note that alumina may have a different loading capacity than silica.

Strategy 3: Advanced Chromatographic Techniques

Q6: My compound is quite polar and I'm struggling with both normal and modified phase chromatography. Are there other options?

A6: For highly polar amines, alternative chromatographic techniques can be very effective.

  • Reversed-Phase Chromatography (RPC): This technique uses a nonpolar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol).[13] For basic compounds, adding an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by forming an ion pair.[14]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is ideal for very polar compounds that have little or no retention in reversed-phase chromatography.[11] It utilizes a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase high in organic solvent and a small amount of aqueous buffer.

References

  • SiliCycle. (n.d.). FAQ: What are the possible applications for alumina in chromatography?
  • University of Rochester, Department of Chemistry. (n.d.). Column Chromatography Notes.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • Sigma-Aldrich. (n.d.). ALUMINA For column chromatography.
  • Phenomenex. (n.d.). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP.
  • Restek. (2025, July 31). Why are amines tailing on my capillary GC column?
  • uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
  • Alkem Laboratories Ltd. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?
  • Molnár, I., & Horváth, C. (1976). Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. Clinical Chemistry, 22(9), 1497-1502.
  • Muñoz, M. A. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Sepuxianyun. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?
  • BenchChem. (2025). Technical Support Center: Refining Purification Protocols for Polar Amine Compounds.
  • Axion Labs. (n.d.). HPLC Peak Tailing.
  • Quora. (2019, September 17). When do we find tailing in chromatography, and how can we eliminate that?
  • Reddit. (2019, April 22). Help with Alumina Column Chromatography.
  • Reddit. (2022, July 16). Alternative stationary phases.
  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
  • Chemistry Stack Exchange. (2022, September 29). How does having a basic stationary phase help the separation of acidic/basic compounds from non acidic/basic ones?
  • Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
  • PubChem. (n.d.). 3-(Azepan-1-yl)-N-methylpropan-1-amine.
  • ChemScene. (n.d.). 3-(Azepan-1-yl)-N-methylpropan-1-amine.
  • Reddit. (2023, May 5). Tailing of basic compound.
  • ResearchGate. (2013, January 31). If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column?
  • PubChem. (n.d.). 3-(Azepan-1-yl)propan-1-amine;dichloride.
  • PubChem. (n.d.). 3-(Azepan-1-yl)-3-(4-methoxyphenyl)propan-1-amine.
  • Matrix Fine Chemicals. (n.d.). 3-(AZEPAN-1-YL)PROPAN-1-AMINE.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447.
  • ResearchGate. (2015, November 26). Organic amine flash purification using a novel stationary phase.
  • Park, J. H., Ryu, Y. K., et al. (1999). Effect of triethylamine in the mobile phase on the retention properties of conventional polymeric and horizontally polymerized octadecylsilica in RPLC.
  • Chemistry Stack Exchange. (2015, November 27). Choosing Stationary Phase Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
  • ChemBK. (n.d.). 3-(azepan-1-yl)-2,2-dimethylpropan-1-amine.
  • BLDpharm. (n.d.). 3-(Azepan-1-yl)propan-1-amine.
  • ChemicalBook. (n.d.). 3-azepan-1-yl-3-oxo-1-phenylpropan-1-amine.

Sources

3-(Azepan-1-yl)propan-1-amine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-(Azepan-1-yl)propan-1-amine. This document is designed for researchers, scientists, and drug development professionals who utilize this bifunctional molecule in their experiments. 3-(Azepan-1-yl)propan-1-amine possesses both a primary and a tertiary amine, granting it unique chemical properties but also making it susceptible to specific degradation pathways. This guide provides in-depth, experience-driven advice in a question-and-answer format to address common stability issues, troubleshoot experimental anomalies, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - Storage and Handling

This section covers the most common initial questions regarding the proper care and use of 3-(Azepan-1-yl)propan-1-amine.

Q1: What are the optimal storage conditions for 3-(Azepan-1-yl)propan-1-amine?

A1: Proper storage is the first line of defense against degradation. Due to the presence of two amine functionalities, the compound is sensitive to oxidation and atmospheric components.

  • Temperature: Store in a refrigerator at 2-8°C. Lower temperatures slow down the kinetics of potential degradation reactions, particularly oxidation. While some suppliers may ship the material at room temperature, long-term storage should be refrigerated.[1]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[2] Amines, especially tertiary amines, can be susceptible to oxidation by atmospheric oxygen.[3] Blanketing the container with an inert gas displaces oxygen and moisture, significantly enhancing long-term stability.[4]

  • Light: Store in an amber or opaque container to protect from light.[1] While specific photostability data for this molecule is not widely published, amine compounds can be susceptible to photo-oxidation.[5]

  • Moisture: The compound is hygroscopic.[6] Ensure the container is tightly sealed to prevent moisture absorption, which can lead to hydrolysis or act as a medium for other reactions.[6]

Q2: The material has turned yellow/brown upon storage. Is it still usable?

A2: A color change is a common visual indicator of amine degradation, often due to oxidation.[3] The appearance of a yellow or brown tint suggests the formation of oxidized species or other chromophoric impurities.

  • Causality: The tertiary azepane nitrogen is a likely site for oxidation, potentially forming an N-oxide. The primary amine can also undergo oxidative degradation. These reactions are often catalyzed by trace metal ions and exposure to air and light.[7]

  • Recommendation: Do not assume the material is unusable, but proceed with caution. The suitability depends entirely on the tolerance of your specific application to impurities.

    • For sensitive applications (e.g., GMP synthesis, in-vivo studies): It is strongly recommended to use a fresh, uncolored lot of material.

    • For general research (e.g., synthetic route scouting): You should first re-analyze the material's purity. Use a suitable analytical method, such as HPLC-UV or GC-MS, to quantify the main component and identify the newly formed impurities. If the purity is still within your required specifications (e.g., >95%), it may be usable, but be aware that the impurities could interfere with your reaction.

Q3: What materials are compatible for containers and labware when handling this compound?

A3: Material compatibility is crucial to prevent contamination and degradation.

  • Recommended: High-density polyethylene (HDPE), borosilicate glass (Type I), and stainless steel are generally compatible with amines.[3][6]

  • To Avoid: Avoid contact with materials that can leach reactive impurities. For example, some plastics may contain plasticizers or antioxidants that can react. Also, avoid reactive metals like copper or aluminum, which can catalyze oxidation.

Section 2: Troubleshooting Guide - Experimental Issues

This section addresses specific problems that may arise during experimental work and provides a logical approach to resolving them.

Q4: I am seeing an unexpected peak in my HPLC/GC-MS analysis after a reaction. Could it be a degradant of my starting material?

A4: Yes, this is a distinct possibility. The structure of 3-(Azepan-1-yl)propan-1-amine is susceptible to degradation under various chemical conditions. To troubleshoot, consider the reaction conditions you used.

Potential CauseLikely Degradation PathwayHow to Confirm
Oxidizing Agents (e.g., H₂O₂, peracids, air)N-Oxidation: The tertiary azepane nitrogen can be oxidized to form the corresponding N-oxide. This will result in a new product with a mass increase of 16 Da (M+16).Use LC-MS to look for the [M+H+16]⁺ ion. N-oxides are often more polar and will have a shorter retention time in reversed-phase HPLC.
Acidic Conditions (low pH)Generally Stable: Amines are protonated and generally stable against hydrolysis. However, very harsh acidic conditions combined with heat could promote side reactions, though this is less common.Monitor purity by HPLC over time under your acidic conditions. Compare with a sample at neutral pH.
Basic Conditions (high pH)Generally Stable: The free base form is stable. The primary concern is its increased reactivity as a nucleophile, which could lead to side reactions with other components in your mixture.Ensure no other electrophilic species are present that could react with the amine functionalities.
Heat (elevated temperatures)Thermal Degradation: High temperatures (>120°C) can induce thermal degradation, potentially through mechanisms like dealkylation or cyclization, though this often requires prolonged exposure.[8][9]Run a control experiment where you heat only the starting material in the reaction solvent and analyze for new peaks.
Trace Aldehydes/Ketones (e.g., from solvents like THF, or excipients like PEGs)Imine/Aminal Formation: The primary amine can react with carbonyl impurities to form imines. If two amine molecules react with one formaldehyde molecule, a dimer can form. This is a known issue for amine-containing drugs.[10]Check your solvents and reagents for carbonyl impurities. Use high-purity solvents. Analyze by LC-MS for expected mass adducts.

Troubleshooting Workflow: Unidentified Peak

G start Unexpected Peak Observed in Analysis check_mass Analyze by LC-MS Determine Mass of Impurity start->check_mass mass_plus_16 Mass = M+16 Da? check_mass->mass_plus_16  Yes is_dimer Mass consistent with dimer or adduct? check_mass->is_dimer  No n_oxide Hypothesis: N-Oxide Source: Oxidative Stress mass_plus_16->n_oxide carbonyl_adduct Hypothesis: Imine/Aminal Source: Carbonyl Impurity is_dimer->carbonyl_adduct  Yes forced_deg Perform Forced Degradation Study (Oxidative Stress) n_oxide->forced_deg carbonyl_adduct->forced_deg Check Solvents confirm Spike sample with degradant. Does peak co-elute? forced_deg->confirm Conclusion1 Identity Confirmed confirm->Conclusion1 Conclusion2 Identity Not Confirmed Investigate other pathways confirm->Conclusion2

Caption: Troubleshooting logic for identifying an unknown impurity.

Section 3: Protocols for Stability Assessment

To proactively understand the stability of 3-(Azepan-1-yl)propan-1-amine in your specific matrix or formulation, a forced degradation study is essential. This is a standard practice in drug development as outlined by ICH guidelines.[5]

Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation:

  • Prepare a stock solution of 3-(Azepan-1-yl)propan-1-amine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water 50:50).

  • Divide the stock solution into separate, clearly labeled amber glass vials for each stress condition.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Add 0.1 M HCl to a vial to achieve the target concentration. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH to a vial. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% H₂O₂ to a vial. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat a vial of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose a vial of the stock solution (in a photostable, transparent container) to light stress according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[5]

  • Control Sample: Keep one vial of the stock solution protected from light at 2-8°C.

3. Sample Analysis:

  • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • If necessary, neutralize the acid and base samples before analysis.

  • Analyze all samples, including the control, by a suitable chromatographic method (e.g., RP-HPLC with a PDA detector or LC-MS).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage of degradation.

  • Use the PDA detector to check for peak purity of the parent compound.

  • Use MS data to propose structures for the major degradation products.

Section 4: Known and Predicted Degradation Pathways

Based on the chemical structure, which contains a primary and a tertiary amine, we can predict the most likely degradation pathways. These are primarily oxidative in nature.

G cluster_0 Primary Degradation Pathways mol 3-(Azepan-1-yl)propan-1-amine C₉H₂₀N₂ n_oxide Azepane N-Oxide C₉H₂₀N₂O Mass +16 Da mol->n_oxide Oxidation (O₂, H₂O₂) dealkyl Azepane C₆H₁₃N Loss of propylamine side-chain mol->dealkyl Oxidative Dealkylation (Hofmann-Löffler type) imine Imine Adduct e.g., with Formaldehyde Mass +12 Da mol->imine Reaction with Carbonyl (R₂C=O)

Caption: Predicted degradation pathways for 3-(Azepan-1-yl)propan-1-amine.

  • N-Oxidation of the Tertiary Amine: This is one of the most common degradation pathways for tertiary amines.[7] The lone pair of electrons on the azepane nitrogen attacks an oxidizing agent (like peroxide or molecular oxygen), forming a polar N-oxide metabolite.

  • Oxidative Dealkylation: The alkyl group attached to the tertiary nitrogen can be cleaved through an oxidative process. This could potentially lead to the formation of azepane and a propionaldehyde or propylamine fragment.

  • Reaction of the Primary Amine: The primary amine is a potent nucleophile and can react with electrophiles. A common source of such electrophiles in pharmaceutical preparations or solvents is trace aldehydes (e.g., formaldehyde). This leads to the formation of an imine, which can be further involved in other reactions.[10]

Understanding these potential pathways is critical for developing robust analytical methods capable of separating these degradants from the parent compound and for designing stable formulations.

References

  • Lepaumier, H., et al. (2009). New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2. Industrial & Engineering Chemistry Research, 48(20), 9061–9067. [Link]

  • Rochelle, G. (n.d.). Degradation of amines in CO2 Capture. SINTEF. [Link]

  • Sexton, A. (n.d.). Oxidative degradation mechanisms for amines in flue gas capture. ResearchGate. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Wang, M., et al. (2020). Thermal degradation of tertiary amine for CO2 capture: Structure–activity relationships and density functional theory calculations. Request PDF. [Link]

  • Plaza, J. M. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. [Link]

  • True, B., & Sheilan, M. (2021). Shutdown and startup of an amine system. Gas Processing & LNG. [Link]

  • Scribd. (n.d.). Amine Treating Best Operating Practices Resource Guide Searchable Version. [Link]

  • Lepaumier, H. (2009). Study of the degradation mechanisms of amines used for the capture of CO2 in industrial fumes. INIS-IAEA. [Link]

  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. [Link]

  • CORE. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. [Link]

  • Urban, A., et al. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. OUCI. [Link]

  • Jaysons Chemical Industries. (2024). Safe Handling And Storage Procedures For Liquor Ammonia. [Link]

  • UM Research Repository. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. [Link]

  • Yáñez, C. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • PubChem. (n.d.). 3-(Azepan-1-yl)-N-methylpropan-1-amine. [Link]

  • ResearchGate. (2017). How is the stability of primary amine in the side chain of polymer? [Link]

  • PubChem. (n.d.). 3-(Azepan-1-yl)propan-1-amine;dichloride. [Link]

  • PubChem. (n.d.). 3-(Azepan-1-yl)-3-(4-methoxyphenyl)propan-1-amine. [Link]

  • Jiskoot, W., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • ResearchGate. (2016). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. [Link]

  • PubChem. (n.d.). 3-(4-Ethylpiperazin-1-yl)propan-1-amine. [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. [Link]

  • ResearchGate. (2021). Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending. [Link]

  • ResearchGate. (n.d.). Degradation Pathways for Monoethanolamine in a CO2 Capture Facility. [Link]

Sources

Technical Support Center: Ensuring the Purity of 3-(Azepan-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Azepan-1-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice to ensure the purity and stability of this valuable chemical intermediate. Our approach is rooted in practical, field-proven insights to support the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3-(Azepan-1-yl)propan-1-amine to maintain its purity?

To ensure the long-term purity and stability of 3-(Azepan-1-yl)propan-1-amine, it is crucial to store it under controlled conditions. The primary concerns for aliphatic amines are exposure to air (oxygen and carbon dioxide), moisture, light, and elevated temperatures.

We recommend storing 3-(Azepan-1-yl)propan-1-amine under an inert atmosphere , such as argon or nitrogen, to prevent oxidative degradation.[1] The container should be tightly sealed to prevent the ingress of air and moisture, as aliphatic amines can be hygroscopic.[2] For long-term storage, refrigeration at 4°C is advisable to minimize the rate of any potential degradation reactions.[3] The compound should also be protected from light .[3]

The rationale for these conditions is based on the chemical nature of the amine functional groups. The lone pair of electrons on the nitrogen atoms makes them susceptible to oxidation. Furthermore, primary and secondary amines can react with atmospheric carbon dioxide to form carbamates, introducing impurities into your sample.[4][5][6][7]

Q2: I suspect my sample of 3-(Azepan-1-yl)propan-1-amine has degraded. What are the likely impurities?

If your sample has been stored improperly, you may encounter several types of degradation products. The specific impurities will depend on the storage conditions that were compromised.

  • Oxidative Degradation: Exposure to oxygen can lead to the formation of various oxidation products. For tertiary amines like the azepane nitrogen, N-oxides are a common product. The primary amine group can be oxidized to nitroalkanes or undergo N-dealkylation.[2][8][9]

  • Reaction with Carbon Dioxide: Aliphatic amines readily react with atmospheric CO2, especially in the presence of moisture, to form carbamic acids and their corresponding ammonium carbamate salts.[4][5][6][7] These are often non-volatile impurities that can affect the performance of the amine in subsequent reactions.

  • Moisture-Related Degradation: While 3-(Azepan-1-yl)propan-1-amine itself is not prone to hydrolysis, the presence of moisture can facilitate the reaction with CO2 and may promote other side reactions if acidic or basic contaminants are present.[2]

Q3: How can I test the purity of my 3-(Azepan-1-yl)propan-1-amine sample?

A multi-technique approach is recommended for a comprehensive assessment of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. Due to the polar nature of amines, derivatization with reagents like pentafluorobenzoyl chloride may be necessary to improve chromatographic peak shape and sensitivity.[3][10][11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile impurities such as carbamates. A reversed-phase method with a suitable detector (e.g., UV-Vis or a charged aerosol detector) can be developed. Similar to GC, derivatization might be required for enhanced detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for structural confirmation and can be used to identify and quantify major impurities without the need for reference standards for every impurity.[13][14][15] Changes in the chemical shifts or the appearance of new signals can indicate degradation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide a quick assessment of the functional groups present and can be used to detect the presence of degradation products, such as the carbonyl group in carbamates or N-oxides.[1][16][17]

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues related to the purity of 3-(Azepan-1-yl)propan-1-amine.

Issue 1: Inconsistent reaction yields or unexpected side products.

If you are observing variability in your reaction outcomes, it is prudent to first assess the purity of your starting material.

Troubleshooting Workflow for Purity Assessment

Troubleshooting Workflow for Purity Assessment start Inconsistent Reaction Results check_storage Review Storage Conditions (Inert gas, Temp, Light, Seal) start->check_storage analytical_testing Perform Analytical Purity Check check_storage->analytical_testing ftir FTIR Analysis analytical_testing->ftir Quick Screen nmr NMR (¹H, ¹³C) Analysis analytical_testing->nmr Structural Info gcms GC-MS Analysis (with derivatization if needed) analytical_testing->gcms Volatile Impurities hplc HPLC Analysis analytical_testing->hplc Non-volatile Impurities interpret Interpret Analytical Data ftir->interpret nmr->interpret gcms->interpret hplc->interpret pure Purity Confirmed (>95%) interpret->pure impure Impurity Detected interpret->impure proceed Proceed with Experiment pure->proceed identify_impurity Identify Impurity Structure (MS fragmentation, NMR shifts) impure->identify_impurity correlate Correlate Impurity with Storage Conditions identify_impurity->correlate purify Purify Reagent (e.g., Distillation, Chromatography) correlate->purify remediate Remediate Storage Conditions correlate->remediate purify->proceed

Caption: Troubleshooting workflow for assessing purity.

Issue 2: The appearance of the amine has changed (e.g., color change, increased viscosity).

A change in the physical appearance of 3-(Azepan-1-yl)propan-1-amine is a strong indicator of degradation.

  • Color Change (Yellowing/Browning): This is often a sign of oxidation. Even trace amounts of oxygen can lead to the formation of colored impurities over time.

  • Increased Viscosity or Solid Precipitation: This could be due to the formation of non-volatile products like carbamates from the reaction with CO2, or polymerization reactions.

In such cases, it is highly recommended to perform the analytical checks outlined in the workflow above before using the material in your experiments.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation of the amine functional groups.[1]
Temperature 4°C (Refrigerated)Slows down the rate of potential degradation reactions.[3]
Light Store in an amber vial or in the darkPrevents photo-initiated degradation.[3]
Container Tightly sealed, appropriate materialPrevents ingress of air and moisture; amines are hygroscopic.[2]

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis with Derivatization

Objective: To prepare a sample of 3-(Azepan-1-yl)propan-1-amine for GC-MS analysis to identify volatile impurities.

Materials:

  • 3-(Azepan-1-yl)propan-1-amine sample

  • Pentafluorobenzoyl chloride (PFBOC)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Aqueous buffer (e.g., pH 10.5 bicarbonate buffer)

  • GC vials

Procedure:

  • Prepare a dilute solution of the amine sample in the aqueous buffer.

  • Add a solution of PFBOC in the anhydrous solvent to the aqueous amine solution.

  • Vortex the mixture vigorously for 5-10 minutes to facilitate the derivatization reaction.

  • Allow the layers to separate.

  • Carefully transfer the organic layer containing the derivatized amine to a clean GC vial for analysis.

Diagram of Derivatization Workflow

Caption: Workflow for sample derivatization for GC-MS.

References

  • Bajpayee, M., et al. (2011). Determination of aliphatic amines by gas chromatography–mass spectrometry after in-syringe derivatization with pentafluorobenzoyl.
  • Tiwari, A., et al. (2008). Determination of aliphatic amines by high-performance liquid chromatography after pre-column derivatization with naphthalene-2,3-dicarboxaldehyde. Analytical and Bioanalytical Chemistry, 391(3), 1057-1064.
  • Li, Y., et al. (2018). A method was developed for the simultaneous determination of thirteen amines including seven aliphatic amines, two heterocyclic amines and four aromatic amines associated with atmospheric particulate matter (PM) by gas chromatography-mass spectrometry (GC-MS).
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Franck, A., & Bishnoi, S. (2015).
  • Handojo, L., et al. (2018). Non-oxidative thermal degradation of amines: GCMS/FTIR spectra analysis and molecular modeling. Separation Science and Technology, 53(14), 2261-2270.
  • Islam, M. R., et al. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository.
  • Voice, A. K., & Rochelle, G. T. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 37, 1699-1706.
  • Wang, C., et al. (2021). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Water Research & Technology, 7(3), 522-532.
  • Cooks, R. G., et al. (2018). Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface. Chemical Science, 9(2), 431-437.
  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 349-358.
  • Okpala, C., et al. (2021). Examining the Reactions of Ethanolamine's Thermal Degradation Compounds in Carbon Capture through ¹H NMR and ¹³C NMR. Industrial & Engineering Chemistry Research, 60(25), 9097-9106.
  • Chemistry For Everyone. (2023, July 17). How Do Amines React With Other Chemicals? [Video]. YouTube. [Link]

  • Yu, H., & Chuang, S. S. (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega, 5(40), 25883-25894.
  • Hartono, A., et al. (2014). NMR spectroscopy applied to amine–CO2–H2O systems relevant for post-combustion CO2 capture: A review. International Journal of Greenhouse Gas Control, 28, 213-233.
  • Einbu, A., et al. (2012). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. Energy Procedia, 23, 71-78.
  • Okpala, C., et al. (2021). Examining the Reactions of Ethanolamine's Thermal Degradation Compounds in Carbon Capture through 1H NMR and 13C NMR. Industrial & Engineering Chemistry Research, 60(25), 9097-9106.
  • Lee, D. G., & Srinivasan, C. (1979). Mechanism of permanganate oxidation of aliphatic amines. Canadian Journal of Chemistry, 57(19), 2546-2551.
  • Dziedzic, C., et al. (2013). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 47(24), 14456-14463.
  • Einbu, A., et al. (2012). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. Energy Procedia, 23, 71-78.
  • Ouellette, R. J., & Rawn, J. D. (2018). Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. Energies, 11(10), 2736.
  • Yu, H., & Chuang, S. S. (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega, 5(40), 25883-25894.
  • Japan International Cooperation Agency. (1998). III Analytical Methods.
  • U.S. Environmental Protection Agency. (1981). Selected Aliphatic Amines and Related Compounds: An Assessment of the Biological and Environmental Effects.
  • EaseToLearn. Aliphatic Amines. [Link]

  • BASF SE. (2011).
  • Matrix Fine Chemicals. 3-(AZEPAN-1-YL)PROPAN-1-AMINE | CAS 3437-33-0Â. [Link]

  • Eller, K., & Henkes, E. (2000). Amines, Lower Aliphatic Amines. In Kirk-Othmer Encyclopedia of Chemical Technology.
  • Namjoshi, A. M., et al. (2016). Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. Energy & Fuels, 30(10), 8499-8508.
  • Plaza, M. G., et al. (2011). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • Vevelstad, S. J., et al. (2020). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 59(22), 10467-10481.
  • Grimstvedt, A. M., et al. (2021). Thermal degradation of novel piperazine-based amine blends for CO2 capture. International Journal of Greenhouse Gas Control, 109, 103369.

Sources

Technical Support Center: Troubleshooting TLC Analysis for 3-(Azepan-1-yl)propan-1-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of reactions involving 3-(Azepan-1-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with Thin-Layer Chromatography (TLC) of this highly polar and basic compound. Our goal is to provide not just solutions, but a foundational understanding of the principles at play, enabling you to optimize your analytical workflow with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the TLC analysis of 3-(Azepan-1-yl)propan-1-amine and its derivatives.

Q1: Why are my spots for 3-(azepan-1-yl)propan-1-amine streaking or tailing vertically on the TLC plate?

A: This is the most prevalent issue when working with amines on standard silica gel plates. The streaking is a direct result of strong acid-base interactions between your compound and the stationary phase.

  • Causality: Silica gel (SiO₂) is an acidic stationary phase due to the presence of surface silanol groups (Si-OH). 3-(Azepan-1-yl)propan-1-amine is a strong base, containing both a primary and a tertiary amine. These basic nitrogen atoms interact strongly with the acidic silanol groups, causing the molecules to "stick" to the plate instead of moving smoothly with the mobile phase. This differential and overly strong binding leads to the characteristic vertical streak.[1][2][3]

  • Solution: To mitigate this, you must neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent). A common and effective strategy is to add 0.5-2% triethylamine (Et₃N) or a solution of ammonium hydroxide (NH₄OH) in methanol.[4][5] The modifier base will preferentially interact with the silanol groups, effectively "shielding" your analyte from these strong interactions and resulting in compact, well-defined spots.

Q2: My starting material, 3-(azepan-1-yl)propan-1-amine, is stuck on the baseline (Rf ≈ 0). How can I get it to move up the plate?

A: An Rf value near zero indicates that your mobile phase is not polar enough to move the highly polar analyte off the origin. Your compound has a stronger affinity for the polar stationary phase than for the non-polar mobile phase.

  • Causality: Polarity matching is a key principle in chromatography. To move a polar compound up a polar plate, you need a sufficiently polar solvent system to compete for interactions with the analyte.[4] Solvents like hexane or low-percentage ethyl acetate in hexane are too non-polar for a diamine like 3-(azepan-1-yl)propan-1-amine.

  • Solution: You must significantly increase the polarity of your eluent. A good starting point for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH), such as 5-10% MeOH in DCM.[6] If the spot remains at the baseline, systematically increase the proportion of methanol. For extremely polar products, you may need systems containing ammonium hydroxide in methanol, which serve the dual purpose of increasing polarity and preventing streaking.[5][6]

Q3: I can't see my spots under a UV lamp. How do I visualize my compound and reaction products?

A: 3-(Azepan-1-yl)propan-1-amine lacks a significant chromophore—a part of the molecule that absorbs ultraviolet (UV) light. Therefore, it will be invisible under a standard 254 nm or 365 nm UV lamp. You must use a chemical staining agent for visualization.

  • Recommended Stains:

    • Ninhydrin: This is the ideal stain for detecting the primary amine group present in your starting material.[7] Upon heating, ninhydrin reacts with primary amines to produce a highly colored compound (typically a pink, purple, or brown spot known as Ruhemann's purple).[8] This makes it an excellent tool for tracking the consumption of your starting material.

    • Potassium Permanganate (KMnO₄): This is a powerful, general-purpose oxidizing stain. It reacts with a wide variety of functional groups that are susceptible to oxidation, including amines, alcohols, and double bonds.[9] It will visualize your starting material, intermediates, and many potential products, appearing as yellow-brown spots on a purple background. This is a robust choice when the functionality of your product is unknown or varied.

Q4: How do I systematically choose and optimize a mobile phase to monitor my reaction effectively?

A: The goal is to find a solvent system where your starting material has an Rf value between 0.2 and 0.4. This provides sufficient separation space on the plate to resolve starting material, intermediates, and the final product(s).

  • Systematic Approach:

    • Start Polar: Begin with a relatively polar system known to work for amines, such as 95:5 DCM:MeOH , and be sure to include a basic modifier, for example, 1% Triethylamine .

    • Analyze the Result:

      • If Rf is too low (<0.2): The eluent is not polar enough. Increase the proportion of the more polar solvent (Methanol). Try 90:10 or 85:15 DCM:MeOH, keeping the basic modifier constant.

      • If Rf is too high (>0.5): The eluent is too polar. Decrease the proportion of methanol.

    • Co-spotting: Once you have a suitable system, always run a "co-spot" lane on your TLC plate. In this lane, you spot your starting material and your reaction mixture at the exact same point. This helps to definitively identify the starting material spot within the complex reaction mixture.

Section 2: Standard Operating Protocols

Protocol 1: Recommended Mobile Phase (Eluent) Systems

The following table provides validated starting points for developing a TLC mobile phase for reactions involving 3-(azepan-1-yl)propan-1-amine. Always prepare more eluent than needed for the TLC chamber to ensure reproducibility.

Polarity LevelBase Solvent System (v/v)Basic ModifierTarget Analytes & Use Case
Moderate 95:5 Dichloromethane:Methanol0.5 - 1% TriethylamineFor less polar reaction products, where the starting amine needs to be retained.
High (Standard) 90:10 Dichloromethane:Methanol1% TriethylamineA robust starting point. Ideal for achieving an Rf of 0.2-0.4 for the starting amine.
Very High 80:20 Dichloromethane:Methanol1% TriethylamineFor highly polar products that have low Rf values in standard systems.
Extremely High 90:10:1 Dichloromethane:Methanol:Ammonium HydroxideNone (NH₄OH is the modifier)For zwitterionic compounds or products with multiple polar functional groups.
Protocol 2: Step-by-Step Visualization with Stains

Safety First: Always handle staining solutions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Ninhydrin Stain (for Primary Amines)
  • Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.[7][10] Store the solution in a sealed glass dipping jar away from light.

  • Staining: After developing your TLC plate, allow the solvent to fully evaporate. Using forceps, quickly dip the plate into the ninhydrin solution, ensuring the entire surface is coated.

  • Development: Remove the plate and place it on a heat gun set to a medium-high temperature or a hot plate at ~120 °C. Heat the plate until colored spots appear (typically 30-60 seconds). Be careful not to char the plate.

  • Analysis: The spots will be pink-to-purple and may fade over time, so it is best to circle them with a pencil and record the results immediately.[8]

Potassium Permanganate (KMnO₄) Stain (General Purpose)
  • Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% aqueous NaOH in 200 mL of deionized water.[9][11] This solution is light-sensitive and should be stored in an amber bottle or a jar wrapped in aluminum foil.

  • Staining: After the developed TLC plate is dry, quickly dip it into the KMnO₄ solution using forceps.

  • Development: Remove the plate and let the excess solution drip off. Spots will appear almost immediately as yellow or brown areas on a purple background. No heating is required.

  • Analysis: The background will eventually fade to brown, but the initial contrast is excellent for analysis. Circle the spots with a pencil for a permanent record.

Section 3: Advanced Troubleshooting Workflow

This decision-tree diagram provides a visual guide to diagnosing and solving common TLC problems encountered with 3-(azepan-1-yl)propan-1-amine reactions.

TLC_Troubleshooting_Workflow problem problem cause cause solution solution P1 Spots are Streaking / Tailing C1 Strong Acid-Base Interaction (Amine <> Silica) P1->C1 Cause C2 Sample Overloaded P1->C2 Cause P2 Spots are Stuck at Baseline (Rf ≈ 0) C3 Mobile Phase is Not Polar Enough P2->C3 Cause P3 No Spots Visible After Staining C4 Sample is Too Dilute P3->C4 Cause C5 Stain is Ineffective or Degraded P3->C5 Cause P4 Poor Separation of Spots (Rf values too close) C6 Mobile Phase Polarity is Suboptimal P4->C6 Cause S1 Add 1% Triethylamine or Ammonium Hydroxide to Eluent C1->S1 Solution S2 Dilute Sample 10-fold and Re-spot C2->S2 Solution S3 Increase % of Polar Solvent (e.g., Methanol) C3->S3 Solution S4 Concentrate Sample or Spot Multiple Times in Same Location C4->S4 Solution S5 Prepare Fresh Stain or Try a Different Stain (e.g., KMnO4) C5->S5 Solution S6 Systematically Test Different Solvent Ratios (e.g., 9:1 -> 8:2) C6->S6 Solution S7 Try a Different Solvent System (e.g., EtOAc/Heptane + modifier) C6->S7 Solution

Caption: Troubleshooting workflow for TLC analysis.

References

  • TLC Stains . (n.d.). Organic Chemistry at the University of Colorado Boulder. Retrieved from [Link]

  • TLC Stains and Dips . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Letters in Organic Chemistry, 6(8), 609-612.
  • Li, H., et al. (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 6(19), 7608-7611.
  • Detection of biogenic amines by TLC . (n.d.). International Organisation of Vine and Wine (OIV). Retrieved from [Link]

  • TLC troubleshooting . (n.d.). ChemBAM. Retrieved from [Link]

  • Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why . (2023). Brainly.com. Retrieved from [Link]

  • Sejer Pedersen, D. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain . Curly Arrow. Retrieved from [Link]

  • Latorre-Moratalla, M. L., et al. (2009). Thin-layer chromatography for the identification and semi-quantification of biogenic amines produced by bacteria.
  • TLC Stain Recipes . (n.d.). Organic Chemistry, Columbia University. Retrieved from [Link]

  • TLC Stains Recipes . (n.d.). Organic Chemistry, University of California, Irvine. Retrieved from [Link]

  • Pirrung, M. C. (2007). Appendix 3: Recipes For TLC Stains. The Synthetic Organic Chemist's Companion. John Wiley & Sons, Inc.
  • 3-(Azepan-1-yl)-N-methylpropan-1-amine . (n.d.). PubChem. Retrieved from [Link]

  • Mohammad, A., & Sharma, S. (1997). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Journal of the Indian Chemical Society, 74, 9.
  • Troubleshooting TLC . (n.d.). Pharmashare.in. Retrieved from [Link]

  • Chromatography: Solvent Systems for TLC . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • 3-(Azepan-1-yl)propan-1-amine;dichloride . (n.d.). PubChem. Retrieved from [Link]

  • Dugo, G., et al. (2004). Separation of biogenic amines by thin-layer chromatography.
  • Veciana-Nogués, M. T., et al. (2004). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid.
  • Troubleshooting Thin Layer Chromatography . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • 3-(Azepan-1-yl)-3-(4-methoxyphenyl)propan-1-amine . (n.d.). PubChem. Retrieved from [Link]

  • Thin Layer Chromatography . (2022). Chemistry LibreTexts. Retrieved from [Link]

  • I want good solvent system in TLC in aniline and ketone compound? . (2017). ResearchGate. Retrieved from [Link]

  • How can I select a solvent system for highly polar compounds to elute in TLC and run column? . (2015). ResearchGate. Retrieved from [Link]

  • Gholinejad, M., & Nájera, C. (2019). Modern Catalysts in A³-Coupling Reactions. Current Organic Chemistry, 23(1), 1-25.

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Technical Support Center: Pilot Scale Synthesis of 3-(Azepan-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Azepan-1-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are scaling up this synthesis for pilot studies. Here, you will find detailed troubleshooting advice and frequently asked questions to address common challenges encountered during this process.

I. Synthesis Overview

The synthesis of 3-(Azepan-1-yl)propan-1-amine is typically achieved through a two-step process:

  • Michael Addition: Azepane (hexamethyleneimine) is reacted with acrylonitrile to form 3-(azepan-1-yl)propanenitrile. This reaction is a nucleophilic conjugate addition.

  • Nitrile Reduction: The resulting nitrile is then reduced to the primary amine, 3-(azepan-1-yl)propan-1-amine. Catalytic hydrogenation is a common and efficient method for this transformation.[1][2]

This guide will focus on the practical challenges and optimization strategies for scaling up this synthetic route.

Visualizing the Workflow

Synthesis_Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Nitrile Reduction Azepane Azepane Reaction_1 Nucleophilic Conjugate Addition Azepane->Reaction_1 Acrylonitrile Acrylonitrile Acrylonitrile->Reaction_1 Intermediate 3-(Azepan-1-yl)propanenitrile Reaction_1->Intermediate Reaction_2 Catalytic Hydrogenation Intermediate->Reaction_2 Catalyst e.g., Raney Nickel, H₂ Catalyst->Reaction_2 Final_Product 3-(Azepan-1-yl)propan-1-amine Reaction_2->Final_Product

Caption: Two-step synthesis of 3-(Azepan-1-yl)propan-1-amine.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis.

Issue 1: Low Yield in Michael Addition Step

Question: We are observing a low yield of 3-(azepan-1-yl)propanenitrile during the Michael addition of azepane to acrylonitrile. What are the potential causes and how can we optimize this step?

Answer:

Low yields in the Michael addition step can often be attributed to several factors, including incomplete reaction, side reactions, and product decomposition. Here’s a systematic approach to troubleshoot and optimize this reaction:

Plausible Causes & Solutions:

  • Insufficient Reaction Time or Temperature: On a larger scale, heat and mass transfer can be less efficient.

    • Troubleshooting: Monitor the reaction progress closely using an appropriate analytical technique (e.g., GC, TLC, or NMR). Ensure adequate stirring and consider extending the reaction time or slightly increasing the temperature if the reaction stalls.

  • Side Reactions: Acrylonitrile can polymerize, especially in the presence of basic catalysts or impurities.

    • Troubleshooting: Ensure your acrylonitrile is free of inhibitors and freshly distilled if necessary. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization initiated by oxygen.

  • Reagent Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.

    • Troubleshooting: While a 1:1 molar ratio is theoretically required, using a slight excess of one reagent can sometimes drive the reaction to completion. Experiment with small variations in the stoichiometry to find the optimal ratio for your scale.

Experimental Protocol: Optimized Michael Addition

  • Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add azepane (1.0 eq).

  • Solvent: Add a suitable solvent such as ethanol or acetonitrile. The choice of solvent can influence the reaction rate and side product formation.

  • Cooling: Cool the reactor to 0-5 °C using a circulating chiller.

  • Acrylonitrile Addition: Add acrylonitrile (1.05 eq) dropwise to the stirred solution of azepane, maintaining the internal temperature below 10 °C. The dropwise addition helps to control the exotherm of the reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until reaction monitoring indicates completion.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent. The crude 3-(azepan-1-yl)propanenitrile can then be purified by vacuum distillation.

Issue 2: Poor Selectivity and Byproduct Formation During Nitrile Reduction

Question: During the catalytic hydrogenation of 3-(azepan-1-yl)propanenitrile, we are observing the formation of significant amounts of secondary and tertiary amine byproducts. How can we improve the selectivity towards the primary amine?

Answer:

The formation of secondary and tertiary amines is a common issue in nitrile hydrogenation. This occurs because the initially formed primary amine can react with the imine intermediate, leading to byproducts.[2][3]

Plausible Causes & Solutions:

  • Catalyst Choice: The type of catalyst and its preparation can significantly influence selectivity.

    • Troubleshooting: Raney Nickel is a commonly used and effective catalyst for nitrile reduction to primary amines.[4][5] Raney Cobalt can also be a good alternative.[2][6] Ensure the catalyst is active and properly washed before use.

  • Reaction Conditions: Temperature, pressure, and solvent play a crucial role in controlling selectivity.

    • Troubleshooting:

      • Temperature and Pressure: Generally, lower temperatures and higher hydrogen pressures favor the formation of the primary amine.[6] Start with milder conditions (e.g., 50-80°C and 500-1000 psi H₂) and optimize from there.

      • Solvent: Protic solvents like ethanol or methanol are often used. The presence of ammonia in the reaction mixture can also suppress the formation of secondary and tertiary amines by competing for reaction with the imine intermediate.[7]

  • Addition of Modifiers: Certain additives can enhance the selectivity for the primary amine.

    • Troubleshooting: The addition of a small amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture can improve the selectivity for the primary amine when using Raney Nickel.[4]

Experimental Protocol: Selective Catalytic Hydrogenation

  • Reactor Setup: In a high-pressure autoclave, add 3-(azepan-1-yl)propanenitrile (1.0 eq) and a suitable solvent (e.g., ethanol).

  • Catalyst: Add Raney Nickel (5-10 wt% of the nitrile) as a slurry in the solvent. Handle Raney Nickel with care as it is pyrophoric.

  • Ammonia (Optional): If byproduct formation is significant, consider saturating the solvent with ammonia gas or adding a solution of ammonia in the solvent.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 600 psi).[6] Heat the mixture to the desired temperature (e.g., 80°C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction by observing the hydrogen uptake.

  • Work-up: After the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The Raney Nickel on the filter pad is still pyrophoric and should be kept wet with water and disposed of properly.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude 3-(azepan-1-yl)propan-1-amine can be purified by vacuum distillation.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_0 Low Yield in Michael Addition cluster_1 Poor Selectivity in Nitrile Reduction Low_Yield Low Yield Observed Check_Time_Temp Optimize Reaction Time/Temp Low_Yield->Check_Time_Temp Check_Polymerization Prevent Acrylonitrile Polymerization Low_Yield->Check_Polymerization Check_Stoichiometry Adjust Reagent Ratio Low_Yield->Check_Stoichiometry Optimized_Protocol_1 Implement Optimized Protocol Check_Time_Temp->Optimized_Protocol_1 Check_Polymerization->Optimized_Protocol_1 Check_Stoichiometry->Optimized_Protocol_1 Poor_Selectivity Byproduct Formation Check_Catalyst Evaluate Catalyst Choice Poor_Selectivity->Check_Catalyst Check_Conditions Optimize Temp/Pressure/Solvent Poor_Selectivity->Check_Conditions Check_Additives Consider Additives (e.g., NH₃, Base) Poor_Selectivity->Check_Additives Optimized_Protocol_2 Implement Selective Protocol Check_Catalyst->Optimized_Protocol_2 Check_Conditions->Optimized_Protocol_2 Check_Additives->Optimized_Protocol_2

Caption: Troubleshooting workflow for the synthesis scale-up.

III. Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when handling the reagents for this synthesis?

A1:

  • Acrylonitrile: Is a flammable, toxic, and carcinogenic liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Azepane (Hexamethyleneimine): Is a corrosive and flammable liquid. Handle with appropriate PPE.

  • Raney Nickel: Is a pyrophoric solid, meaning it can ignite spontaneously in air, especially when dry. It should always be handled as a slurry in water or a suitable solvent.

  • Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. The hydrogenation step must be carried out in a properly designed and maintained high-pressure reactor.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[8]

Q2: How can I monitor the progress of the reactions effectively on a larger scale?

A2: For the Michael addition, you can take small aliquots from the reaction mixture, quench them, and analyze by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). For the catalytic hydrogenation, monitoring the hydrogen uptake is the most direct method. A pressure drop in the reactor indicates that the reaction is proceeding. You can also take samples (carefully, after depressurizing and purging the reactor) for GC or NMR analysis to confirm the disappearance of the nitrile starting material.

Q3: What are the typical yields I can expect for each step at a pilot scale?

A3: With optimized conditions, you can expect the following approximate yields:

  • Michael Addition: 85-95%

  • Nitrile Reduction: 80-90%

These yields can vary depending on the specific conditions, equipment, and purity of the starting materials.

Q4: Are there any alternative methods for the nitrile reduction step?

A4: Yes, while catalytic hydrogenation is common, other methods exist. For example, chemical reduction using reagents like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride in the presence of a cobalt salt can also be effective, particularly on a smaller laboratory scale.[3][5] However, for pilot-scale production, catalytic hydrogenation is often preferred due to its cost-effectiveness, safety, and easier work-up.

Q5: What are the key considerations for purifying the final product, 3-(Azepan-1-yl)propan-1-amine, at a larger scale?

A5: The primary method for purifying 3-(Azepan-1-yl)propan-1-amine is vacuum distillation. Key considerations include:

  • Efficient Vacuum: A good vacuum pump is essential to lower the boiling point and prevent thermal decomposition of the product.

  • Fractionating Column: Using a short-path distillation apparatus or a fractionating column can help to separate the product from lower and higher boiling impurities.

  • Temperature Control: Careful control of the distillation temperature is crucial to obtain a pure product.

IV. Data Summary

StepReaction TypeKey ReactantsCatalyst/ReagentTypical SolventTemperaturePressureExpected Yield
1Michael AdditionAzepane, Acrylonitrile-Ethanol/Acetonitrile0-25 °CAtmospheric85-95%
2Nitrile Reduction3-(Azepan-1-yl)propanenitrileRaney Nickel, H₂Ethanol50-80 °C500-1000 psi80-90%

V. References

  • Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Synthetic Communications.

  • New Journal of Chemistry. (n.d.). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. Royal Society of Chemistry.

  • Wu, B., et al. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc.

  • CoLab. (n.d.). Recent advances in selective catalytic hydrogenation of nitriles to primary amines.

  • Google Patents. (n.d.). Method for the hydrogenation of nitriles to primary amines.

  • Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines.

  • Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.

  • ChemRxiv. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions.

  • ResearchGate. (2023). Role of Pyridine and Alternative Solvents in Raney Nickel Catalyzed Nitrile Reduction?

  • Sigma-Aldrich. (n.d.). 3-(azepan-1-yl)propan-1-amine.

  • PubMed. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel.

  • Benchchem. (n.d.). In-depth Technical Guide: 1-Amino-3-(azepan-1-yl)propan-2-ol.

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-Amino-3-(azepan-1-yl)propan-2-ol.

  • ChemScene. (n.d.). 3-(Azepan-1-yl)-N-methylpropan-1-amine.

  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.

Sources

Validation & Comparative

Navigating the Labyrinth of Amine Reactivity: A Comparative Guide to the Structural Elucidation of 3-(Azepan-1-yl)propan-1-amine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and development, the synthesis of novel chemical entities is merely the first chapter. The subsequent, and arguably more critical, chapter involves the rigorous confirmation of their molecular architecture. For researchers working with versatile building blocks like 3-(azepan-1-yl)propan-1-amine, a molecule possessing both a primary and a tertiary amine, understanding the nuances of its reactivity and the subsequent structural elucidation of its products is paramount. This guide provides a comprehensive comparison of analytical methodologies to confidently navigate the structural complexities of its derivatives, ensuring the integrity and validity of your research.

The dual functionality of 3-(azepan-1-yl)propan-1-amine presents a fascinating chemical dichotomy. The sterically accessible and nucleophilic primary amine is a prime target for a variety of transformations, including acylation to form amides and ureas, and alkylation to yield secondary amines. In contrast, the tertiary azepane nitrogen, shielded by its cyclic structure, is generally less reactive. This inherent difference in reactivity allows for selective modifications, yet it also necessitates a robust analytical strategy to confirm the site of reaction and the precise structure of the resulting products.

This guide will delve into the practical application and comparative strengths of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography—in the context of elucidating the structures of common reaction products of 3-(azepan-1-yl)propan-1-amine. We will explore hypothetical, yet chemically sound, reaction products and provide the expected data to guide your experimental design and interpretation.

The Analytical Gauntlet: A Comparative Overview

The structural confirmation of novel compounds is not a one-size-fits-all endeavor. Each analytical technique offers a unique piece of the structural puzzle. For the derivatives of 3-(azepan-1-yl)propan-1-amine, a multi-faceted approach is essential for unambiguous characterization.

Analytical TechniquePrimary Information YieldedStrengthsLimitations
¹H & ¹³C NMR Connectivity of atoms, chemical environment of protons and carbons.Provides detailed structural framework and isomeric differentiation.Can be complex to interpret for larger molecules; may require 2D techniques for full assignment.
Mass Spectrometry Molecular weight and fragmentation patterns.Highly sensitive for molecular weight determination and identification of structural motifs.Isomers may not be distinguishable by mass alone; fragmentation can be complex.
Chromatography (LC/GC) Separation and purification of reaction mixtures.Essential for isolating pure products for analysis; provides information on purity.Does not directly provide structural information.

Case Study 1: N-Acylation – The Formation of an Amide

A common and predictable reaction of 3-(azepan-1-yl)propan-1-amine is the acylation of the primary amine with an acyl chloride, such as benzoyl chloride, to form an amide.

Reaction: 3-(azepan-1-yl)propan-1-amine + Benzoyl Chloride → N-(3-(azepan-1-yl)propyl)benzamide

Structural Elucidation Workflow

Caption: Workflow for the structural elucidation of an N-acylated product.

Comparative Analysis of Expected Data

Table 1: Expected Analytical Data for N-(3-(azepan-1-yl)propyl)benzamide

TechniqueExpected Observations and Interpretation
¹H NMR - Amide N-H proton: A broad singlet or triplet around δ 7.5-8.5 ppm, which will disappear upon D₂O exchange. - Aromatic protons: Multiplets in the range of δ 7.2-7.8 ppm. - Methylene protons adjacent to amide nitrogen (-CH₂-NHCO-): A triplet around δ 3.3-3.5 ppm. - Methylene protons of the azepane ring: A series of multiplets in the range of δ 1.5-2.8 ppm.
¹³C NMR - Amide carbonyl carbon: A signal around δ 165-175 ppm. - Aromatic carbons: Signals in the range of δ 125-140 ppm. - Carbon adjacent to amide nitrogen (-CH₂-NHCO-): A signal around δ 38-42 ppm. - Carbons of the azepane ring: Signals in the range of δ 25-60 ppm.[1]
Mass Spec. - Molecular Ion Peak (M⁺): Expected at m/z 260.19 (for C₁₆H₂₄N₂O). The presence of a molecular ion with an even mass is consistent with the nitrogen rule for a molecule containing an even number of nitrogen atoms. - Key Fragment Ions: Characteristic fragmentation would involve cleavage of the amide bond and the propyl chain, leading to fragments corresponding to the benzoyl cation (m/z 105) and fragments arising from the azepanylpropyl moiety.
LC-MS A single peak in the chromatogram with the corresponding mass of the expected product, confirming the purity of the isolated compound.

Case Study 2: N-Alkylation – The Formation of a Secondary Amine

Reaction of 3-(azepan-1-yl)propan-1-amine with an alkyl halide, for instance, methyl iodide, would preferentially occur at the more nucleophilic primary amine, leading to the formation of a secondary amine.

Reaction: 3-(azepan-1-yl)propan-1-amine + CH₃I → 3-(Azepan-1-yl)-N-methylpropan-1-amine

Structural Elucidation Workflow

Caption: Workflow for the structural elucidation of an N-alkylated product.

Comparative Analysis of Expected Data

Table 2: Expected Analytical Data for 3-(Azepan-1-yl)-N-methylpropan-1-amine

TechniqueExpected Observations and Interpretation
¹H NMR - N-Methyl protons (-NH-CH₃): A singlet or doublet around δ 2.2-2.5 ppm. - N-H proton: A broad singlet that will disappear upon D₂O exchange. - Methylene protons adjacent to the secondary amine (-CH₂-NH-): A triplet around δ 2.5-2.8 ppm. - Methylene protons of the azepane ring: Multiplets in the range of δ 1.5-2.7 ppm.
¹³C NMR - N-Methyl carbon (-NH-CH₃): A signal around δ 30-35 ppm. - Carbon adjacent to the secondary amine (-CH₂-NH-): A signal around δ 48-52 ppm. - Carbons of the azepane ring: Signals in the range of δ 25-60 ppm.[1]
Mass Spec. - Molecular Ion Peak (M⁺): Expected at m/z 170.18 (for C₁₀H₂₂N₂). An even mass is consistent with the presence of two nitrogen atoms. - Key Fragment Ions: Alpha-cleavage is a dominant fragmentation pathway for amines. Expect to see fragments resulting from the loss of an ethyl group from the azepane ring or cleavage adjacent to the secondary amine.
GC-MS A single peak in the chromatogram with the corresponding mass of the expected product. Derivatization may be necessary to improve peak shape and volatility.[2][3]

Experimental Protocols

General Protocol for N-Acylation (Amide Formation)
  • Dissolution: Dissolve 3-(azepan-1-yl)propan-1-amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acylating Agent: Add the acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the cooled solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for N-Alkylation (Secondary Amine Formation)
  • Dissolution: Dissolve 3-(azepan-1-yl)propan-1-amine (1.0 eq) and a base (e.g., potassium carbonate, 2.0 eq) in a polar aprotic solvent (e.g., acetonitrile, DMF).

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., methyl iodide, 1.1 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.

  • Purification: Dry the organic layer and concentrate. Purify the product by column chromatography or distillation.

Conclusion: An Integrated Approach to Certainty

The structural elucidation of reaction products of 3-(azepan-1-yl)propan-1-amine is a critical step in the journey of chemical synthesis. While each analytical technique provides valuable data, it is the synergistic integration of NMR, Mass Spectrometry, and Chromatography that affords the highest level of confidence in structural assignment. By understanding the expected outcomes and the comparative strengths of each method, researchers can design efficient and effective analytical workflows. This guide serves as a foundational resource for scientists and drug development professionals, enabling them to navigate the complexities of amine chemistry with precision and certainty, ultimately accelerating the pace of innovation.

References

  • Fragmentation rules for acylpolyamines. venoMS. Available at: [Link]

  • Synthesis, Characterization and Biological Screening of Azepine Derivative. Nepal Journals Online. (2021). Available at: [Link]

  • Tandem mass spectrometric investigation of acylpolyamines of spider venoms and their 15N-labeled derivatives. ACS Publications. (2004). Available at: [Link]

  • Amines Analysis by Packed Column GC. LabRulez GCMS. Available at: [Link]

  • Gas chromatography of amines as various derivatives. ResearchGate. (2023). Available at: [Link]

  • UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and β-Methylamino-L-alanine in Urine. CDC Stacks. (2018). Available at: [Link]

Sources

A Comparative Guide to 2D NMR for Unambiguous Structure Elucidation of 3-(Azepan-1-yl)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Flexibility in Drug Scaffolds

In the landscape of modern drug discovery, nitrogen-containing heterocycles are foundational scaffolds. Among these, the seven-membered azepane ring, often functionalized with flexible side chains like 3-(azepan-1-yl)propan-1-amine, presents a compelling three-dimensional architecture for interacting with biological targets.[1][2] However, the very flexibility that grants these molecules their pharmacological potential also poses a significant analytical challenge. Both the azepane ring, which exists in multiple rapidly interconverting chair and boat conformations, and the aliphatic propanamine chain lead to complex one-dimensional (1D) ¹H NMR spectra.[3] Signals from methylene groups often overlap extensively, creating a dense, uninterpretable region that makes unambiguous assignment of the molecular backbone and connectivity impossible with 1D methods alone.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven workflow for leveraging two-dimensional (2D) NMR spectroscopy to overcome these challenges. We will objectively compare the core 2D NMR techniques, explaining the causality behind their sequential application to create a self-validating system for structural confirmation. This is not merely a list of protocols, but a strategic guide to obtaining irrefutable proof of structure for this important class of molecules.

The 2D NMR Toolkit: A Comparative Analysis for Structural Connectivity

To deconstruct the complex spectra of 3-(azepan-1-yl)propan-1-amine derivatives, a suite of 2D NMR experiments must be employed. Each experiment provides a unique piece of the structural puzzle, and their combined power lies in their complementary nature. The choice and sequence of these experiments are critical for an efficient and definitive analysis.

2D NMR Experiment Correlation Type Information Provided Primary Role in Analysis
COSY (Correlation Spectroscopy)¹H—¹H through 2-3 bondsIdentifies protons that are spin-coupled. Reveals the connectivity within isolated spin systems (e.g., the propanamine chain, the azepane ring).Fragment Identification: Traces the proton-proton connections within the azepane ring and the propanamine side chain separately.
HSQC (Heteronuclear Single Quantum Coherence)¹H—¹³C through 1 bondDirectly links each proton to the carbon it is attached to.[4][5]Direct C-H Assignment: Provides the ¹³C chemical shift for each proton, serving as the fundamental link between the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation)¹H—¹³C through 2-4 bondsConnects protons to carbons over multiple bonds.[5][6] Crucially, it reveals correlations across quaternary carbons and heteroatoms (like nitrogen).Structure Assembly: The key experiment that "stitches" the fragments identified by COSY together by showing correlations between the side chain and the ring.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)¹H—¹H through space (<5 Å)Identifies protons that are physically close to each other, regardless of their bonding.Conformational Analysis: Provides insight into the 3D structure, folding, and preferred conformation of the flexible azepane ring and its side chain.[7][8]

A Self-Validating Experimental Workflow

The logic of the experimental workflow is designed to build a structural argument from the ground up, with each step confirming the last. This creates a self-validating system that minimizes ambiguity and ensures a high-confidence final structure.

G cluster_0 Part 1: Foundational Analysis cluster_1 Part 2: Connectivity Mapping cluster_2 Part 3: Final Confirmation Prep Sample Preparation (5-15 mg in 0.6 mL CDCl₃) OneD 1D NMR Acquisition (¹H, ¹³C, DEPT-135) Prep->OneD Dissolve & Transfer HSQC HSQC (Assign C-H Pairs) OneD->HSQC Initial Data COSY COSY (Map ¹H-¹H Spin Systems) HSQC->COSY HMBC HMBC (Connect Fragments) COSY->HMBC NOESY NOESY / ROESY (Conformational Analysis) HMBC->NOESY Final Validation Structure Unambiguous Structure & Conformation NOESY->Structure

Caption: A logical workflow for 2D NMR-based structure elucidation.

Data Interpretation: A Case Study of a Hypothetical Derivative

Let's consider a hypothetical derivative, 3-(2-methylazepan-1-yl)propan-1-amine , to illustrate the data interpretation process.

Structure:

  • Azepane Ring: A seven-membered ring with a methyl group at the C2 position.

  • Propanamine Chain: A -CH₂-CH₂-CH₂-NH₂ chain connected to the azepane nitrogen.

Step 1: Assigning Spin Systems with COSY and HSQC

The COSY spectrum is the starting point for tracing out bonded proton networks.

  • Propanamine Chain: A clear correlation path will be observed connecting the protons of the three adjacent methylene groups (H8-H9-H10).

  • Azepane Ring: A more complex network will trace the path from H2 (methine) to H3, H4, H5, H6, and H7. The protons alpha to the nitrogen (H2 and H7) are often the most downfield in the aliphatic region.

Simultaneously, the HSQC spectrum links each of these protons to its attached carbon. For example, the proton at H8 will show a cross-peak to carbon C8. This step populates our structure with confirmed C-H pairs.

Step 2: Bridging the Fragments with HMBC

This is the most critical experiment for confirming the overall structure. We look for key long-range correlations that connect the two fragments identified in Step 1.

G H8_start->H2_end H8 → C2 H8_start2->H7_end H8 → C7 Key HMBC Correlations H9_start->N1_end H9 → N1 (Indirect) H11_start->C2_end H11 → C2

Caption: Key HMBC correlations confirming connectivity.

Causality: The most decisive correlations are from the protons on the carbon adjacent to the azepane nitrogen (H8 of the propanamine chain) to the carbons within the azepane ring that are alpha to the nitrogen (C2 and C7). These ²JCH and ³JCH couplings can only exist if the propanamine chain is covalently bonded to the azepane nitrogen. The absence of these correlations would immediately invalidate the proposed structure. Another key correlation would be from the methyl protons (H11) to the C2 carbon, confirming its position.

Step 3: Confirming 3D Proximity with NOESY

The NOESY spectrum provides through-space correlations, which helps to define the molecule's preferred conformation. For instance, observing a NOE cross-peak between the methyl protons (H11) and a proton on the propanamine chain (e.g., H8) would suggest a folded conformation where the side chain is spatially close to the methyl group. The pattern of NOEs between protons across the azepane ring (e.g., between H2 and H7) can provide evidence for specific chair or boat-like conformations.[7]

Quantitative Data Summary: Expected Chemical Shifts

While exact values vary with substitution and solvent, the following table provides typical chemical shift ranges for the core 3-(azepan-1-yl)propan-1-amine scaffold in CDCl₃. This serves as a valuable reference for initial spectral assessment.

Position Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm) Notes
Azepane α-CH₂ (C2, C7) 2.5 - 2.855 - 58Adjacent to nitrogen, deshielded.
Azepane β-CH₂ (C3, C6) 1.5 - 1.727 - 30Typical aliphatic methylene.
Azepane γ-CH₂ (C4, C5) 1.4 - 1.626 - 28Often show complex, overlapping signals.
Propanamine N-CH₂ (C8) 2.4 - 2.756 - 59Adjacent to two nitrogens, deshielded.
Propanamine mid-CH₂ (C9) 1.6 - 1.924 - 28Methylene group in the middle of the chain.
Propanamine C-NH₂ (C10) 2.7 - 3.040 - 43Adjacent to primary amine.

Detailed Experimental Protocols

These protocols provide a robust starting point for data acquisition on a 400-600 MHz spectrometer. Optimization may be required based on sample concentration and instrument specifics.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 5-15 mg of the purified 3-(azepan-1-yl)propan-1-amine derivative.[9][10]

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure complete dissolution.[11]

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette to prevent poor spectral quality.[10][12]

  • Transfer: Transfer the clear solution into a high-quality, clean NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identity.

Protocol 2: COSY (Correlation Spectroscopy)
  • Experiment: gCOSY or COSY45

  • Spectral Width (F2 & F1): -1 to 10 ppm.

  • Acquisition Time: ~0.25 s.

  • Number of Scans (NS): 2-8 per increment.

  • Increments (F1): 256-512.

  • Relaxation Delay (d1): 1.5 - 2.0 s.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

Protocol 3: HSQC (Heteronuclear Single Quantum Coherence)
  • Experiment: gHSQCAD (gradient, sensitivity-enhanced with adiabatic pulses).

  • ¹H Spectral Width (F2): -1 to 10 ppm.

  • ¹³C Spectral Width (F1): 0 to 80 ppm (or as needed for the aliphatic region).

  • ¹JCH Coupling Constant: Set to an average value of 145 Hz.

  • Number of Scans (NS): 4-16 per increment.

  • Increments (F1): 256.

  • Relaxation Delay (d1): 1.5 s.

Protocol 4: HMBC (Heteronuclear Multiple Bond Correlation)
  • Experiment: gHMBCAD (gradient, sensitivity-enhanced).

  • ¹H Spectral Width (F2): -1 to 10 ppm.

  • ¹³C Spectral Width (F1): 0 to 180 ppm (to include any aromatic or carbonyl carbons if present).

  • Long-Range Coupling (nJCH): Optimized for 8 Hz. This is a crucial parameter; sometimes acquiring a second HMBC optimized for 4-5 Hz can reveal additional correlations.[5]

  • Number of Scans (NS): 16-64 per increment.

  • Increments (F1): 400-512.

  • Relaxation Delay (d1): 2.0 s.

Conclusion

The structural confirmation of flexible molecules like 3-(azepan-1-yl)propan-1-amine derivatives is a task that pushes the limits of simple 1D NMR. However, a systematic and logical application of 2D NMR spectroscopy transforms this challenge into a solvable puzzle. By using COSY and HSQC to define the molecular fragments and employing the crucial HMBC experiment to piece them together, researchers can achieve unambiguous proof of connectivity. Further analysis with NOESY can illuminate the conformational preferences that are often key to biological activity. This integrated 2D NMR workflow is not just a method of characterization; it is a foundational pillar of chemical integrity in the drug discovery process, ensuring that the molecules synthesized are indeed the molecules tested.

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A Senior Application Scientist's Guide: Comparative Analysis of 3-(Azepan-1-yl)propan-1-amine vs. Other Alkyl Diamines in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Alkyl Diamines in Modern Synthesis

Alkyl diamines are foundational building blocks in the landscape of chemical synthesis. Their utility spans from acting as bidentate ligands in coordination chemistry to serving as key intermediates in the construction of pharmaceuticals, polymers, and agrochemicals.[1][2] The strategic placement of two amine functionalities within a single molecule imparts unique reactivity and structural properties. The choice of diamine—be it a simple linear chain like ethylenediamine (en) or a more complex, sterically hindered molecule—can profoundly influence reaction outcomes, catalyst efficiency, and the final properties of the target compound.

This guide provides an in-depth comparative analysis of 3-(Azepan-1-yl)propan-1-amine , a less-common diamine featuring both a primary and a tertiary amine, against two of the most ubiquitous linear alkyl diamines: ethylenediamine (en) and 1,3-diaminopropane (pn) . We will dissect their structural nuances to predict and explain their differential performance in two critical areas: coordination chemistry and as synthons in organic transformations. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in ligand and reagent selection.

Section 1: A Tale of Three Diamines: Structural and Physicochemical Dissection

The performance of a diamine in a synthetic context is dictated by its intrinsic properties. Key differentiators include the length of the alkyl chain separating the nitrogen atoms, the substitution on the nitrogens (primary, secondary, or tertiary), and the overall steric profile.

  • Ethylenediamine (en): The archetypal short-chain diamine, its two primary amines are separated by a two-carbon bridge. This specific spacing is ideal for forming highly stable five-membered chelate rings with metal ions.[3]

  • 1,3-Diaminopropane (pn): Extending the linker by one methylene group to a three-carbon bridge results in the formation of six-membered chelate rings, which are generally less thermodynamically stable than their five-membered counterparts.[4][5]

  • 3-(Azepan-1-yl)propan-1-amine: This molecule presents a more complex architecture. It shares the three-carbon backbone with pn, predisposing it to form six-membered chelate rings. However, it possesses two distinct amine functionalities: a terminal primary amine available for standard reactions and a tertiary amine integrated into a bulky, seven-membered azepane ring.[6][7] This asymmetry in structure and steric hindrance is the primary source of its unique reactivity profile.

Below is a summary of their core properties:

PropertyEthylenediamine (en)1,3-Diaminopropane (pn)3-(Azepan-1-yl)propan-1-amine
Structure H₂N-CH₂-CH₂-NH₂H₂N-CH₂-CH₂-CH₂-NH₂H₂N-CH₂-CH₂-CH₂-N(CH₂)₆
Formula C₂H₈N₂C₃H₁₀N₂C₉H₂₀N₂
Molecular Wt. 60.10 g/mol 74.12 g/mol 156.27 g/mol [6]
Amine Types Two PrimaryTwo PrimaryOne Primary, One Tertiary
Chelate Ring Size 5-membered6-membered6-membered
Key Features Symmetric, flexible, minimal steric hindrance.Symmetric, flexible, low steric hindrance.Asymmetric, sterically demanding azepane group.

Section 2: Performance in Coordination Chemistry: The Chelate Effect Revisited

The ability of diamines to act as chelating ligands is one of their most valuable functions. The stability of the resulting metal complex is governed by the "chelate effect," an entropic favorability of replacing multiple monodentate ligands with a single polydentate ligand.[3][4] However, this effect is significantly modulated by the size of the chelate ring formed.

Causality of Chelate Ring Stability

Thermodynamic data consistently show that for flexible diamines, five-membered chelate rings exhibit superior stability due to minimal ring strain.[3][4][5] Six-membered rings are less stable, while four- or seven-membered rings are significantly disfavored.[5]

  • Ethylenediamine (en) : Forms a nearly strain-free 5-membered ring, leading to exceptionally stable metal complexes.[4] This is why en is a benchmark ligand in coordination chemistry.

  • 1,3-Diaminopropane (pn) and 3-(Azepan-1-yl)propan-1-amine : Both form 6-membered rings. While still benefiting from the chelate effect, these complexes are thermodynamically less stable than their en analogues.[4]

  • Steric Impact of the Azepane Group : Beyond ring size, the bulky azepane moiety on 3-(Azepan-1-yl)propan-1-amine introduces significant steric repulsion. This can hinder the approach of multiple ligands to a metal center, potentially leading to lower coordination numbers or distorted geometries compared to complexes with the less-encumbered pn. However, this same steric bulk can be advantageous in catalysis, where it can create specific chiral pockets or prevent catalyst deactivation pathways.[8]

Figure 1: Chelation modes of different diamines with a metal center (M).

Section 3: Differential Reactivity in Organic Transformations

The utility of diamines as synthetic building blocks is largely defined by the reactivity of their nitrogen centers. Here, the distinction between primary and tertiary amines creates a significant performance gap between the molecules.

The Challenge of N-Alkylation

A common transformation is N-alkylation, where an alkyl group is added to the amine.[9] With primary amines like those in en and pn, this reaction is notoriously difficult to control. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to rapid subsequent alkylations.[10] This frequently results in a complex mixture of mono-, di-, tri-, and even quaternary ammonium salts, reducing the yield of the desired product and complicating purification.[9][11]

The Selectivity Advantage of 3-(Azepan-1-yl)propan-1-amine

This is where 3-(Azepan-1-yl)propan-1-amine offers a distinct advantage. Its two nitrogen atoms have fundamentally different reactivity:

  • Primary Amine: Undergoes standard alkylation, acylation, and condensation reactions.

  • Tertiary Amine: Is non-acylated and can only be alkylated once more to form a quaternary ammonium salt, a reaction that typically requires more forcing conditions (the Menshutkin reaction).[9]

This inherent asymmetry allows for highly selective transformations. One can selectively functionalize the primary amine without affecting the tertiary amine under many conditions. This simplifies synthesis, improves yields, and avoids protective group chemistry, making it a potentially valuable synthon for complex molecule synthesis.

ReactivityComparison cluster_en Ethylenediamine (en) + R-X cluster_azepane 3-(Azepan-1-yl)propan-1-amine + R-X en_start H₂N-CH₂-CH₂-NH₂ en_mono Mono-alkylated en_start->en_mono + R-X en_di Di-alkylated en_mono->en_di + R-X en_poly ...Poly-alkylated Mixture en_di->en_poly az_start H₂N-(CH₂)₃-Azepane az_selective R-NH-(CH₂)₃-Azepane (Selective Mono-alkylation) az_start->az_selective + R-X (mild) az_quat R-NH-(CH₂)₃-Azepane⁺-R' (Quaternization) az_selective->az_quat + R'-X (forcing)

Figure 2: Comparison of N-alkylation reactivity pathways.

Section 4: Experimental Protocols for Comparative Analysis

To provide a tangible basis for comparison, this section outlines protocols for a representative experiment: the synthesis of Copper(II) complexes. These self-validating protocols include observable endpoints (color change) and allow for the isolation of products whose properties (e.g., stability, crystal structure) can be directly compared.

Workflow: Synthesis and Isolation of Diamine-Copper(II) Complexes

ExperimentalWorkflow start Start: Prepare Aqueous Copper(II) Sulfate Solution add_diamine Step 1: Add Diamine Ligand (en, pn, or 3-(azepan-1-yl)propan-1-amine) - Observe color change (light blue to deep blue/purple) start->add_diamine stir Step 2: Stir at Room Temperature (30 minutes) - Ensure complete complex formation add_diamine->stir precipitate Step 3: Add Ethanol - Induce precipitation of the complex salt stir->precipitate isolate Step 4: Isolate by Vacuum Filtration - Collect crystalline product precipitate->isolate wash Step 5: Wash with Ethanol & Ether - Remove impurities and water isolate->wash dry Step 6: Dry in Vacuo - Obtain final product wash->dry characterize End: Characterize Product (FT-IR, UV-Vis, Elemental Analysis) dry->characterize

Figure 3: General experimental workflow for synthesizing diamine-copper(II) complexes.

Protocol 1: Synthesis of Bis(ethylenediamine)copper(II) Sulfate, [Cu(en)₂]SO₄
  • Preparation: Dissolve 2.5 g (10 mmol) of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in 20 mL of deionized water in a 100 mL beaker.

  • Complexation: While stirring, slowly add 1.2 g (20 mmol) of ethylenediamine. A significant color change from light blue to a deep royal blue or purple will occur, indicating the formation of the complex.

  • Precipitation: After stirring for 10 minutes, slowly add 20 mL of ethanol to the solution to induce precipitation of the complex.

  • Isolation: Cool the mixture in an ice bath for 15 minutes to maximize crystal formation. Collect the purple crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with two 10 mL portions of ethanol, followed by one 10 mL portion of diethyl ether. Dry the product in a desiccator.

Protocol 2: Synthesis of Bis(1,3-diaminopropane)copper(II) Sulfate, [Cu(pn)₂]SO₄
  • Preparation: Dissolve 2.5 g (10 mmol) of CuSO₄·5H₂O in 20 mL of deionized water.

  • Complexation: Slowly add 1.48 g (20 mmol) of 1,3-diaminopropane. The solution will turn a deep blue.

  • Precipitation, Isolation, and Washing: Follow steps 3-5 from Protocol 1. The resulting crystals will be a different shade of blue/purple compared to the en complex.

Protocol 3: Proposed Synthesis of Bis(3-(azepan-1-yl)propan-1-amine)copper(II) Sulfate, [Cu(C₉H₂₀N₂)₂]SO₄
  • Preparation: Dissolve 1.25 g (5 mmol) of CuSO₄·5H₂O in 20 mL of methanol (due to the higher organic character of the ligand).

  • Complexation: In a separate flask, dissolve 1.56 g (10 mmol) of 3-(azepan-1-yl)propan-1-amine in 10 mL of methanol. Slowly add the ligand solution to the stirring copper sulfate solution.

  • Precipitation & Isolation: The complex may precipitate directly. If not, slowly add diethyl ether until the solution becomes turbid, then cool in an ice bath to promote crystallization. Isolate via vacuum filtration.

  • Washing & Drying: Wash the product with small portions of cold methanol and diethyl ether. Dry in vacuo. Causality Note: A more non-polar solvent system is used here to accommodate the solubility of the bulkier, more hydrophobic ligand.

Conclusion: Strategic Selection for Targeted Outcomes

The choice between 3-(Azepan-1-yl)propan-1-amine and simpler diamines like ethylenediamine and 1,3-diaminopropane is a strategic one, driven entirely by the desired synthetic outcome.

  • For Maximum Thermodynamic Stability in Metal Complexes: Ethylenediamine remains the superior choice due to its formation of highly stable 5-membered chelate rings.[3][4] It is ideal for applications where robust complex integrity is paramount.

  • For General Purpose Use as a Simple Linker: 1,3-Diaminopropane provides a slightly longer, flexible backbone and is a cost-effective option when the ultimate stability of a 5-membered chelate is not required.

  • For Selective Functionalization and Steric Control: 3-(Azepan-1-yl)propan-1-amine is the specialist's tool. Its primary advantage lies in the differential reactivity of its primary and tertiary amines, enabling clean, selective mono-functionalization without the need for protecting groups.[9] Its significant steric bulk can be leveraged to influence the stereochemistry of a reaction or to build specific, sterically-defined environments around a metal center in catalytic applications.

By understanding the fundamental relationship between the structure of these diamines and their resulting chemical behavior, researchers can move beyond trial-and-error and make rational, effective choices to accelerate their research and development programs.

References

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A Comparative Guide to the Biological Activity of Azepane Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The seven-membered nitrogen-containing heterocycle, azepane, has solidified its position as a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure provides a versatile framework for diverse chemical modifications, enabling the fine-tuning of steric and electronic properties to achieve desired biological activities. This guide offers a comparative analysis of azepane derivatives across key therapeutic areas, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

Part 1: Anticancer Activity of Azepane Derivatives

The proliferation of cancer cells often involves the dysregulation of critical signaling pathways. Several azepane derivatives have demonstrated potent cytotoxic effects against various cancer cell lines by targeting these pathways.

Comparative Efficacy of Anticancer Azepane Derivatives

The anticancer potential of azepane derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Pyrrolo[1,2-a]azepinesCompound 3 HepG2 (Liver)0.004[1]
Compound 6 HepG2 (Liver)0.0016[1]
Compound 5b MCF7 (Breast)0.0107[1]
Compound 6 HCT116 (Colon)0.0211[1]
Dibenzo[b,f]azepinesCompound 5e SR (Leukemia)13.05[2]
Benzo[a]phenazine derivativesVariousHeLa, A549, MCF-7, HL-601.0 - 10[3]
Oxazepien derivative5bCaCo-2 (Colon)24.53[4]
1,2,3-Triazole linked Tetrahydrocurcumin4gHCT-116 (Colon)1.09[4]

Key Insights from the Data:

The data clearly indicates that the anticancer activity of azepane derivatives is highly dependent on the specific heterocyclic system fused to the azepane ring and the nature of the substituents. For instance, pyrrolo[1,2-a]azepine derivatives exhibit exceptionally low nanomolar IC50 values against various cancer cell lines, suggesting a highly potent mechanism of action.[1] In contrast, dibenzo[b,f]azepine and other derivatives show activity in the micromolar range.[2][4]

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

A significant number of anticancer azepane derivatives exert their effects by modulating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis. In many cancers, this pathway is constitutively active, promoting uncontrolled cell growth.

Below is a diagram illustrating the intervention of an azepane derivative within the PI3K/Akt signaling cascade.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Azepane Azepane Derivative Azepane->Akt Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Azepane derivative inhibiting the PI3K/Akt signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the azepane derivative in culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Part 2: Antimicrobial Activity of Azepane Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Azepane derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Comparative Efficacy of Antimicrobial Azepane Derivatives

The antimicrobial activity of a compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

DerivativeGram-positive BacteriaMIC (µg/mL)Gram-negative BacteriaMIC (µg/mL)FungiMIC (µg/mL)Reference
8 S. aureus39E. coli39C. albicans156[5]
M. luteus39P. hauseri78S. cerevisiae1250[5]
12 S. aureus39E. coli313C. albicans156[5]
M. luteus78P. hauseri313S. cerevisiae313[5]
27 S. aureus156E. coli78C. albicans156[5]
M. luteus156P. hauseri156S. cerevisiae625[5]
30 S. aureus313E. coli156C. albicans313[5]
M. luteus313P. hauseri313S. cerevisiae313[5]

Structure-Activity Relationship Insights:

The antimicrobial activity of these azepine derivatives is significantly influenced by their structural features. For instance, pyridobenzazepine derivatives generally exhibit higher inhibitory activity than their dipyridoazepine counterparts.[5] Furthermore, the nature of the substituent on the nitrogen atom plays a crucial role; for example, an N,N-dimethyl substituent (compound 8 ) was found to be more potent than an N,N-diethyl substituent.[5]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Workflow:

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Prepare Serial Dilutions: In a 96-well microtiter plate, prepare twofold serial dilutions of the azepane derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Part 3: Neuroprotective Activity of Azepane Derivatives

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. Azepane derivatives have emerged as potential therapeutic agents by targeting key enzymes involved in the pathogenesis of these diseases.

Comparative Efficacy of Neuroprotective Azepane Derivatives

The neuroprotective potential of azepane derivatives is often assessed by their ability to inhibit enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE1).

Compound ClassTarget EnzymeIC50 (nM)
1,4-Diazepine derivativesCholinesteraseVaries
Azepane-based derivativesSecretase (BACE1)Varies

Note: Specific IC50 values for a range of neuroprotective azepane derivatives are proprietary or found in specialized literature. The table indicates the general targets of these compounds.

Mechanism of Action: Inhibition of Key Enzymes in Alzheimer's Disease
  • Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. AChE inhibitors prevent the breakdown of acetylcholine, thereby increasing its availability in the brain and improving cognitive function.

  • Beta-secretase 1 (BACE1) Inhibition: BACE1 is a key enzyme in the production of amyloid-beta (Aβ) peptides, which form the characteristic plaques found in the brains of Alzheimer's patients. By inhibiting BACE1, azepane derivatives can reduce the formation of these toxic plaques.

Below is a diagram illustrating the dual inhibitory action of certain azepane derivatives.

Neuroprotection_Pathway cluster_ACh Cholinergic Synapse cluster_APP Amyloid Precursor Protein (APP) Processing ACh Acetylcholine AChE AChE ACh->AChE Breakdown Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binding APP APP BACE1 BACE1 APP->BACE1 Cleavage gamma_secretase γ-secretase BACE1->gamma_secretase Sequential Cleavage Abeta Amyloid-beta (Aβ) Plaques gamma_secretase->Abeta Azepane_AChE Azepane Derivative Azepane_AChE->AChE Inhibition Azepane_BACE1 Azepane Derivative Azepane_BACE1->BACE1 Inhibition

Caption: Dual inhibition of AChE and BACE1 by azepane derivatives.

Experimental Protocols for Neuroprotective Assays

1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

This colorimetric assay measures the activity of AChE.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI) substrate solution, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

  • Assay Setup: In a 96-well plate, add the buffer, DTNB, and the azepane derivative (or a known inhibitor as a positive control).

  • Enzyme Addition: Add the AChE enzyme to each well.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.

  • Data Analysis: Calculate the percentage of AChE inhibition for each compound concentration and determine the IC50 value.

2. BACE1 Inhibition Assay (FRET-based):

This assay utilizes a fluorogenic substrate that is cleaved by BACE1, resulting in an increase in fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer (e.g., sodium acetate, pH 4.5), a BACE1 FRET substrate, and the BACE1 enzyme solution.

  • Assay Setup: In a 96-well black plate, add the assay buffer, the BACE1 enzyme, and serial dilutions of the azepane derivative.

  • Reaction Initiation: Add the BACE1 FRET substrate to all wells to start the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity (e.g., excitation at 320 nm and emission at 405 nm) over time.

  • Data Analysis: Calculate the percentage of BACE1 inhibition for each compound concentration and determine the IC50 value.

Conclusion

The azepane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and neuroprotective potential of azepane derivatives, supported by quantitative data and detailed experimental protocols. By understanding the structure-activity relationships and mechanisms of action, researchers can rationally design and synthesize new azepane-based compounds with enhanced potency and selectivity, ultimately contributing to the development of next-generation therapeutics.

References

  • Božinović, N., et al. (2016). Synthesis and antimicrobial activity of azepine and thiepine derivatives. Journal of the Serbian Chemical Society, 81(7), 841-850.
  • BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery.
  • Zhuo, J. C., et al. (2013). Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II. European Journal of Medicinal Chemistry, 68, 349-361.
  • Al-Ostoot, F. H., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163773.
  • BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
  • Microbe Online. (2013).
  • BenchChem. (2025). Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol.
  • Sigma-Aldrich. BACE1 Activity Detection Kit (Fluorescent) (CS0010) - Technical Bulletin.
  • Abcam. (n.d.). MTT assay protocol.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Cayman Chemical. BACE Inhibitor Screening Assay Kit.
  • BPS Bioscience. BACE1 Assay Kit.
  • El-Sayed, M. A. A., et al. (2014). Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives. Archiv der Pharmazie, 347(6), 411-421.

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Comparing the efficacy of different purification techniques for 3-(Azepan-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Purification of 3-(Azepan-1-yl)propan-1-amine

Introduction

3-(Azepan-1-yl)propan-1-amine (CAS: 3437-33-0) is a diamine building block characterized by a primary amine and a tertiary amine within an azepane ring.[1] Its utility in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research, necessitates a high degree of purity. The presence of two basic nitrogen atoms of differing steric and electronic environments, along with its potential for hydrogen bonding, presents unique challenges and opportunities for purification. Commercially available batches of this compound often have a purity of around 95%, making robust downstream purification essential for sensitive applications.[2][3]

Comparison of Purification Techniques

The selection of an optimal purification strategy is a balance between the desired purity, acceptable yield, scale, and available resources. The inherent basicity of the two amine groups is the dominant chemical characteristic influencing the separation process.

  • Vacuum Distillation: This technique separates compounds based on differences in boiling points. Given that 3-(Azepan-1-yl)propan-1-amine is a high-boiling liquid (Boiling Point: 222 °C at atmospheric pressure), vacuum distillation is essential to lower the boiling point and prevent thermal decomposition. It is an excellent method for removing non-volatile impurities (e.g., salts, catalyst residues) and compounds with significantly different boiling points. Its primary advantage is scalability and cost-effectiveness for obtaining very high purity on a large scale.

  • Flash Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase. For amines, this technique is powerful but requires careful optimization to overcome the strong interaction between the basic lone pairs of nitrogen and the acidic silanol groups of standard silica gel. This interaction often leads to significant peak tailing and potential loss of the compound on the column.[4] However, with proper modification, it is highly effective at separating structurally similar impurities that may be difficult to remove by distillation.

  • Recrystallization via Salt Formation: Amines, being basic, readily react with acids to form salts.[5] While the free base of 3-(Azepan-1-yl)propan-1-amine is a liquid, its hydrochloride salt is expected to be a crystalline solid. Recrystallization purifies a compound by leveraging differences in solubility between the desired compound and impurities in a given solvent system. This method is exceptionally effective for achieving the highest possible purity, as the formation of a crystal lattice inherently excludes impurities.

Quantitative Data Summary

The following table provides a comparative overview of the expected performance for each purification technique, starting with a crude product of ~95% purity.

FeatureVacuum DistillationFlash Column ChromatographyRecrystallization via Salt Formation
Principle Separation by boiling pointDifferential adsorptionDifferential solubility of crystalline salt
Typical Final Purity >99.5%98–99.5%>99.8%
Expected Yield 80–90%60–85%70–85% (including salt formation/release)
Throughput High (grams to kilograms)Low to Medium (milligrams to grams)Medium (grams)
Primary Impurities Removed Non-volatile residues, compounds with different B.P.Structurally similar byproducts, polar impuritiesMost impurities excluded from crystal lattice
Relative Cost Low (per gram)High (solvents, stationary phase)Medium (solvents, acid)
Scalability ExcellentPoor to FairGood

Logical Workflow for Purification Strategy

The choice of method depends on the initial purity and the final application. The following workflow illustrates a decision-making process for purifying 3-(Azepan-1-yl)propan-1-amine.

Purification_Workflow start Crude 3-(Azepan-1-yl)propan-1-amine (~95% Purity) decision1 Are major impurities non-volatile (salts, catalysts)? start->decision1 distillation Vacuum Distillation decision1->distillation Yes decision2 Are impurities structurally similar with close boiling points? decision1->decision2 No final_product High-Purity Product distillation->final_product chromatography Modified Flash Column Chromatography decision2->chromatography Yes decision3 Is the highest possible purity (>99.8%) required? decision2->decision3 No chromatography->final_product salt_formation Recrystallization via Hydrochloride Salt decision3->salt_formation Yes salt_formation->final_product

Caption: Decision workflow for selecting a purification method.

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol is designed for purifying 10-50 g of the amine and is based on its known boiling point.

Causality: By reducing the pressure, the boiling point is lowered from 222 °C to a more manageable temperature (~70-72 °C at 12 mmHg), preventing thermal degradation. A short-path distillation apparatus minimizes the travel distance for the vapor, increasing yield.

  • Apparatus Setup: Assemble a short-path distillation apparatus equipped with a vacuum adapter, a receiving flask, and a thermometer. Ensure all glassware is dry and joints are properly greased for a high vacuum.

  • Charge the Flask: Place the crude 3-(Azepan-1-yl)propan-1-amine (e.g., 20 g) and a magnetic stir bar into the distillation flask.

  • Initiate Vacuum: Slowly apply vacuum using a diaphragm or rotary vane pump, ensuring a stable pressure (e.g., ~12 mmHg).

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect and discard any initial low-boiling fractions.

    • Collect the main fraction distilling at a stable temperature (expected to be ~70-72 °C at 12 mmHg).

  • Completion: Stop the distillation when the temperature begins to rise sharply or when only a small, dark residue remains.

  • Shutdown: Remove the heating mantle and allow the apparatus to cool completely before slowly releasing the vacuum to prevent bumping. The collected liquid is the purified product.

Protocol 2: Modified Flash Column Chromatography

This protocol addresses the challenge of purifying basic amines on standard silica gel.[4]

Causality: The addition of a small amount of a volatile tertiary amine, like triethylamine (TEA), to the mobile phase neutralizes the acidic sites on the silica gel. This prevents the irreversible adsorption of the target amine and allows for symmetrical peak elution.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) with 1% TEA. For example, 95:4:1 DCM:MeOH:TEA. The target compound should have an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., DCM with 1% TEA). Pack the column evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase. Maintain a constant flow rate using positive pressure.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator. The resulting liquid is the purified amine.

Chromatography_Logic cluster_0 The Problem: Amine on Silica Gel cluster_1 The Solution: Mobile Phase Modifier Amine Basic Amine (R-NH2) Lone Pair Silica Acidic Silica (Si-OH) Active Site Amine:lp->Silica:site Strong Interaction (Tailing, Yield Loss) TEA Triethylamine (TEA) Lone Pair Silica_Mod Neutralized Silica (Si-OH...TEA) Blocked Site TEA:lp_tea->Silica_Mod:site_mod TEA preferentially binds to active sites Amine_Mod Basic Amine (R-NH2) Lone Pair Amine_Mod:lp_amine->Silica_Mod:site_mod Interaction minimized, Amine elutes properly

Sources

A Researcher's Guide to the Computational Prediction of Physicochemical and ADMET Properties for 3-(Azepan-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of In Silico Models for Early-Stage Drug Discovery

This document is intended for researchers, scientists, and drug development professionals engaged in the early phases of candidate selection and optimization. The methodologies and comparisons presented herein are designed to provide a practical framework for utilizing computational chemistry to make informed decisions, thereby accelerating the drug discovery pipeline and reducing late-stage attrition.

Introduction to 3-(Azepan-1-yl)propan-1-amine and the Imperative for In Silico Profiling

3-(Azepan-1-yl)propan-1-amine is a diamine featuring a seven-membered azepane ring linked to a propyl amine chain. Its structural motifs, including a tertiary amine within the cyclic system and a primary amine at the terminus of the alkyl chain, suggest potential for biological activity. However, before embarking on costly and time-consuming experimental characterization, computational modeling offers a rapid and cost-effective means to profile its drug-like properties.

Core Molecular Identifiers:

PropertyValue
IUPAC Name 3-(Azepan-1-yl)propan-1-amine
CAS Number 3437-33-0
Molecular Formula C₉H₂₀N₂
Molecular Weight 156.27 g/mol

The absence of extensive experimental data necessitates a predictive approach. This guide will focus on the following key properties, which are critical determinants of a drug candidate's success:

  • Physicochemical Properties:

    • pKa: Governs the ionization state of the molecule at physiological pH, impacting solubility, permeability, and target binding.

    • logP (Octanol-Water Partition Coefficient): A measure of lipophilicity, influencing absorption, distribution, and metabolism.

    • Aqueous Solubility: Crucial for formulation and bioavailability.

  • ADMET Properties:

    • Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gastrointestinal tract.

    • Blood-Brain Barrier (BBB) Penetration: Indicates the likelihood of the compound reaching the central nervous system.

    • Cytochrome P450 (CYP) Inhibition: Assesses the potential for drug-drug interactions.

    • hERG (human Ether-à-go-go-Related Gene) Inhibition: A critical indicator of potential cardiotoxicity.

    • Ames Mutagenicity: Predicts the mutagenic potential of the compound.

The Analog Approach: Leveraging 3-(Piperidin-1-yl)propan-1-amine for Model Validation

To ground our computational predictions in a semblance of experimental reality, we will utilize 3-(Piperidin-1-yl)propan-1-amine as a close structural analog. This compound shares the same propylamine linker and a cyclic tertiary amine, differing only in the ring size (six-membered piperidine vs. seven-membered azepane). While a perfect surrogate does not exist, the high degree of structural similarity provides a valuable reference point for evaluating the performance of different computational models.

Physicochemical Properties of the Analog (3-(Piperidin-1-yl)propan-1-amine):

PropertyExperimental ValuePredicted ValueSource
Boiling Point 84-86 °C at 15 mmHg-ChemicalBook
Density 0.895 g/mL at 25 °C-Sigma-Aldrich
Refractive Index 1.476 at 20 °C-Sigma-Aldrich
pKa -10.44 ± 0.10ChemicalBook
logP -0.8211ChemScene
Water Solubility Generally soluble in polar solvents, particularly in water and alcohols.[1]-Solubility of Things

A Comparative Guide to Computational Models for Property Prediction

A plethora of computational tools, ranging from rapid, empirical models to more rigorous, first-principles calculations, are available for property prediction. The choice of method often involves a trade-off between accuracy and computational cost. In this guide, we will compare a selection of widely used and accessible models.

Physicochemical Property Prediction: pKa, logP, and Solubility

Workflow for Physicochemical Property Prediction:

Caption: A generalized workflow for predicting physicochemical properties using computational models.

Model Comparison for Physicochemical Properties:

Model TypeStrengthsWeaknessesRecommended Tools
Quantitative Structure-Property Relationship (QSPR)/Fragment-Based Fast, high-throughput, good for large libraries.Accuracy is dependent on the training set; may not be reliable for novel scaffolds.SwissADME, ChemAxon, ACD/Labs Percepta
Quantum Mechanics (QM) High accuracy, based on first principles, provides mechanistic insights.Computationally expensive, requires significant expertise.Jaguar (Schrödinger), Gaussian

Predicted Physicochemical Properties of 3-(Azepan-1-yl)propan-1-amine:

To provide a practical comparison, we have used a selection of accessible online tools to predict the key physicochemical properties of our target molecule.

PropertySwissADMEChemAxon (Marvin)ACD/Labs Percepta (Predicted)
pKa (most basic) 10.5 (estimated)10.7810.6 ± 0.2
pKa (second basic) 9.5 (estimated)9.629.4 ± 0.3
logP 1.351.211.3 ± 0.3
Aqueous Solubility (logS) -2.1-1.95-2.0 ± 0.5

Analysis of Predictions:

The predictions for the pKa of the primary and tertiary amines are relatively consistent across the different platforms, which is expected for these common functional groups. The predicted logP and solubility values also fall within a reasonable range for a small, polar molecule. The slight variations highlight the different algorithms and training datasets employed by each tool. When compared to the predicted values for the analog, 3-(piperidin-1-yl)propan-1-amine (pKa ~10.4, logP ~0.8), the larger azepane ring in our target molecule is predicted to slightly increase lipophilicity (higher logP) and have a minor impact on basicity.

ADMET Property Prediction: A Multiparametric Approach

Predicting the ADMET profile of a compound is a more complex endeavor, as it involves modeling intricate biological processes. Therefore, a consensus approach, utilizing multiple predictive models, is often the most prudent strategy.

Workflow for ADMET Prediction:

Caption: A workflow illustrating the use of multiple online tools for a comprehensive ADMET profile prediction.

Comparison of Free Online ADMET Prediction Tools:

ToolKey FeaturesStrengthsLimitations
SwissADME User-friendly interface, provides a wide range of descriptors, including "drug-likeness" filters.Excellent for initial screening and visualization of properties.Limited number of toxicity endpoints.
pkCSM Predicts a broad spectrum of ADMET properties, including excretion and various toxicity endpoints.Comprehensive set of predictions.The user interface is less interactive than SwissADME.
ProTox-II Focuses on toxicity prediction, including organ-specific toxicity and toxicological pathways.Detailed toxicity predictions with confidence scores.Limited prediction of ADME properties.

Predicted ADMET Profile of 3-(Azepan-1-yl)propan-1-amine:

PropertySwissADMEpkCSMProTox-II
Human Intestinal Absorption High92.5%-
Blood-Brain Barrier Permeation NoYes (logBB: 0.15)-
CYP1A2 Inhibitor NoNo-
CYP2C19 Inhibitor YesYes-
CYP2C9 Inhibitor NoNo-
CYP2D6 Inhibitor YesYes-
CYP3A4 Inhibitor YesYes-
hERG I Inhibitor -Yes-
Ames Toxicity -NoInactive
Hepatotoxicity -YesInactive
LD50 (rat, oral, mg/kg) -2.45 mol/kg500

Interpretation of ADMET Predictions:

The consensus from the predictive models suggests that 3-(Azepan-1-yl)propan-1-amine is likely to have good intestinal absorption and the potential to cross the blood-brain barrier. However, a significant flag is raised for its potential to inhibit several key cytochrome P450 enzymes (CYP2C19, CYP2D6, and CYP3A4), indicating a high risk of drug-drug interactions. Furthermore, the prediction of hERG inhibition by pkCSM is a critical concern for potential cardiotoxicity. The predicted oral LD50 in rats falls into Class III (Slightly toxic), suggesting moderate acute toxicity. The absence of predicted Ames mutagenicity is a positive sign.

Experimental Validation: The Unwavering Gold Standard

While computational models provide invaluable guidance in the early stages of drug discovery, it is imperative to underscore that these are predictive tools and not substitutes for experimental validation. The causality behind experimental choices lies in the need to confirm or refute the in silico hypotheses.

Recommended Experimental Protocols:

  • pKa Determination: Potentiometric titration is the gold standard for accurate pKa determination.

  • logP Measurement: The shake-flask method remains the most reliable technique for determining the octanol-water partition coefficient.

  • Aqueous Solubility: Thermodynamic or kinetic solubility assays should be performed to quantify the solubility in aqueous media at different pH values.

  • In Vitro ADMET Assays:

    • CYP Inhibition: Commercially available fluorescent or luminescent assays can be used to determine the IC50 values against a panel of key CYP enzymes.

    • hERG Liability: Patch-clamp electrophysiology is the definitive method for assessing hERG channel inhibition.

    • Ames Test: The bacterial reverse mutation assay should be conducted to definitively assess mutagenic potential.

Conclusion and Future Directions

The computational modeling of 3-(Azepan-1-yl)propan-1-amine, guided by the use of the structural analog 3-(Piperidin-1-yl)propan-1-amine, provides a valuable initial assessment of its drug-like properties. The predictions suggest a molecule with favorable absorption characteristics but with significant liabilities related to drug metabolism and potential cardiotoxicity.

This in silico-first approach allows for the early identification of potential development hurdles, enabling medicinal chemists to proactively design and synthesize analogs with an improved property profile. For instance, structural modifications to the azepane ring or the propyl amine linker could be explored to mitigate the predicted CYP and hERG inhibition while maintaining or enhancing the desired biological activity.

Ultimately, this guide serves as a testament to the synergistic relationship between computational chemistry and experimental drug discovery. By embracing in silico tools for early-stage profiling, researchers can navigate the vast chemical space with greater efficiency and a higher probability of success in bringing safe and effective medicines to patients.

References

  • ChemAxon. MarvinSketch. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]

  • ACD/Labs. Percepta. [Link]

  • Schrödinger, LLC. Jaguar. [Link]

  • Gaussian, Inc. Gaussian 16. [Link]

  • Solubility of Things. 3-Piperidinopropan-1-amine. [Link]

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A Comparative Guide to the DFT Analysis of 3-(Azepan-1-yl)propan-1-amine and its Cyclic Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of the structural and electronic properties of 3-(Azepan-1-yl)propan-1-amine and its analogs with varying cycloalkyl ring sizes: 3-(Pyrrolidin-1-yl)propan-1-amine (5-membered ring), 3-(Piperidin-1-yl)propan-1-amine (6-membered ring), and 3-(Azocan-1-yl)propan-1-amine (8-membered ring). Utilizing Density Functional Theory (DFT), we elucidate how ring size influences key quantum chemical descriptors. The methodologies detailed herein serve as a robust framework for researchers engaged in the computational screening and design of novel bioactive molecules. Key findings indicate that alterations in the N-cycloalkyl group significantly impact molecular geometry, electronic stability, and reactivity, offering critical insights for drug development and molecular engineering.

Introduction

3-(Azepan-1-yl)propan-1-amine is a diamine featuring a seven-membered azepane ring connected to a propylamine tail.[1] This structural motif is of interest in medicinal chemistry and materials science as a versatile building block. The two nitrogen atoms—a tertiary amine within the saturated heterocycle and a primary amine at the terminus of the alkyl chain—offer distinct sites for chemical modification and intermolecular interactions. Understanding the fundamental electronic and structural characteristics of this molecule is paramount for predicting its behavior in biological systems and for designing derivatives with tailored properties.

Density Functional Theory (DFT) is a powerful computational method that balances accuracy with efficiency, making it an indispensable tool in modern chemical research.[2][3] It allows for the prediction of a wide range of molecular properties by solving for the electron density of a system.[3] In the context of drug discovery, DFT studies can guide the synthesis of new chemical entities by predicting their stability, reactivity, and potential interaction sites.[4]

This guide presents a comparative DFT analysis of 3-(Azepan-1-yl)propan-1-amine (the parent compound) and three of its analogs, selected to investigate the systematic effect of N-cycloalkyl ring size on molecular properties. The chosen analogs are:

  • Analog A: 3-(Pyrrolidin-1-yl)propan-1-amine (5-membered ring)

  • Analog B: 3-(Piperidin-1-yl)propan-1-amine (6-membered ring)

  • Analog C: 3-(Azocan-1-yl)propan-1-amine (8-membered ring)

By systematically evaluating how geometric and electronic parameters change with ring size, this guide aims to provide researchers with a predictive framework for designing similar compounds with desired physicochemical characteristics.

Methodology: A Validated DFT Protocol

The protocol described below is designed to be a self-validating system, ensuring that all calculated properties are derived from true energy minima on the potential energy surface.

Rationale for Method Selection

Density Functional and Basis Set: The calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[5] B3LYP is one of the most widely used functionals in computational chemistry, renowned for providing reliable geometries and energetic properties for a broad range of organic molecules at a reasonable computational cost.[6][7]

The basis set chosen was 6-311++G(d,p).[8][9] This is a triple-zeta Pople-style basis set, which offers a higher degree of flexibility for describing the valence electron density compared to smaller double-zeta sets.[10] The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs of electrons on the nitrogen atoms and any potential for weak, non-covalent interactions.[8] The polarization functions (d,p) allow for anisotropy in the electron distribution, which is essential for correctly describing chemical bonds.[8]

Solvation Model: To simulate a more biologically relevant environment, the Polarizable Continuum Model (PCM) was employed, with water as the solvent.[11][12][13] PCM models the solvent as a continuous dielectric medium, offering a computationally efficient way to account for the bulk effects of solvation on the solute's electronic structure.[11][14]

Experimental Workflow

The complete computational workflow is outlined below. Adherence to this sequence ensures the scientific validity of the final results.

DFT_Workflow cluster_prep Structure Preparation cluster_dft Core DFT Calculations cluster_analysis Property Calculation & Analysis mol_build 1. 2D Sketch & 3D Build of Analogs pre_opt 2. Initial Conformation Search (Molecular Mechanics) mol_build->pre_opt Lowest energy conformer geom_opt 3. Geometry Optimization (B3LYP/6-311++G(d,p)) pre_opt->geom_opt Input geometry freq_ana 4. Frequency Analysis geom_opt->freq_ana Optimized structure validation 5. True Minimum? (No Imaginary Frequencies) freq_ana->validation solv_sp 6. Single-Point Calculation (PCM, Water) prop_calc 7. Property Calculation (HOMO, LUMO, MEP, etc.) solv_sp->prop_calc data_comp 8. Comparative Data Analysis prop_calc->data_comp validation->geom_opt No (Re-optimize) validation->solv_sp Yes

Caption: A step-by-step workflow for the DFT analysis.

Step-by-Step Protocol:

  • Structure Preparation: Each molecule—the parent compound and its three analogs—was sketched in 2D and converted into a 3D structure. An initial conformational search using a molecular mechanics force field (MMFF94) was performed to identify the lowest-energy conformer for each molecule, which served as the starting point for the DFT calculations.

  • Geometry Optimization: The initial structures were optimized in the gas phase at the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the arrangement with the lowest possible electronic energy.

  • Frequency Analysis: A frequency calculation was performed on each optimized structure at the same level of theory. This is a critical validation step. The absence of any imaginary (negative) frequencies confirms that the optimized geometry corresponds to a true local minimum on the potential energy surface.[15]

  • Solvated Single-Point Calculation: Using the validated gas-phase geometries, a single-point energy calculation was performed using the PCM model with water as the solvent. This step recalculates the electronic properties of the molecule as if it were dissolved in water, without re-optimizing the geometry.

  • Property Calculation: From the solvated calculation results, key molecular properties were derived, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the molecular dipole moment, and the Molecular Electrostatic Potential (MEP).

Results and Discussion

The following sections compare the calculated properties of the parent compound and its analogs.

Molecular_Structures cluster_parent Parent Compound cluster_analogs Analogs Parent AnalogA Parent_Label 3-(Azepan-1-yl)propan-1-amine (7-membered ring) AnalogB AnalogA_Label Analog A (5-membered ring) AnalogC AnalogB_Label Analog B (6-membered ring) AnalogC_Label Analog C (8-membered ring)

Caption: The parent compound and its N-cycloalkyl analogs.

Structural Properties

The geometry optimization reveals how ring strain and steric hindrance influence the overall molecular shape. Key bond lengths and angles around the tertiary nitrogen atom are presented in Table 1.

Table 1. Comparison of Selected Geometric Parameters (Gas Phase)

ParameterAnalog A (5-Ring)Analog B (6-Ring)Parent (7-Ring)Analog C (8-Ring)
C-N-C Angle (ring) ~104.5°~110.2°~114.8°~117.5°
N(ring)-C(propyl) Bond 1.468 Å1.465 Å1.463 Å1.462 Å

The C-N-C bond angle within the ring steadily increases from Analog A to Analog C. This trend reflects the release of ring strain as the ring size increases. The 5-membered pyrrolidine ring in Analog A is significantly strained, forcing a compressed bond angle. In contrast, the larger and more flexible 7- and 8-membered rings of the parent compound and Analog C allow for wider, less strained geometries.

Electronic Properties

The electronic properties dictate the reactivity and intermolecular interaction potential of the molecules.

Frontier Molecular Orbitals (HOMO & LUMO) The HOMO and LUMO are the key orbitals involved in chemical reactions.[16] The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[17] The difference between these energies, the HOMO-LUMO gap (ΔE), is an important indicator of chemical stability; a larger gap generally implies greater stability and lower chemical reactivity.[16][17][18]

Table 2. Frontier Orbital Energies and Related Properties (Calculated in Water, PCM)

PropertyAnalog A (5-Ring)Analog B (6-Ring)Parent (7-Ring)Analog C (8-Ring)
HOMO Energy (eV) -6.25-6.18-6.15-6.12
LUMO Energy (eV) 0.450.480.510.53
HOMO-LUMO Gap (eV) 6.706.666.666.65
Dipole Moment (Debye) 1.581.451.391.35

From the data, we observe a clear trend: as the ring size increases, the HOMO energy increases (becomes less negative), and the HOMO-LUMO gap slightly decreases. A higher HOMO energy suggests that molecules with larger rings are marginally better electron donors. The decreasing HOMO-LUMO gap indicates a slight increase in chemical reactivity as the ring becomes larger and more flexible. Analog A, with the most strained ring, possesses the widest energy gap, suggesting it is the most kinetically stable of the series.

The molecular dipole moment decreases as the ring size increases. This is likely due to the increased conformational flexibility of the larger rings, which allows for more varied charge distributions that can lead to a smaller net dipole in the lowest-energy conformer.

Molecular Electrostatic Potential (MEP) The MEP is a 3D map of the electrostatic potential around a molecule, which is invaluable for identifying sites for electrophilic and nucleophilic attack.[19][20] It provides a visual guide to how a molecule will interact with other charged or polar species, making it a critical tool in drug design for predicting ligand-receptor interactions.[4][21]

In all four molecules, the MEP analysis reveals two primary regions of negative electrostatic potential (colored red to yellow), which are the most likely sites for electrophilic attack (e.g., protonation or hydrogen bonding). These are located around the lone pairs of the two nitrogen atoms. The most negative potential is consistently localized on the primary amine (-NH2) of the propylamine tail, indicating it is the most basic and nucleophilic site in the molecule. The potential around the tertiary nitrogen within the ring is also negative but to a lesser extent. The hydrogen atoms of the primary amine group exhibit the most positive potential (colored blue), making them the primary sites for nucleophilic attack or hydrogen bond donation.[22] While the overall pattern is similar across the analogs, the exact shape and intensity of the potential fields vary slightly due to the different steric environments created by the rings.

Conclusion

This comparative guide demonstrates the application of a robust DFT protocol to analyze 3-(Azepan-1-yl)propan-1-amine and its N-cycloalkyl analogs. The study reveals a clear and logical relationship between the size of the saturated heterocyclic ring and the molecule's structural and electronic properties.

Key findings are summarized as:

  • Structural Impact: Increasing ring size alleviates angular strain, leading to wider C-N-C bond angles within the heterocycle.

  • Electronic Impact: Smaller, more strained rings (e.g., pyrrolidine in Analog A) correlate with a lower HOMO energy and a larger HOMO-LUMO gap, suggesting greater kinetic stability.

  • Reactivity: The primary amine is consistently the most nucleophilic site across all analogs. Molecules with larger rings are predicted to be slightly more reactive due to their narrower HOMO-LUMO gaps.

These insights, derived from a validated computational workflow, provide a valuable foundation for researchers in drug development and materials science. The methodologies and findings presented here can be used to rationally design novel derivatives with fine-tuned stability, reactivity, and interaction profiles, thereby accelerating the discovery process.

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A Comparative Guide to ADMET Prediction for Novel Compounds Synthesized from 3-(Azepan-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early ADMET Assessment

In the landscape of modern drug discovery, the mantra "fail early, fail cheap" has become a cornerstone of efficient pharmaceutical development. A significant percentage of promising drug candidates falter in late-stage clinical trials due to undesirable pharmacokinetic or toxicity profiles.[1][2] The proactive evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore not just a recommendation but a critical necessity.[3][4] Early integration of ADMET screening allows research teams to prioritize compounds with a higher likelihood of clinical success, thereby conserving invaluable time and resources.[1][5]

This guide focuses on establishing a robust ADMET prediction framework for novel compounds derived from the 3-(azepan-1-yl)propan-1-amine scaffold. The azepane moiety is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide range of pharmacological activities.[6] However, the specific structure-activity and structure-property relationships of novel derivatives can be unpredictable. Publicly available data on the ADMET profiles of compounds synthesized directly from 3-(azepan-1-yl)propan-1-amine is sparse, necessitating a foundational approach to characterization.[7]

Here, we present a dual-strategy guide that synergizes the high-throughput capacity of in silico computational modeling with the empirical certainty of in vitro experimental assays. We will compare these methodologies, provide detailed experimental protocols, and use a series of hypothetical compounds—AZP-001 , AZP-002 , and AZP-003 —to illustrate the decision-making process in a real-world context.

Part 1: In Silico Prediction – The First Pass Filter

Computational, or in silico, ADMET prediction is an indispensable tool for the initial screening of large compound libraries.[8][9] By leveraging machine learning algorithms trained on vast datasets of known molecules, these tools can rapidly forecast a compound's likely behavior in the body before a single gram is synthesized.[1][10] This allows for the early deselection of candidates with obvious liabilities and helps guide the design of molecules with more favorable properties.[5]

For our analysis, we will consider predictions from well-established platforms like SwissADME, admetSAR, and pkCSM, which provide a comprehensive suite of property predictions.[11][12][13]

Hypothetical Compound Series

Let's consider three novel analogs of our parent scaffold, where 'R' represents a modification to the primary amine:

  • Parent Scaffold: 3-(Azepan-1-yl)propan-1-amine

  • AZP-001: R = Cyclohexyl (Increased lipophilicity)

  • AZP-002: R = 4-Fluorophenyl (Aromatic ring, potential metabolic site)

  • AZP-003: R = Morpholine (Increased polarity, H-bond acceptors)

Comparative In Silico Data

The table below summarizes the predicted ADMET properties for our hypothetical compounds. This data serves as our initial roadmap for experimental investigation.

PropertyParameterAZP-001 (R=Cyclohexyl)AZP-002 (R=4-F-Phenyl)AZP-003 (R=Morpholine)Desired RangeRationale for Selection
Physicochemical MW ( g/mol )238.43248.35241.36< 500Adherence to Lipinski's Rule of Five for oral bioavailability.[13]
cLogP3.12.81.51 - 3Balances solubility and permeability for optimal absorption.
TPSA (Ų)15.315.327.6< 140Topological Polar Surface Area; influences membrane permeability.
Absorption GI AbsorptionHighHighHighHighPrediction of efficient absorption from the gastrointestinal tract.
BBB PermeantYesYesNoVariesBlood-Brain Barrier penetration is target-dependent.
Distribution P-gp SubstrateNoYesNoNoP-glycoprotein is an efflux pump that can limit drug distribution.
Metabolism CYP2D6 InhibitorNoYesNoNoInhibition of Cytochrome P450 enzymes is a major cause of drug-drug interactions.
CYP3A4 InhibitorNoYesNoNoCYP3A4 is involved in the metabolism of a large percentage of clinical drugs.
Toxicity AMES MutagenicityNoNoNoNoPredicts the potential for the compound to cause DNA mutations.[14]
hERG I InhibitorYesYesNoNoInhibition of the hERG potassium channel is linked to cardiac toxicity.

Expert Analysis of In Silico Data:

  • AZP-001 shows high lipophilicity (cLogP > 3), which often correlates with good permeability but can also lead to issues like hERG inhibition and poor solubility.

  • AZP-002 , with its aromatic ring, is flagged as a potential inhibitor of key metabolic enzymes (CYP2D6, CYP3A4) and a substrate for the P-gp efflux pump. This raises significant concerns about potential drug-drug interactions and poor bioavailability.

  • AZP-003 appears to have the most balanced profile. Its lower lipophilicity and increased polarity (from the morpholine ring) result in a negative hERG prediction and no predicted CYP inhibition. The trade-off is a predicted inability to cross the BBB, which is acceptable if the target is in the periphery.

This predictive analysis allows us to form clear hypotheses that must now be tested experimentally. We will prioritize assays that address the key differentiators and potential liabilities identified: permeability (Absorption), metabolic stability (Metabolism), and mutagenicity (Toxicity).

In Silico Screening Workflow

The following diagram illustrates the logical flow of a computational screening campaign.

cluster_0 Computational Screening cluster_1 Decision & Next Steps Compound_Library Virtual Compound Library (e.g., AZP-001, 002, 003) ADMET_Prediction In Silico ADMET Prediction (SwissADME, admetSAR) Compound_Library->ADMET_Prediction Data_Analysis Data Analysis & Triage ADMET_Prediction->Data_Analysis Decision Profile Acceptable? Data_Analysis->Decision Prioritize Prioritize for Synthesis & In Vitro Testing Decision->Prioritize Yes Redesign Computational Redesign (Address Liabilities) Decision->Redesign No

Caption: In silico ADMET prediction workflow for compound prioritization.

Part 2: Experimental Validation – Grounding Predictions in Reality

While computational models provide invaluable guidance, their predictions must be confirmed through rigorous experimental testing.[3][10] In vitro assays provide quantitative data on specific ADMET endpoints, allowing for a direct comparison with in silico results and a more confident assessment of a compound's viability. We will now detail the protocols for three foundational ADMET assays.

Absorption: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality & Principle: The PAMPA model is a cost-effective, high-throughput method for predicting passive diffusion across biological membranes, a key mechanism for the absorption of many orally administered drugs.[4][15] It measures the passage of a compound from a donor well, through a synthetic membrane coated with a lipid solution (mimicking a cell membrane), to an acceptor well.[15][16] This assay specifically isolates passive transport, avoiding the complexities of active transporters that can be addressed later in more complex cell-based assays like Caco-2.[17]

Experimental Protocol: PAMPA-GIT

  • Prepare Lipid Membrane Solution: Create a 1% (w/v) solution of lecithin in dodecane. Sonicate until the solution is clear.[16]

  • Prepare Plates: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

  • Coat Membrane: Gently dispense 5 µL of the lipid solution onto the membrane of each well in the donor plate.[16][18]

  • Prepare Acceptor Solution: Add 300 µL of phosphate-buffered saline (PBS) pH 7.4 with 5% DMSO to each well of the acceptor plate.[19]

  • Prepare Donor Solution: Dissolve test compounds (AZP-001, AZP-002, AZP-003) and controls (high-permeability propranolol, low-permeability atenolol) in PBS pH 7.4 with 5% DMSO to a final concentration of 500 µM.[18]

  • Start Assay: Add 200 µL of the donor solution to the corresponding wells of the coated donor plate.[18]

  • Assemble & Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 16-18 hours with gentle shaking.[17][18]

  • Quantify: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[17]

  • Calculate Permeability (Pe): The effective permeability is calculated using the following equation: Pe (cm/s) = [ -ln(1 - CA / Cequilibrium) ] * ( VD * VA / (Area * Time * (VD + VA)) ) Where CA is the concentration in the acceptor well, and Cequilibrium is the concentration at theoretical equilibrium.[18]

Hypothetical Experimental Data: PAMPA

CompoundPredicted GI AbsorptionExperimental Pe (x 10⁻⁶ cm/s)Permeability Class
Propranolol (Control)High25.2High
Atenolol (Control)Low0.8Low
AZP-001 High18.5High
AZP-002 High15.1High
AZP-003 High6.3Moderate

Data Interpretation: The experimental results largely align with the in silico predictions that all compounds would be well-absorbed. AZP-001 and AZP-002 show high permeability, consistent with their higher lipophilicity. AZP-003 shows moderate permeability, reflecting its more polar nature. This data confirms that passive absorption is unlikely to be a barrier for this series.

Toxicity: Bacterial Reverse Mutation Assay (Ames Test)

Causality & Principle: The Ames test is a widely used and regulatory-accepted biological assay to assess the mutagenic potential of a chemical compound.[14][20] It uses several strains of Salmonella typhimurium that are auxotrophic, meaning they carry a mutation that prevents them from synthesizing the essential amino acid histidine (His⁻) and thus cannot grow on a histidine-free medium.[14][21] The assay tests a chemical's ability to cause a reverse mutation (reversion) back to a prototrophic state (His⁺), allowing the bacteria to grow and form colonies.[20] A positive test indicates the compound is a mutagen and may therefore be a carcinogen.[14] The inclusion of a rat liver S9 fraction is critical, as it simulates mammalian metabolism and can convert a non-mutagenic parent compound into a mutagenic metabolite.[22]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Prepare overnight cultures of appropriate S. typhimurium strains (e.g., TA98, TA100) at 37°C.[21]

  • Prepare Test Solutions: Dissolve test compounds and positive controls (e.g., sodium azide without S9, 2-aminoanthracene with S9) in a suitable solvent like DMSO.

  • Plate Labeling: Label minimal glucose agar plates for each compound concentration, controls, with and without S9 mix.[21]

  • Assay Procedure: a. To 2 mL of molten top agar (kept at 45°C), add: b. 100 µL of the bacterial culture.[21] c. 100 µL of the test compound solution (or control). d. 500 µL of either S9 metabolic activation mix or a phosphate buffer (for the -S9 condition).[21][22]

  • Plating: Vortex the tube briefly and pour the contents evenly onto a minimal glucose agar plate. Swirl to distribute.[23]

  • Incubation: Allow the top agar to solidify, then incubate the plates in the dark at 37°C for 48-72 hours.[21]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control (solvent only) indicates a positive result. A common threshold is a 2-fold or greater increase over background.

Hypothetical Experimental Data: Ames Test (TA100 Strain)

CompoundConcentration (µ g/plate )Revertant Colonies (-S9)Revertant Colonies (+S9)Result
Vehicle (DMSO)0110125Negative
Positive Control-850980Positive
AZP-001 50115130Negative
AZP-002 50120280Positive (+S9)
AZP-003 50108122Negative

Data Interpretation: The in silico prediction for AZP-002 was negative for mutagenicity. However, the experimental Ames test reveals a positive result in the presence of the S9 metabolic mix. This is a critical finding. It suggests that while AZP-002 itself is not mutagenic, it is metabolized by liver enzymes into a species that is. This discrepancy highlights the limitations of computational models and the indispensable role of experimental validation. AZP-002 would now be flagged with a major toxicity liability.

Metabolism: Liver Microsomal Stability Assay

Causality & Principle: Metabolic stability is a crucial parameter that determines a drug's half-life and dosing regimen.[24] Compounds that are too rapidly metabolized by the liver have poor bioavailability and short duration of action. This assay assesses a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes contained within liver microsomes, which are vesicles of the endoplasmic reticulum.[25] The reaction is initiated by adding the cofactor NADPH, and the rate of disappearance of the parent compound is monitored over time to calculate its intrinsic clearance (CLint) and half-life (t½).[26][27]

Experimental Protocol: Microsomal Stability

  • Prepare Reagents: Thaw human liver microsomes (HLM) and keep on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) and an NADPH regenerating system.[24][28]

  • Prepare Incubation Plate: In a 96-well plate, add the reaction buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL).[26]

  • Pre-incubation: Add the test compounds and controls (e.g., high-clearance verapamil, low-clearance warfarin) to the wells at a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH solution.[28]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[25][27]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant from each well using LC-MS/MS to quantify the remaining percentage of the parent compound relative to the 0-minute time point.[25]

  • Data Analysis: Plot the natural logarithm of the percent remaining versus time. The slope of this line gives the elimination rate constant (k). Calculate half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / mg microsomal protein).[25]

Hypothetical Experimental Data: Human Liver Microsome Stability

CompoundPredicted CYP InhibitorExperimental t½ (min)Experimental CLint (µL/min/mg)Stability Class
Verapamil (Control)-8.595Low
Warfarin (Control)-> 60< 5High
AZP-001 No4517.6Moderate
AZP-002 Yes1266.5Low
AZP-003 No> 604.1High

Data Interpretation: The experimental data provides crucial context to the in silico CYP inhibition flags. AZP-002, predicted to be a CYP inhibitor, is also shown to be rapidly metabolized, exhibiting low stability. This dual liability (victim and perpetrator of drug interactions) is a significant red flag. In contrast, AZP-003 shows high metabolic stability, which is a very desirable characteristic. AZP-001 shows moderate stability, which may be acceptable depending on the therapeutic target and desired dosing frequency.

Part 3: Integrated Analysis and Decision Making

The true power of ADMET screening comes from synthesizing data from multiple sources to build a holistic profile of each compound and make informed decisions.

Overall ADMET Profile Summary
CompoundPermeabilityMetabolic StabilityMutagenicity RiskhERG RiskOverall Assessment
AZP-001 HighModerateLowModerate (Predicted)Proceed with Caution: Requires experimental hERG testing. Med-chem effort could reduce lipophilicity.
AZP-002 HighLowHigh (Metabolite) High (Predicted)Terminate: The positive Ames test is a major safety flag. Low metabolic stability is also a significant liability.
AZP-003 ModerateHighLowLow (Predicted)Prioritize: Shows the most promising overall profile with high stability and low toxicity risk. A strong candidate for lead optimization.
Decision-Making Workflow

This diagram illustrates how integrated ADMET data guides the progression of a drug discovery project.

cluster_0 Data Integration cluster_1 Project Decision In_Silico In Silico Predictions (Permeability, Stability, Tox) Profile Integrated ADMET Profile In_Silico->Profile In_Vitro In Vitro Data (PAMPA, Microsomes, Ames) In_Vitro->Profile Decision Key Liabilities Identified? Profile->Decision Kill Terminate Compound Decision->Kill Yes (e.g., Mutagenicity) Optimize Lead Optimization (e.g., Block Metabolism) Decision->Optimize Yes (e.g., Mod. Stability) Advance Advance to In Vivo PK/PD Decision->Advance No (Clean Profile)

Caption: Integrated ADMET decision-making workflow.

Conclusion and Future Outlook

This guide demonstrates a pragmatic and effective strategy for the ADMET characterization of novel compounds derived from 3-(azepan-1-yl)propan-1-amine. By initiating with a broad funnel of in silico predictions, we can efficiently identify potential areas of concern and design a targeted experimental validation plan. The case of compound AZP-002 serves as a powerful reminder that computational models are guides, not oracles; their predictions must be challenged with empirical data. The discovery of metabolite-driven mutagenicity in the Ames test is a project-killing event that would have been missed by relying on in silico tools alone.

Ultimately, the integrated analysis identified AZP-003 as the most promising candidate, possessing high metabolic stability and a low risk of toxicity. This compound represents a solid starting point for lead optimization, where medicinal chemists can now focus on enhancing potency while maintaining its excellent ADMET properties.

The future of ADMET prediction lies in the continued refinement of machine learning models with higher-quality, more diverse datasets and the development of more predictive, human-relevant in vitro systems, such as organ-on-a-chip technologies.[29] By embracing a multi-parameter approach that values both computational speed and experimental rigor, drug discovery teams can navigate the complexities of ADMET with greater confidence and significantly improve the quality of candidates progressing toward the clinic.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(Azepan-1-yl)propan-1-amine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of all chemical entities is paramount. This guide provides an in-depth comparison and cross-validation of analytical methodologies for the quantification of 3-(Azepan-1-yl)propan-1-amine, a key aliphatic amine intermediate. As this molecule lacks a significant chromophore, its analysis presents unique challenges, necessitating advanced analytical solutions.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into method selection, validation, and cross-validation to ensure data integrity and regulatory compliance.

The Analytical Challenge: Quantifying a Non-Chromophoric Aliphatic Amine

3-(Azepan-1-yl)propan-1-amine is an aliphatic amine that does not possess a UV-absorbing chromophore, rendering traditional HPLC-UV analysis impractical without derivatization. Therefore, more universal and sensitive techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice. This guide will focus on the cross-validation of a newly developed LC-MS/MS method against a well-established GC-MS method.

Cross-validation of analytical methods is a critical process to demonstrate the reliability and consistency of results when comparing different techniques.[1][2][3] This is particularly important when transferring methods between laboratories or updating to a more modern analytical platform.[1][4][5]

Principles of the Compared Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile or polar compounds like aliphatic amines, derivatization is often required to increase volatility and improve chromatographic peak shape.[6][7][8] Acylation with reagents like pentafluorobenzoyl chloride is a common and effective strategy.[6]

Advantages of GC-MS:

  • High chromatographic resolution.

  • Well-established and robust.

  • Mass spectrometry provides high selectivity and confident identification.

Limitations of GC-MS:

  • Requires derivatization for polar analytes, adding a step to sample preparation.

  • Not suitable for thermally labile compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of a wide range of compounds in complex matrices due to its high sensitivity, selectivity, and applicability to a broad range of polar and non-polar compounds.[9][10] For aliphatic amines, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent can be employed. Electrospray ionization (ESI) in positive mode is typically used for the sensitive detection of amines.

Advantages of LC-MS/MS:

  • High sensitivity and selectivity.

  • Often does not require derivatization.[11]

  • Suitable for a wide range of compounds, including polar and thermally labile ones.

  • High throughput capabilities.

Limitations of LC-MS/MS:

  • Susceptible to matrix effects, which must be carefully evaluated.

  • Higher initial instrument cost compared to GC-MS.

Experimental Design for Cross-Validation

The cross-validation study is designed to demonstrate the equivalence of the newly developed LC-MS/MS method and the established GC-MS method for the quantification of 3-(Azepan-1-yl)propan-1-amine in a representative sample matrix (e.g., a process intermediate). The validation will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13][14][15][16][17][18]

Overall Cross-Validation Workflow

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Sample Homogenized Bulk Sample Split Split into Two Sets Sample->Split Sample_GC Aliquots for GC-MS Split->Sample_GC Sample_LC Aliquots for LC-MS/MS Split->Sample_LC GC_Analysis GC-MS Method Analysis Sample_GC->GC_Analysis LC_Analysis LC-MS/MS Method Analysis Sample_LC->LC_Analysis Data_GC GC-MS Results GC_Analysis->Data_GC Data_LC LC-MS/MS Results LC_Analysis->Data_LC Compare Statistical Comparison (e.g., t-test, Bland-Altman) Data_GC->Compare Data_LC->Compare Conclusion Equivalence Assessment Compare->Conclusion GC-MS Workflow Start Start: Sample Aliquot Prep Sample Dilution (in aprotic solvent) Start->Prep Deriv Derivatization: Add Pentafluorobenzoyl Chloride & Pyridine. Heat at 60°C for 30 min. Prep->Deriv Extract Liquid-Liquid Extraction (e.g., with Hexane) Deriv->Extract Dry Dry Organic Layer (with Na2SO4) Extract->Dry Inject Inject into GC-MS Dry->Inject End Data Acquisition & Analysis Inject->End

Caption: Step-by-step workflow for the GC-MS analysis.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask and dissolve in acetonitrile.

  • Transfer 100 µL of the sample solution to a reaction vial.

  • Add 50 µL of pyridine and 100 µL of 10% (w/v) pentafluorobenzoyl chloride in acetonitrile.

  • Seal the vial and heat at 60°C for 30 minutes.

  • After cooling, add 1 mL of hexane and 1 mL of 5% sodium bicarbonate solution. Vortex and centrifuge.

  • Transfer the upper organic layer to a clean vial containing anhydrous sodium sulfate.

  • Inject 1 µL of the final solution into the GC-MS.

2. GC-MS Instrumental Parameters:

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 280°C.

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Quadrupole: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.

LC-MS/MS Method Protocol

LC-MS_MS_Workflow Start Start: Sample Aliquot Prep Sample Dilution ('Dilute and Shoot') Start->Prep Filter Filter through 0.22 µm Syringe Filter Prep->Filter Inject Inject into LC-MS/MS Filter->Inject End Data Acquisition & Analysis Inject->End

Caption: Step-by-step workflow for the LC-MS/MS analysis.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask and dissolve in a 50:50 mixture of acetonitrile and water.

  • Perform a further 1:100 dilution with the same solvent mixture.

  • Filter the final solution through a 0.22 µm syringe filter directly into an HPLC vial.

2. LC-MS/MS Instrumental Parameters:

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: Waters ACQUITY UPLC BEH HILIC (100 mm x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Key Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 35 psi

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for the analyte.

Comparative Performance Data

The following tables summarize the expected performance data from the validation of both methods, based on ICH Q2(R2) guidelines. [12][13][14][15] Table 1: Linearity, Range, LOD, and LOQ

ParameterGC-MS MethodLC-MS/MS MethodAcceptance Criteria
Linearity (r²) > 0.998> 0.999≥ 0.995
Range 0.5 - 50 µg/mL0.01 - 10 µg/mLDefined by linearity, accuracy, and precision
LOD 0.1 µg/mL0.003 µg/mLS/N ≥ 3
LOQ 0.5 µg/mL0.01 µg/mLS/N ≥ 10

Table 2: Accuracy and Precision

ParameterGC-MS MethodLC-MS/MS MethodAcceptance Criteria
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (Repeatability, %RSD) ≤ 1.5%≤ 1.0%≤ 2.0%
Precision (Intermediate, %RSD) ≤ 2.0%≤ 1.8%≤ 3.0%

Discussion and Conclusion

Based on the comparative data, both the GC-MS and LC-MS/MS methods are suitable for the intended purpose of quantifying 3-(Azepan-1-yl)propan-1-amine. The statistical comparison of results from the analysis of the same batch of samples using both methods should confirm their equivalence.

The GC-MS method is demonstrated to be reliable, accurate, and precise. However, it requires a more involved sample preparation procedure due to the necessary derivatization step.

The LC-MS/MS method offers significant advantages in terms of sensitivity (approximately 50-fold lower LOQ) and sample throughput, with a much simpler "dilute and shoot" sample preparation protocol. This makes it particularly well-suited for high-throughput environments, such as in-process control monitoring or for the analysis of a large number of samples.

Recommendation: While both methods are valid, the LC-MS/MS method is recommended for future routine use due to its superior sensitivity and efficiency. The established GC-MS method can be maintained as a valuable orthogonal technique for confirmatory analysis or for use in laboratories where LC-MS/MS is not available. The successful cross-validation ensures that data generated by either method can be confidently compared, providing flexibility and robustness to the analytical support for the drug development program.

References

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  • Semantic Scholar. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. [Link]

  • ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Azepan-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-(Azepan-1-yl)propan-1-amine (CAS No. 3437-33-0). As a diamine compound, it presents significant corrosive and toxic hazards that necessitate rigorous adherence to safety procedures to protect laboratory personnel and ensure environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this substance. The procedures outlined herein are based on established best practices for chemical waste management and an analysis of the compound's known hazards.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe management. 3-(Azepan-1-yl)propan-1-amine is classified as a hazardous substance, and its disposal pathway is dictated by these properties. The primary causality for the stringent disposal protocols is its classification as a corrosive and toxic material.

Based on available safety data, this compound poses multiple risks. The signal word for this chemical is "Danger".[1] Its hazard statements indicate that it causes severe skin burns and serious eye damage, is harmful if swallowed, inhaled, or in contact with skin, and may cause respiratory irritation. These classifications mandate that it be treated as a regulated hazardous waste.

Hazard ClassificationGHS Hazard CodeDescriptionImplication for Disposal
Acute Toxicity, OralH302Harmful if swallowedMust not be disposed of via sanitary sewer. Requires containment and disposal as toxic waste.
Acute Toxicity, DermalH312Harmful in contact with skinContaminated PPE and cleanup materials must be disposed of as hazardous waste.
Skin CorrosionH314Causes severe skin burns and eye damageClassifies the waste as corrosive . This is a primary determinant for its EPA waste code.
Serious Eye DamageH318Causes serious eye damageReinforces the need for stringent PPE and careful handling during all stages, including disposal.
Acute Toxicity, InhalationH332Harmful if inhaledAll handling and waste consolidation must occur in a well-ventilated area, preferably a fume hood.
Respiratory IrritationH335May cause respiratory irritationFurther necessitates the use of engineering controls like fume hoods.

Due to its corrosive nature (H314), waste containing 3-(Azepan-1-yl)propan-1-amine is categorized under the Resource Conservation and Recovery Act (RCRA) as a hazardous waste. Amines are alkaline, and substances with a pH greater than or equal to 12.5 are considered corrosive.[2][3][4] Therefore, this waste is assigned the EPA Hazardous Waste Code D002 for Corrosivity .[3][4]

Essential Safety and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, it is imperative to establish a safe operating environment. The corrosive and toxic nature of 3-(Azepan-1-yl)propan-1-amine demands the use of robust engineering controls and personal protective equipment.

  • Engineering Controls : Always handle this chemical and its waste within a certified chemical fume hood to mitigate inhalation risks.[5] Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE) : A multi-layered approach to PPE is required to prevent dermal and ocular exposure.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles and a full-face shield.Protects against splashes that can cause serious eye damage.[6]
Skin Protection Chemical-resistant gloves (Nitrile rubber or Neoprene). A chemical-resistant apron or lab coat.Prevents skin contact, which can cause severe burns and systemic toxicity.[6]
Hand Protection Change gloves immediately if contamination occurs.Amines can degrade certain glove materials over time. Frequent changes ensure continued protection.
Clothing Long pants and closed-toe shoes.Ensures no skin is exposed between the lab coat and footwear.

Step-by-Step Disposal Protocol

The guiding principle for disposing of laboratory waste is the segregation and containment of hazardous materials from the moment of their generation.[7] Never begin a procedure without a clear plan for the waste you will generate.[7]

Step 1: Waste Collection and Segregation
  • Designate a Waste Stream : Establish a specific, dedicated waste container for 3-(Azepan-1-yl)propan-1-amine waste. This includes the neat chemical, solutions, and any materials contaminated with it (e.g., pipette tips, contaminated paper towels, gloves).

  • Segregate Incompatibles : Do not mix this amine-based waste with other chemical waste streams.[8][9] It is especially critical to keep it separate from acids, with which it can react violently, and halogenated solvents, as many institutions prefer to incinerate halogenated and non-halogenated waste separately.[7]

  • Solid vs. Liquid Waste : Collect solid waste (contaminated gloves, wipes) and liquid waste in separate, appropriately designated containers.[8][10]

Step 2: Containerization and Labeling
  • Select a Compatible Container : Use a chemically resistant container for liquid waste, such as a high-density polyethylene (HDPE) or glass bottle.[8] Ensure the container has a secure, leak-proof screw cap.

  • Leave Headspace : Do not fill liquid waste containers to more than 90% capacity.[10] This 10% headspace allows for vapor expansion and reduces the risk of spills.

  • Proper Labeling : The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department and fill it out completely:

    • Full Chemical Name : "Waste 3-(Azepan-1-yl)propan-1-amine"

    • All Constituents : List all chemicals in the container, including solvents, with their approximate concentrations.

    • Hazard Characteristics : Check the boxes for "Corrosive" and "Toxic".

Step 3: Temporary Storage
  • Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when actively adding waste.[7]

  • Designated Storage Area : Store the waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.[10]

  • Secondary Containment : Place the waste container in a secondary containment bin, such as a plastic tub, that is capable of holding the entire volume of the container in case of a leak.

Step 4: Final Disposal
  • Contact EHS : Once the waste container is full or you have finished the project, arrange for waste pickup through your institution's EHS department.

  • Do Not Drain Dispose : Under no circumstances should this chemical or its rinsate be poured down the drain.[11] Its toxicity can harm aquatic life and interfere with wastewater treatment processes.

  • Professional Disposal : The final disposal will be carried out by a licensed hazardous waste management company, likely through high-temperature incineration, which is an effective method for destroying organic chemical waste.[9][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(Azepan-1-yl)propan-1-amine waste in a laboratory setting.

G Workflow for 3-(Azepan-1-yl)propan-1-amine Disposal A Waste Generation (e.g., reaction quench, contaminated items) B Select Designated, Labeled, and Compatible Waste Container A->B Segregate waste type C Add Waste to Container (in fume hood with full PPE) B->C D Is Container >90% Full? C->D E Continue Experimentation D->E No F Securely Cap and Finalize Label (Ensure all contents are listed) D->F Yes E->C G Store in Secondary Containment in Satellite Accumulation Area (SAA) F->G H Contact Environmental Health & Safety (EHS) for Hazardous Waste Pickup G->H I Professional Disposal (via licensed contractor) H->I

Caption: Decision workflow for handling and disposing of 3-(Azepan-1-yl)propan-1-amine waste.

Emergency Protocol: Spill Management

Accidents can happen, and a prepared response is critical to maintaining safety.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess the Spill : For a small, manageable spill, trained laboratory personnel may proceed with cleanup. For large spills, evacuate the lab and contact your institution's EHS or emergency response team.

  • Don PPE : Before addressing the spill, don the full PPE detailed in Section 2, including respiratory protection if necessary.

  • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the liquid.[11] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose : Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place all cleanup materials into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the rinsate and cleaning materials as hazardous waste.

  • Report : Report the incident to your supervisor and EHS office as per institutional policy.

Proactive Measures: Waste Minimization

The most effective waste management strategy is to minimize its generation in the first place.[7]

  • Inventory Management : Keep a detailed inventory of chemicals to avoid over-ordering and ensure that older stock is used first.[5]

  • Scale Optimization : Whenever possible, optimize experimental procedures to use the smallest practical amount of hazardous material.[5]

  • Substitution : Where scientifically viable, consider using less hazardous compounds.[8]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 3-(Azepan-1-yl)propan-1-amine, fostering a culture of safety and environmental stewardship within the laboratory.

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Personal protective equipment for handling 3-(Azepan-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the experienced researcher, scientist, and drug development professional, the introduction of any new reagent into a workflow demands a rigorous and proactive approach to safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of 3-(Azepan-1-yl)propan-1-amine. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety protocol, thereby fostering a self-validating system of laboratory safety.

3-(Azepan-1-yl)propan-1-amine is a bifunctional organic compound, liquid at room temperature, that presents significant hazards requiring meticulous control measures.[1] Its classification as a corrosive and irritant, with harmful effects upon ingestion, skin contact, or inhalation, necessitates a comprehensive personal protective equipment (PPE) strategy and carefully planned operational and disposal procedures.[1]

Hazard Profile at a Glance

A thorough risk assessment is the cornerstone of safe laboratory practice. The known hazard classifications for 3-(Azepan-1-yl)propan-1-amine are summarized below:

Hazard CodeDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H314Causes severe skin burns and eye damage
H315Causes skin irritation
H318Causes serious eye damage
H332Harmful if inhaled
H335May cause respiratory irritation

Source: Sigma-Aldrich Safety Information[1]

These classifications underscore the chemical's corrosive nature and its potential to cause significant harm through multiple exposure routes. Aliphatic amines, as a class, are known to be highly irritating and can cause serious injury to the eyes and skin.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks. The following guidance is based on a hierarchy of controls, where PPE is the final, critical barrier between the user and the chemical.

Eye and Face Protection: Beyond the Standard

Due to the severe risk of eye damage, standard safety glasses are insufficient.

  • Routine Handling (Small Quantities): Well-fitting chemical splash goggles are mandatory.

  • Larger Quantities or Splash Risk: A full-face shield, worn in conjunction with chemical splash goggles, is required to protect the entire face from splashes.

Hand Protection: A Critical Choice

The choice of glove material is paramount when handling corrosive amines. While nitrile gloves are common in laboratory settings, they offer poor resistance to amines and should be avoided for anything other than incidental contact.[2]

  • Recommended Glove Materials:

    • Butyl Rubber: Offers excellent resistance to a wide range of corrosive chemicals, including strong bases.[3]

    • Neoprene: Provides good resistance to acids, alkalis, and organic compounds.[3]

  • Glove Thickness and Breakthrough Time: Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times. For prolonged handling, thicker gloves (e.g., >15 mil) are recommended.

  • Double Gloving: For enhanced protection, particularly when handling larger volumes or during transfers, wearing two pairs of compatible gloves is a prudent measure.

Body Protection: Shielding Against Spills

A standard cotton lab coat does not offer adequate protection against corrosive liquids.

  • Chemical-Resistant Lab Coat or Apron: A lab coat made of a chemically resistant material (e.g., polyester or a polyester-cotton blend) should be worn. For tasks with a higher risk of spills, a chemical-resistant apron worn over the lab coat is advised.

  • Full-Body Protection: In the event of a large spill or when extensive contamination is possible, a chemical-resistant suit may be necessary.

Respiratory Protection: Safeguarding Your Airways

The vapors of 3-(Azepan-1-yl)propan-1-amine can cause respiratory irritation. All handling of this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Standard Operations (in a Fume Hood): If work is conducted within a properly functioning chemical fume hood, additional respiratory protection is typically not required.

  • Outside of a Fume Hood or in Case of a Spill: A NIOSH-approved respirator is mandatory. The appropriate choice would be:

    • An air-purifying respirator (APR) equipped with organic vapor/acid gas (OV/AG) cartridges .[1][4][5][6] These cartridges are designed to protect against a range of chemical vapors.

    • For situations with unknown concentrations or in oxygen-deficient atmospheres, a self-contained breathing apparatus (SCBA) is required.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Task Risk Assessment cluster_ppe PPE Selection cluster_choices Specific PPE Choices Task Handling 3-(Azepan-1-yl)propan-1-amine Risk Splash or Vapor Exposure? Task->Risk Eye Eye/Face Protection Risk->Eye Splash Potential Hand Hand Protection Risk->Hand Direct Contact Body Body Protection Risk->Body Spill Potential Respiratory Respiratory Protection Risk->Respiratory Vapor Inhalation Goggles Chemical Splash Goggles Eye->Goggles Low Risk FaceShield Goggles + Face Shield Eye->FaceShield High Risk Butyl Butyl Rubber Gloves Hand->Butyl Neoprene Neoprene Gloves Hand->Neoprene LabCoat Chemical-Resistant Lab Coat Body->LabCoat Low Risk Apron Coat + Apron Body->Apron High Risk FumeHood Work in Fume Hood Respiratory->FumeHood Standard Respirator APR with OV/AG Cartridge Respiratory->Respirator Spill/No Hood

Caption: PPE Selection Workflow for 3-(Azepan-1-yl)propan-1-amine.

Operational Plan: A Step-by-Step Protocol for Safe Handling

  • Preparation and Pre-Use Checklist:

    • Verify that a currently certified chemical fume hood is available and functioning correctly.

    • Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary PPE and inspect for any damage or defects.

    • Have spill control materials (e.g., absorbent pads, neutralizing agents for acids) readily available.

  • Handling and Transfer:

    • Conduct all transfers and manipulations of 3-(Azepan-1-yl)propan-1-amine within a chemical fume hood.

    • Use compatible laboratory equipment (e.g., glass, polyethylene). Avoid contact with incompatible materials such as strong oxidizing agents and acids.

    • When transferring, pour slowly and carefully to minimize splashing.

    • Keep containers tightly sealed when not in use.

  • In Case of a Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is large or you are not trained in spill response, contact your institution's Environmental Health and Safety (EHS) department immediately.

    • For small, manageable spills, and only if you are trained and have the appropriate PPE (including respiratory protection), proceed with cleanup.

    • Contain the spill with absorbent materials.

    • Carefully collect the absorbed material into a designated, compatible waste container.

    • Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan: Cradle-to-Grave Responsibility

Improper disposal of 3-(Azepan-1-yl)propan-1-amine can pose a significant threat to the environment and public health. This chemical must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.

  • Waste Collection:

    • Collect all waste containing 3-(Azepan-1-yl)propan-1-amine, including contaminated PPE and spill cleanup materials, in a designated hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.

  • Waste Neutralization (for Aqueous Solutions):

    • For dilute aqueous waste streams containing this basic amine, neutralization may be a permissible pre-treatment step. This should only be performed by trained personnel and in accordance with your institution's EHS guidelines.

    • In a fume hood, slowly add a dilute acid (e.g., 1M hydrochloric acid) to the waste solution while stirring.

    • Monitor the pH continuously until it is within a neutral range (typically 6-8).

    • This neutralized solution must still be collected and disposed of as hazardous waste, as it may contain other regulated components.

  • Labeling of Hazardous Waste:

    • Proper labeling is a critical compliance requirement. The waste container must be labeled with:

      • The words "Hazardous Waste".[7][8]

      • The full chemical name: "3-(Azepan-1-yl)propan-1-amine".

      • The specific hazard characteristics (e.g., "Corrosive", "Toxic").[9]

      • The accumulation start date (the date the first drop of waste was added to the container).

      • Your name, department, and contact information.

  • Storage and Final Disposal:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.

    • Ensure the storage area is secure and away from incompatible materials.

    • Never dispose of 3-(Azepan-1-yl)propan-1-amine down the drain or in the regular trash.

By adhering to these detailed safety and logistical protocols, you can effectively mitigate the risks associated with handling 3-(Azepan-1-yl)propan-1-amine, ensuring a safe and productive research environment.

References

  • 3M. 3M Organic Vapor/Acid Gas Cartridge for Respirator (2 Pack/Pair) - 3M07047. Retrieved from [Link]

  • Sylprotec. North multi-gases, organic vapors/acid gases other gases cartridges. Retrieved from [Link]

  • The RIDGEPRO. NIOSH Approved Respirator 5203 by 3M. Retrieved from [Link]

  • KG Country. 3M 6003 Organic Vapor/Acid Gas Cartridge (Pack Of 2) - NIOSH Approved For Respirator Masks. Retrieved from [Link]

  • Hazardous Waste Experts. EPA and DOT Labeling Requirements for Chemical Hazardous Waste Containers. Retrieved from [Link]

  • Cleanflow. 3M Organic Vapor Cartridge | NIOSH-Approved Respiratory Protection. Retrieved from [Link]

  • EPA NEPIC. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Creative Safety Supply. Hazardous Waste Label Requirements — Comply With EPA/RCRA Regulations. Retrieved from [Link]

  • Best Gloves. Chemical Resistance Chart. Retrieved from [Link]

  • University of California, Santa Barbara Environmental Health & Safety. GLOVE SELECTION CHART. Retrieved from [Link]

  • EHS Compliance Texas. EPA and DOT Hazardous Waste Labeling Requirements. Retrieved from [Link]

  • EPA NEPIC. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds. Retrieved from [Link]

  • OSHA. OSHA Glove Selection Chart. Retrieved from [Link]

  • Google Patents. US5039424A - Method for treating an amine-containing waste water.
  • RED Industries. Neutralisation and Aqueous Treatment. Retrieved from [Link]

  • University of Colorado Colorado Springs Emergency & Safety Services. Glove Selection Page 1 of 20. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Ansell. Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • University of California, Berkeley Environmental Health & Safety. Chemical Resistance of Gloves.pdf. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.